molecular formula C8H16S B1644448 (S)-(-)-1,2-Epithiooctane

(S)-(-)-1,2-Epithiooctane

Cat. No.: B1644448
M. Wt: 144.28 g/mol
InChI Key: FUCNFCAABRZCTR-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-(-)-1,2-Epithiooctane is a useful research compound. Its molecular formula is C8H16S and its molecular weight is 144.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-(-)-1,2-Epithiooctane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(-)-1,2-Epithiooctane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16S

Molecular Weight

144.28 g/mol

IUPAC Name

(2S)-2-hexylthiirane

InChI

InChI=1S/C8H16S/c1-2-3-4-5-6-8-7-9-8/h8H,2-7H2,1H3/t8-/m0/s1

InChI Key

FUCNFCAABRZCTR-QMMMGPOBSA-N

SMILES

CCCCCCC1CS1

Isomeric SMILES

CCCCCC[C@H]1CS1

Canonical SMILES

CCCCCCC1CS1

Origin of Product

United States

Foundational & Exploratory

(S)-(-)-1,2-Epithiooctane: A Technical Guide to Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and reactivity of (S)-(-)-1,2-epithiooctane, a chiral thiirane of significant interest in organic synthesis. The document will delve into the molecule's structure, stereochemistry, and the influence of these features on its chemical behavior. Key reactions, including nucleophilic ring-opening, polymerization, and desulfurization, will be explored in detail, supported by mechanistic insights and established experimental protocols.

Core Chemical and Physical Properties

(S)-(-)-1,2-Epithiooctane, also known as (S)-2-hexylthiirane, is a three-membered heterocyclic compound containing a sulfur atom.[1] Its key physical and chemical properties are summarized below:

PropertyValue
Molecular Formula C₈H₁₆S
Molecular Weight 144.28 g/mol
Appearance Liquid
Boiling Point 62.5-63 °C at 17 mmHg
Density 0.839 g/mL at 25 °C
Refractive Index n20/D 1.42

The "(S)" designation in its name refers to the stereochemical configuration at the chiral carbon center, while the "(-)" indicates its levorotatory nature, meaning it rotates plane-polarized light to the left.

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and characterization of (S)-(-)-1,2-epithiooctane.[2][3][4]

  • ¹H NMR: The proton nuclear magnetic resonance spectrum will exhibit characteristic signals for the protons on the thiirane ring.

  • ¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule.

  • IR Spectroscopy: Infrared spectroscopy is used to identify the presence of specific functional groups.[2][5] The C-S bond stretch in thiiranes is typically observed in the fingerprint region.

  • Mass Spectrometry: Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation patterns.[2]

Reactivity and Key Transformations

The reactivity of (S)-(-)-1,2-epithiooctane is largely dictated by the strained three-membered thiirane ring. This ring strain makes the carbon atoms susceptible to nucleophilic attack, leading to ring-opening reactions.[6][7]

Nucleophilic Ring-Opening Reactions

Nucleophilic ring-opening is a fundamental reaction of thiiranes and a cornerstone of their synthetic utility.[6][7][8] These reactions typically proceed via an Sₙ2 mechanism, resulting in the inversion of stereochemistry at the site of attack.

Figure 1: General scheme of nucleophilic ring-opening of a thiirane.

A wide variety of nucleophiles can be employed, including amines, thiols, and carbanions, to generate diverse functionalized products.[6][9] For instance, the reaction with amines yields β-aminothiols, which are valuable building blocks in medicinal chemistry.

Experimental Protocol: Regioselective Ring-Opening with Thiols

The reaction of 2-substituted thiiranes with thiols can be catalyzed by bases like triethylamine or zeolites.[9] The reaction of 2-methylthiirane with a thiol in the presence of a base typically results in a regiospecific attack at the less substituted carbon (C-3) via an Sₙ2 mechanism.[9]

Materials:

  • (S)-(-)-1,2-Epithiooctane

  • Thiol (e.g., butanethiol)

  • Triethylamine or Na⁺-exchanged X-type zeolite

  • Methanol

Procedure:

  • A solution of the thiirane and the thiol in methanol is prepared.

  • The catalyst (triethylamine or zeolite) is added to the mixture.

  • The reaction is stirred at an appropriate temperature, and the progress is monitored by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, the reaction mixture is worked up to isolate the alkylthioethanethiol product.[9]

Electrophilic Ring-Opening Reactions

While less common, electrophilic activation of the sulfur atom can also facilitate ring-opening.[6] Protic acids or Lewis acids can coordinate to the sulfur, making the ring more susceptible to attack by weak nucleophiles. For example, reaction with concentrated hydrochloric acid or acyl chlorides can lead to ring-opened products.[6]

Polymerization

(S)-(-)-1,2-Epithiooctane can undergo ring-opening polymerization to form poly(thioethers). This can be initiated by both cationic and anionic initiators.[10] The choice of initiator and reaction conditions can influence the properties of the resulting polymer.

G Monomer (S)-(-)-1,2-Epithiooctane Polymer Poly(thioether) Monomer->Polymer Ring-Opening Polymerization Initiator Cationic or Anionic Initiator Initiator->Polymer

Figure 2: Polymerization of (S)-(-)-1,2-epithiooctane.

Desulfurization Reactions

The sulfur atom can be removed from the thiirane ring in a process called desulfurization. This reaction typically involves reagents like phosphines or phosphites and results in the formation of the corresponding alkene with retention of stereochemistry.[6]

Synthetic Applications

The unique reactivity of (S)-(-)-1,2-epithiooctane makes it a valuable intermediate in a variety of synthetic applications.

  • Chiral Building Block: Its primary use is as a chiral building block for the synthesis of enantiomerically pure molecules.

  • Synthesis of Biologically Active Compounds: The ring-opened products, such as β-aminothiols and other functionalized thiols, are important precursors to various biologically active compounds.

  • Materials Science: The ability to form polymers with unique properties opens up possibilities in materials science.

Conclusion

(S)-(-)-1,2-Epithiooctane is a versatile and valuable chiral building block in modern organic synthesis. Its reactivity, primarily driven by the strained thiirane ring, allows for a wide range of stereospecific transformations. A thorough understanding of its chemical properties and reactivity is essential for its effective utilization in the development of new synthetic methodologies, pharmaceuticals, and advanced materials.

Sources

Stereoretentive Synthesis of (S)-(-)-1,2-Epithiooctane: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organosulfur synthesis and drug development, the stereospecific conversion of epoxides to thiiranes (episulfides) is a fundamental yet highly nuanced transformation. A critical challenge arises when the synthetic directive demands the retention of absolute stereochemistry—specifically, the synthesis of (S)-(-)-1,2-epithiooctane directly from (S)-(-)-1,2-epoxyoctane. This whitepaper dissects the mechanistic causality behind stereochemical inversion in standard protocols and outlines a field-proven, self-validating methodology utilizing Triphenylphosphine sulfide (Ph₃PS) to achieve strict stereoretention.

The Stereochemical Dilemma: Causality of Inversion vs. Retention

In drug development, the precise spatial orientation of heteroatoms dictates target binding affinity and pharmacokinetics. When synthesizing chiral thiiranes such as (S)-(-)-1,2-epithiooctane (systematically known as 2-hexylthiirane)[1], preserving the absolute configuration of the precursor epoxide is paramount.

Why Standard Methods Fail (The Inversion Pathway)

Traditional thionation protocols utilizing thiourea or alkali thiocyanates (e.g., KSCN) proceed via an initial nucleophilic attack at the less sterically hindered, achiral C1 position of the terminal epoxide. While this leaves the C2 stereocenter temporarily intact, the subsequent ring-closure is an intramolecular Sₙ2 displacement of the C2 oxygen by the sulfur atom. This backside attack mandates a definitive inversion of stereochemistry at the chiral C2 carbon[2]. Consequently, subjecting (S)-(-)-1,2-epoxyoctane to these standard conditions yields the undesired (R)-enantiomer.

The Stereoretentive Solution (The Syn-Elimination Pathway)

To engineer a stereoretentive pathway, we must alter the fundamental mechanism of oxygen extrusion. Triphenylphosphine sulfide (Ph₃PS), activated by a catalytic Brønsted acid such as Trifluoroacetic Acid (TFA), provides this exact causality[3].

Following the initial attack at C1, the intermediate avoids an Sₙ2 displacement. Instead, the oxygen coordinates to the highly oxophilic phosphorus atom, forming a transient oxaphosphetane-like species. The subsequent extrusion of triphenylphosphine oxide (Ph₃P=O) proceeds via a syn-elimination. Because the C-S and C-O bonds are cleaved and formed on the same face of the C2 chiral center, the absolute (S)-configuration is perfectly retained[4].

Quantitative Comparison of Sulfurating Agents

To summarize the causality and expected outcomes, the following table compares common sulfurating agents applied to this specific transformation.

Table 1: Reagent Selection and Stereochemical Causality for Epoxyoctane Thionation

Sulfurating AgentCatalyst / AdditiveReaction MechanismC2 Stereochemical OutcomeFinal Product
Thiourea LiBF₄ or SilicaDouble inversion (Sₙ2 at C2)Inversion(R)-1,2-Epithiooctane
Potassium Thiocyanate None / HeatDouble inversion (Sₙ2 at C2)Inversion(R)-1,2-Epithiooctane
Triphenylphosphine Sulfide TFASyn-elimination via P-O coordinationRetention (S)-(-)-1,2-Epithiooctane

Mechanistic Pathway Visualization

The following diagram illustrates the precise logical flow of the stereoretentive mechanism, highlighting the preservation of the (S)-stereocenter.

Mechanism A (S)-(-)-1,2-Epoxyoctane (Stereocenter: S) B TFA Activation (Protonated Epoxide) A->B + TFA C Nucleophilic Attack by Ph3P=S at C1 (Achiral) B->C + Ph3P=S D Ring-Opened Intermediate (C2 Stereocenter Retained: S) C->D C1 Inversion E Intramolecular Cyclization (O-P Coordination) D->E - H+ F Extrusion of Ph3P=O (Syn-Elimination) E->F Phosphonium Cleavage G (S)-(-)-1,2-Epithiooctane (Net Retention: S) F->G Stereoretention

Caption: Mechanistic pathway of Ph3PS/TFA catalyzed epoxide-to-thiirane conversion with retention.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. Every phase includes a checkpoint to ensure the chemical integrity of the reaction before proceeding.

Materials Required:

  • (S)-(-)-1,2-epoxyoctane (1.0 equiv, >99% ee)

  • Triphenylphosphine sulfide (Ph₃PS) (1.1 equiv)[3]

  • Trifluoroacetic acid (TFA) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried, argon-purged round-bottom flask, dissolve (S)-(-)-1,2-epoxyoctane (10 mmol) and Ph₃PS (11 mmol) in 20 mL of anhydrous DCM.

  • Catalytic Activation: Cool the mixture to 0 °C using an ice bath. Add TFA (1.0 mmol) dropwise via syringe. The mild Brønsted acid activates the epoxide without inducing unwanted ring-opening polymerization.

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to stir at room temperature.

    • Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 9:1). The starting epoxide will disappear, replaced by a highly non-polar spot (the thiirane) running near the solvent front, and a highly polar baseline spot (Ph₃P=O).

  • Quenching: Once TLC confirms complete consumption of the epoxide (typically 2-4 hours), quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Causality: Neutralizing the TFA is critical to prevent acid-catalyzed oligomerization of the newly formed thiirane ring.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure (Caution: thiiranes can be volatile; keep bath temperature <30 °C). Purify the crude residue via flash column chromatography on silica gel using 100% hexanes. The non-polar (S)-(-)-1,2-epithiooctane elutes rapidly, while the Ph₃P=O byproduct remains permanently bound to the baseline of the column.

Workflow Visualization

Workflow N1 Reaction Setup (S)-Epoxyoctane + Ph3PS + TFA in DCM N2 Stirring & Monitoring (Room Temp, TLC) N1->N2 N3 Quenching (Sat. NaHCO3) N2->N3 N4 Extraction & Drying (DCM / Na2SO4) N3->N4 N5 Purification (Silica Gel Column) N4->N5 N6 Characterization (Chiral HPLC & NMR) N5->N6

Caption: Step-by-step experimental workflow for the synthesis and isolation of (S)-(-)-1,2-epithiooctane.

Analytical Validation

To definitively prove the success of the stereoretentive synthesis, the isolated product must undergo rigorous analytical validation:

  • Structural Confirmation (NMR): ¹H NMR will show characteristic thiirane ring protons shifted upfield compared to the precursor epoxide (typically multiplets between 2.0–2.5 ppm).

  • Stereochemical Validation (Chiral HPLC): Analyze the purified product using a chiral stationary phase (e.g., Chiralcel OD-H) against a racemic 1,2-epithiooctane standard. A single peak corresponding to the (S)-enantiomer confirms that the syn-elimination pathway successfully prevented stereochemical inversion, yielding an enantiomeric excess (ee) matching the starting material (>99%).

References

  • 2-Hexylthiirane | C8H16S | CID 534674 Source: PubChem - National Institutes of Health (NIH) URL:[Link][1]

  • Synthesis, Kinetic Characterization and Metabolism of Diastereomeric 2-(1-(4-Phenoxyphenylsulfonyl)ethyl)thiiranes as Potent Gelatinase and MT1-MMP Inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link][2]

  • Chiral Phosphoric Acid Catalyzed Conversion of Epoxides into Thiiranes: Mechanism, Stereochemical Model, and New Catalyst Design Source: National Institutes of Health (NIH) / PMC URL:[Link][4]

Sources

Stereospecific Synthesis of Chiral Thiiranes from Epoxides: Mechanisms, Protocols, and Catalytic Advances

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral thiiranes (episulfides) are highly strained, sulfur-containing three-membered heterocycles that serve as privileged synthons in advanced organic synthesis, materials science, and drug development. Due to the polarizability of the sulfur atom and the inherent ring strain, thiiranes exhibit unique reactivity profiles, making them ideal precursors for stereocontrolled ring-opening reactions, mechanism-based enzyme inhibitors, and specialized polymeric materials. This whitepaper provides an in-depth technical analysis of the stereospecific conversion of epoxides to thiiranes, detailing the mechanistic causality of the "double inversion" paradigm, evaluating modern catalytic systems, and providing self-validating experimental protocols for both direct stereospecific thionation and enantioselective kinetic resolution.

Mechanistic Causality: The "Double Inversion" Paradigm

The most reliable and widely employed method for synthesizing chiral thiiranes is the direct thionation of their corresponding chiral epoxides. The critical synthetic advantage of this approach is its high degree of stereocontrol. When utilizing classical sulfurating agents such as thiourea or thiocyanate salts, the reaction proceeds via a rigorous double inversion mechanism , which ultimately results in the retention of the relative stereochemistry (e.g., trans-epoxide yields trans-thiirane) while inverting the absolute configuration of the chiral centers (e.g., an


-epoxide is converted to an 

-thiirane) [1].
Step-by-Step Mechanistic Pathway
  • Nucleophilic Ring-Opening (First Inversion): The sulfur nucleophile (e.g., the sulfur atom of thiourea or the thiocyanate ion) targets the less sterically hindered carbon of the activated epoxide. This proceeds via a classic

    
     trajectory, leading to the cleavage of the C–O bond and a strict inversion of configuration at the site of attack [2].
    
  • Intramolecular Cyclization: The newly formed alkoxide (or its protonated counterpart) undergoes a conformational rotation and attacks the electrophilic carbon of the sulfur donor (the iminium carbon of thiourea or the nitrile carbon of thiocyanate), forming a transient five-membered cyclic intermediate (such as an oxathiolane-2-imine).

  • Ring Collapse and Sulfur Insertion (Second Inversion): The cyclic intermediate is thermodynamically unstable. The nitrogen or oxygen lone pairs drive the expulsion of the leaving group (e.g., urea or cyanate). Concurrently, the sulfur atom performs an intramolecular

    
     attack on the adjacent carbon atom—displacing the oxygen moiety and causing the second inversion of configuration [1].
    

Mechanism A Chiral Epoxide (e.g., 2R, 3R) B Nucleophilic Attack by S (1st Inversion at C1) A->B Sulfur Donor C Cyclic Intermediate (Oxathiolane-like) B->C Intramolecular O-attack D Ring Collapse & S-Attack (2nd Inversion at C2) C->D Leaving Group Departure E Chiral Thiirane (e.g., 2S, 3S) D->E Net: Retained Relative, Inverted Absolute

Mechanistic pathway of stereospecific epoxide thionation via the double inversion paradigm.

Reagent Selection and Reaction Conditions

The choice of sulfur donor and catalytic system dictates the reaction's atom economy, stereofidelity, and operational scalability. Table 1 summarizes the quantitative and qualitative data for the most prominent sulfurating agents.

Table 1: Comparative Analysis of Sulfurating Agents for Epoxide-to-Thiirane Conversion

Sulfurating AgentTypical ConditionsMechanistic NuanceYield / StereospecificityDisadvantages
Thiourea (

)
Protic solvent (EtOH/H₂O), Lewis AcidForms isothiouronium intermediate; strict double inversion.High (80-95%) / ExcellentRequires aqueous workup to partition the water-soluble urea byproduct.
Ammonium Thiocyanate (

)
Reflux, Microwave, or Lewis AcidForms oxathiolane-2-imine intermediate; rapid kinetics [2].Moderate-High (70-90%) / GoodCan lead to polymerization or side products if substrates are acid-sensitive.
Triphenylphosphine Sulfide (

)
DCM,

or

Activation of epoxide by Lewis acid; highly stereospecific [4].High (85-95%) / ExcellentPoor atom economy; removal of the

byproduct can complicate purification.
Thiolactams Toluene, Chiral Phosphoric Acid (CPA)Used in enantioselective kinetic resolution; heterodimer formation [5].Max 50% (KR) / >98% eeRequires expensive chiral organocatalysts and strict anhydrous conditions.

Advanced Catalytic Workflows: Enantioselective Kinetic Resolution

While the stereospecific conversion of enantiopure epoxides is highly reliable, accessing enantiopure epoxides can sometimes be a synthetic bottleneck. A groundbreaking advancement in this field is the Brønsted acid-catalyzed kinetic resolution of racemic epoxides.

Using Chiral Phosphoric Acids (CPAs), researchers can selectively convert one enantiomer of a racemic epoxide into a chiral thiirane while leaving the other epoxide enantiomer unreacted [5]. Density Functional Theory (DFT) calculations reveal that the CPA catalyst forms a hydrogen-bonded heterodimer with the sulfur donor (e.g., a thiolactam). The bulky ortho-substituents on the 3,3′-aryl groups of the CPA (such as 2,6-diisopropylphenyl groups) create a rigid chiral pocket that restricts the spatial orientation of the epoxide during the transition state of the enantioselectivity-determining ring-opening step [6]. This precise steric control enables catalyst loadings as low as 0.01 mol% while achieving exceptional enantiomeric excess.

Workflow Step1 1. Substrate Activation Dissolve Epoxide & Catalyst (e.g., Lewis Acid/CPA) Step2 2. Thionation Add Sulfur Donor (Thiourea/Thiolactam) at Controlled Temp Step1->Step2 Step3 3. Kinetic Monitoring Track Conversion via Chiral HPLC or GC-MS Step2->Step3 Step4 4. Quenching & Partitioning Aqueous Workup to Remove Urea/Salts Step3->Step4 Step5 5. Isolation Flash Chromatography (Deactivated Silica) Step4->Step5 Step6 6. Stereochemical Validation Determine ee% and Absolute Configuration Step5->Step6

Self-validating experimental workflow for the stereospecific synthesis of chiral thiiranes.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify mechanistic causality.

Protocol A: Lewis Acid-Catalyzed Stereospecific Thionation

Objective: Convert an enantiopure


-epoxide to an 

-thiirane using thiourea.
  • Substrate Activation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the enantiopure chiral epoxide (1.0 mmol) in a 1:1 mixture of Acetonitrile and Water (5.0 mL). Add a catalytic amount of a Lewis acid, such as

    
     (0.05 mmol, 5 mol%).
    
    • Causality: The Lewis acid coordinates to the epoxide oxygen, lowering the LUMO energy and increasing the electrophilicity of the adjacent carbons, which is critical for facilitating the initial stereospecific

      
       attack [3].
      
  • Nucleophilic Attack: Add thiourea (1.5 mmol, 1.5 eq) in one portion. Heat the reaction mixture to 50°C and stir vigorously.

  • Kinetic Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The thiirane product will typically elute faster (higher

    
    ) than the highly polar isothiouronium intermediate and the starting epoxide.
    
  • Quenching and Partitioning: Once the epoxide is fully consumed (typically 2-4 hours), cool the mixture to room temperature and quench with distilled water (10 mL). Extract the aqueous layer with Dichloromethane (

    
     mL).
    
    • Causality: The aqueous quench drives the collapse of the cyclic intermediate by hydrolyzing the leaving group, partitioning the urea byproduct entirely into the aqueous phase.

  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography using slightly basic or deactivated silica gel to prevent acid-catalyzed polymerization of the thiirane.
    
  • Validation Checkpoint: Analyze the purified product via Chiral HPLC. The enantiomeric excess (ee) must match the starting epoxide (>98% ee), confirming that the double inversion mechanism proceeded without racemization via carbocation leakage.

Protocol B: CPA-Catalyzed Enantioselective Kinetic Resolution

Objective: Resolve a racemic epoxide mixture into an enantiopure thiirane and an enantiopure unreacted epoxide.

  • Heterodimer Assembly: In a dry Schlenk tube, dissolve the

    
    -CPA catalyst (0.01 mol%) and the thiolactam sulfur donor (0.55 mmol, 0.55 eq) in anhydrous Toluene (2.0 mL). Stir at room temperature for 15 minutes.
    
    • Causality: This pre-incubation allows the formation of the hydrogen-bonded heterodimer, preventing catalyst self-association and establishing the chiral pocket necessary for stereodiscrimination [5].

  • Stereoselective Thionation: Cool the solution to 0°C. Add the racemic epoxide (1.0 mmol, 1.0 eq) dropwise. Maintain the temperature strictly at 0°C to maximize the

    
     between the transition states of the two enantiomers.
    
  • Reaction Arrest: Monitor the conversion via GC-MS. Stop the reaction exactly when the conversion reaches 50% (indicating complete consumption of the matched enantiomer).

  • Isolation and Validation: Load the crude reaction mixture directly onto a silica gel column. Elute with a Hexane/Ether gradient to separate the highly non-polar chiral thiirane from the unreacted chiral epoxide. Validate the absolute configuration and ee% of both isolated fractions using optical rotation and Chiral HPLC.

Conclusion

The stereospecific synthesis of chiral thiiranes from epoxides is a triumph of mechanistic design. By leveraging the predictable double inversion pathway of classical sulfurating agents, or the sophisticated steric environments generated by modern Chiral Phosphoric Acids, researchers can access these valuable strained heterocycles with near-perfect stereofidelity. Adherence to the validated protocols and an understanding of the underlying causality—from Lewis acid activation to heterodimer formation—ensures scalable, reproducible, and high-yielding access to chiral episulfides for advanced drug development and materials engineering.

References

  • Benchchem. "2-[(tert-Butylperoxy)methyl]thiirane|CAS 912485-41-7". Benchchem Technical Documentation.
  • Smolecule. "Buy 2-(((4-Methoxybenzyl)oxy)methyl)thiirane". Smolecule Product Insights.
  • Iranpoor, N., Tammi, B., & Shekarriz, M. "Conversion of Epoxides to Thiiranes with Thiourea or Ammonium Thiocyanate Catalyzed with Poly(4-Vinyl Pyridine)-Ce(OTf)4". Synthetic Communications, Taylor & Francis.
  • Benchchem. "Triphenylphosphine Sulfide|High-Purity Reagent". Benchchem Technical Support Team.
  • PubMed (NIH). "Catalytic Enantioselective Conversion of Epoxides to Thiiranes". National Institutes of Health.
  • PMC (NIH). "Chiral Phosphoric Acid Catalyzed Conversion of Epoxides into Thiiranes: Mechanism, Stereochemical Model, and New Catalyst Design". National Center for Biotechnology Information.

The Mechanistic Landscape of Thiirane Formation: Epoxide Conversion via Thiourea and Thiocyanate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

Thiiranes (episulfides) are three-membered sulfur-containing heterocycles that serve as highly versatile intermediates in organic synthesis and as privileged pharmacophores in medicinal chemistry[1]. The most robust, scalable, and stereospecific methodology for synthesizing thiiranes is the oxygen-to-sulfur exchange of epoxides (oxiranes) using sulfur donors such as thiourea or thiocyanate salts[2]. This technical guide deconstructs the underlying reaction mechanisms, evaluates catalytic systems, and provides field-validated experimental protocols to ensure high-yield, reproducible thiirane synthesis.

Stereospecificity and Core Principles

The transformation of an epoxide to a thiirane via thiourea or thiocyanate is defined by a stereoretentive double-


 mechanism[3][4].
  • First Inversion: The nucleophilic sulfur atom attacks the less sterically hindered carbon of the epoxide, opening the ring and inverting the stereocenter at the site of attack.

  • Second Inversion: An intramolecular cyclization occurs, followed by the expulsion of a leaving group (urea or cyanate), which causes a second inversion at the same carbon.

Because the reaction involves two consecutive inversions, the overall transformation proceeds with net retention of stereochemistry . For example, an


-epoxide will reliably yield an 

-thiirane, and trans-epoxides will selectively convert to trans-thiiranes[2][3].

Mechanism 1: Thiourea-Mediated Conversion

Thiourea (


) acts as a potent sulfur donor, typically requiring neutral or mildly acidic conditions to activate the epoxide[5].

Causality of the Reaction Steps:

  • Epoxide Activation: A Lewis acid (e.g., ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) or Brønsted acid coordinates to the epoxide oxygen. This weakens the C–O bond and lowers the activation energy for nucleophilic attack[6].
    
  • Nucleophilic Attack: The highly nucleophilic sulfur atom of thiourea attacks the activated epoxide via an

    
     trajectory. This generates a 
    
    
    
    -hydroxy isothiouronium intermediate.
  • Intramolecular Cyclization: The liberated hydroxyl oxygen acts as an internal nucleophile, attacking the electrophilic carbon of the isothiouronium group to form a transient 1,3-oxathiolane-2-imine intermediate.

  • Elimination: The cyclic intermediate collapses, expelling urea (

    
    ) as a thermodynamically stable leaving group and closing the three-membered thiirane ring.
    

ThioureaMechanism A Epoxide + Catalyst B Thiourea Attack (S-atom) A->B Activation C β-Hydroxy Isothiouronium B->C SN2 Ring Opening (1st Inversion) D 1,3-Oxathiolane- 2-imine C->D Intramolecular Cyclization E Thiirane + Urea D->E Elimination (2nd Inversion)

Mechanistic pathway of epoxide-to-thiirane conversion using thiourea.

Mechanism 2: Thiocyanate-Mediated Conversion

Thiocyanate salts (such as


 or 

) are highly efficient sulfurating agents, often preferred for their rapid reaction kinetics and compatibility with aqueous or microwave conditions[4][5].

Causality of the Reaction Steps:

  • Nucleophilic Attack: The thiocyanate anion (

    
    ) attacks the less hindered carbon of the epoxide, opening the ring to form a 
    
    
    
    -hydroxy thiocyanate intermediate[4][7].
  • Cyclization: The oxygen atom of the newly formed alkoxide/hydroxyl group attacks the electrophilic cyano carbon. This forms a cyclic iminocarbonate intermediate.

  • Elimination: The intermediate undergoes rapid fragmentation, eliminating the cyanate anion (

    
    ) and yielding the thiirane. In aqueous media, the cyanate byproduct often degrades further into 
    
    
    
    and
    
    
    [4].

ThiocyanateMechanism N1 Epoxide N2 Thiocyanate (SCN⁻) Attack N1->N2 N3 β-Hydroxy Thiocyanate N2->N3 SN2 Attack N4 Cyclic Iminocarbonate N3->N4 O-Attack on CN N5 Thiirane + Cyanate (CNO⁻) N4->N5 Elimination

Mechanistic pathway of epoxide-to-thiirane conversion using thiocyanate.

Catalytic Systems and Quantitative Data

Uncatalyzed oxygen-to-sulfur exchange often suffers from prolonged reaction times, thermal degradation, and incomplete conversion. The strategic introduction of Lewis acids, Brønsted acids, or solid-supported catalysts drastically improves both yield and regioselectivity[6][8][7].

Table 1: Comparison of Catalytic Systems for Epoxide to Thiirane Conversion

Catalyst SystemSulfur DonorSolvent / ConditionsTypical TimeYield (%)Ref
Bi(TFA)₃ / Bi(OTf)₃ Thiourea / ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Acetonitrile, Reflux15 - 45 min85 - 98%[6]
TiO(TFA)₂ Thiourea /

Non-aqueous (DCM/MeCN)30 - 60 min80 - 95%
Poly(4-vinyl pyridine)-Ce(OTf)₄

Non-aqueous20 - 50 min>90%[3]
Etidronic Acid

THF, Reflux1 - 2 hours80 - 92%[9]
Microwave (No catalyst)


/ Solvent-free, 100°C
10 - 15 min82 - 92%[4]

Experimental Protocols (Self-Validating Workflows)

To ensure trustworthiness and reproducibility in the laboratory, the following protocols outline the exact methodologies for executing these transformations.

Protocol A: Bismuth-Catalyzed Thiourea Conversion[7]

Rationale:


 provides mild Lewis acidity, effectively activating the epoxide without triggering the polymerization or ring-opening side-reactions typical of stronger acids.
  • Preparation: In an oven-dried round-bottom flask, dissolve the target epoxide (1.0 mmol) and thiourea (1.5 mmol) in 5 mL of anhydrous acetonitrile.

  • Catalyst Addition: Add

    
     (0.05 - 0.15 mmol, 5-15 mol%) to the stirring solution at room temperature.
    
  • Reaction: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent. Complete conversion is typically observed within 30 minutes.

  • Workup: Cool the mixture to room temperature and evaporate the solvent under reduced pressure. Extract the resulting residue with dichloromethane (3 x 10 mL). Wash the organic layer with distilled water to remove the urea byproduct and residual bismuth catalyst.

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude product via silica gel flash chromatography to isolate the pure thiirane.
    
Protocol B: Microwave-Assisted Thiocyanate Conversion[5]

Rationale: Microwave irradiation rapidly accelerates the cyclization and elimination steps. This prevents the thermodynamic accumulation of the


-hydroxy thiocyanate intermediate, minimizing side reactions and reducing reaction times from hours to minutes.
  • Preparation: Combine the epoxide (1.0 mmol) and ammonium thiocyanate (

    
    , 1.5 mmol) in a dedicated microwave-safe reaction vessel. Add 2 mL of deionized water (or operate under solvent-free conditions if the epoxide is a liquid).
    
  • Irradiation: Seal the vessel and subject the mixture to microwave irradiation (300 W, 100°C) for 10–15 minutes.

  • Workup: Allow the vessel to cool completely. Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 10 mL). Wash the combined organic phases with brine.

  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and evaporate the solvent to yield the thiirane.
    

Significance in Drug Development: Gelatinase Inhibitors

Beyond their utility as synthetic intermediates, thiiranes are critical pharmacophores in drug discovery. They act as potent, mechanism-based (slow-binding) inhibitors of matrix metalloproteinases (MMPs), specifically gelatinase A (MMP-2) and gelatinase B (MMP-9)[1].

When a thiirane-based inhibitor enters the enzyme's active site, the thiirane ring undergoes an enzyme-mediated nucleophilic attack (facilitated by a catalytic glutamate residue or an activated water molecule). This opens the thiirane ring, liberating a highly reactive thiolate anion that irreversibly (or very slowly reversibly) coordinates to the catalytic zinc ion in the MMP active site. Because the structural activity relationship (SAR) of these inhibitors relies heavily on the precise spatial orientation of the thiirane ring, the stereoretentive epoxide-to-thiirane conversion described in this guide is a non-negotiable step in their medicinal chemistry synthesis[1].

References

  • Source: dntb.gov.
  • Conversion of Epoxides to Thiiranes with Thiourea or Ammonium Thiocyanate Catalyzed with Poly(4-Vinyl Pyridine)-Ce(OTf)
  • Bi(TFA)3 and Bi(OTf)
  • Conversion of Epoxides to Thiiranes Catalyzed with TiO(TFA)2 and TiCl3(Otf)
  • Structure–Activity Relationship for Thiirane-Based Gelatinase Inhibitors Source: PMC - NIH URL
  • Synthesis of cis-Thiiranes Source: Thieme Chemistry URL
  • ChemInform Abstract: Facile Conversion of Epoxides to Thiiranes with Ammonium Thiocyanate Catalyzed with Etidronic Acid Source: ResearchGate URL
  • B(HSO4)
  • 2-[(tert-Butylperoxy)
  • Buy 2-(((4-Methoxybenzyl)oxy)methyl)

Sources

Spectroscopic data interpretation for (S)-(-)-1,2-Epithiooctane (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Spectroscopic Interpretation of (S)-(-)-1,2-Epithiooctane: A Technical Guide for Researchers

Introduction: Elucidating the Structure of a Chiral Thiirane

(S)-(-)-1,2-Epithiooctane is a chiral thiirane (or episulfide), a sulfur-containing three-membered heterocycle. Its structure, comprising a strained ring and a lipophilic alkyl chain, makes it a valuable synthon in organic and medicinal chemistry. Thiiranes are known for their reactivity, serving as precursors to a variety of sulfur-containing compounds through regioselective ring-opening reactions. Accurate structural confirmation and purity assessment are paramount in its application, necessitating a multi-faceted analytical approach.

This technical guide, prepared from the perspective of a Senior Application Scientist, provides a detailed interpretation of the key spectroscopic data for (S)-(-)-1,2-Epithiooctane: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond simple data reporting to explain the causal relationships between the molecular structure and the resulting spectral features, offering field-proven insights into data acquisition and interpretation.

Logical Workflow for Spectroscopic Analysis

A robust analytical workflow ensures that data is acquired and interpreted systematically, leading to a confident structural assignment. The process validates itself at each stage, from sample preparation to the final integrated analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Raw Data cluster_proc Data Processing cluster_interp Interpretation & Confirmation Prep Pure (S)-(-)-1,2-Epithiooctane NMR_Acq NMR Spectrometer Prep->NMR_Acq IR_Acq FT-IR Spectrometer Prep->IR_Acq MS_Acq Mass Spectrometer Prep->MS_Acq NMR_Data FID Signal NMR_Acq->NMR_Data IR_Data Interferogram IR_Acq->IR_Data MS_Data Ion Counts vs. m/z MS_Acq->MS_Data NMR_Proc Fourier Transform Phase & Baseline Correction NMR_Data->NMR_Proc IR_Proc Fourier Transform IR_Data->IR_Proc MS_Proc Peak Detection Centroiding MS_Data->MS_Proc Final_Struct Structural Confirmation NMR_Proc->Final_Struct IR_Proc->Final_Struct MS_Proc->Final_Struct

Figure 1: A self-validating workflow for spectroscopic structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For (S)-(-)-1,2-Epithiooctane, both ¹H and ¹³C NMR are indispensable.

Molecular Structure and Atom Numbering

For clarity in our analysis, we will use the following numbering scheme for the atoms in (S)-(-)-1,2-Epithiooctane.

Figure 2: Structure of (S)-(-)-1,2-Epithiooctane with atom numbering.

¹H NMR Spectroscopy: Probing the Proton Environments

The ¹H NMR spectrum is defined by three key features: chemical shift (δ), integration, and signal multiplicity (splitting). The chirality at the C2 position renders the two protons on C1 (Ha and Hb) diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couple with each other.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Label Predicted δ (ppm) Multiplicity Integration Rationale
H8 (CH₃) ~ 0.89 Triplet (t) 3H Terminal methyl group, coupled to C7 protons.
H3-H7 (CH₂) ~ 1.25 - 1.60 Multiplet (m) 10H Overlapping signals of the hexyl chain methylene groups.
Hc (C2-H) ~ 2.75 - 2.85 Multiplet (m) 1H Methine proton on the chiral center of the thiirane ring, deshielded by sulfur.
Ha (C1-H) ~ 2.45 - 2.55 Doublet of doublets (dd) 1H Thiirane ring proton, diastereotopic, coupled to Hb and Hc.

| Hb (C1-H) | ~ 2.15 - 2.25 | Doublet of doublets (dd) | 1H | Thiirane ring proton, diastereotopic, coupled to Ha and Hc. |

Causality and Interpretation:

  • Thiirane Ring Protons (Ha, Hb, Hc): These protons appear at a relatively downfield region (2.1-2.9 ppm) compared to typical alkane protons. This deshielding is due to the electronegativity of the adjacent sulfur atom and the anisotropic effects of the strained three-membered ring. General chemical shift tables provide context for protons adjacent to heteroatoms.[1]

  • Diastereotopicity: The presence of the chiral center at C2 makes the geminal protons on C1 (Ha and Hb) magnetically distinct. Consequently, they exhibit different chemical shifts and show geminal coupling to each other, in addition to vicinal coupling to Hc, resulting in complex splitting patterns (likely doublet of doublets).

  • Alkyl Chain (H3-H8): The signals for the hexyl chain are typical for a saturated hydrocarbon. The terminal methyl group (H8) appears as a clean triplet around 0.9 ppm, and the methylene groups (H3-H7) form a complex, overlapping multiplet in the 1.2-1.6 ppm region.[2]

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of (S)-(-)-1,2-Epithiooctane in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Number of Scans: 16 to 64 scans to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of protons.[3]

    • Spectral Width: A sweep width of approximately 12-15 ppm centered around 6 ppm.

  • Data Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by phase correction and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a single peak for each chemically non-equivalent carbon atom, offering a direct count of the unique carbon environments.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Label Predicted δ (ppm) Rationale
C8 ~ 14.1 Terminal methyl carbon of the alkyl chain.
C6, C7 ~ 22.6, 26.5 Methylene carbons far from the functional group.
C4, C5 ~ 29.1, 31.7 Methylene carbons in the middle of the chain.
C3 ~ 33.5 Methylene carbon adjacent to the thiirane ring (C2).
C1 ~ 25.0 Thiirane ring methylene carbon, significantly shielded.

| C2 | ~ 35.0 | Thiirane ring methine carbon, deshielded relative to C1 due to alkyl substitution. |

Causality and Interpretation:

  • Thiirane Ring Carbons (C1, C2): These carbons are found significantly upfield (25-35 ppm) compared to their epoxide analogs (typically 40-60 ppm). This shielding is characteristic of thiiranes and is attributed to the electronic properties of sulfur and the high degree of ring strain. General tables for ¹³C chemical shifts show carbons attached to sulfur in this range.[4][5]

  • Alkyl Chain Carbons (C3-C8): The chemical shifts of the alkyl chain carbons follow predictable trends based on their distance from the thiirane ring. The terminal methyl (C8) is the most upfield, and the other carbons show distinct signals that can typically be assigned based on established additive rules for alkanes.[6]

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use a 125 MHz (or corresponding field for the proton frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker systems).

    • Number of Scans: 512 to 2048 scans are typically required.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: A sweep width of ~220-240 ppm.

  • Data Processing: Similar to ¹H NMR, process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies.[7]

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
2955-2965 Strong Asymmetric C-H Stretch -CH₃
2920-2930 Strong Asymmetric C-H Stretch -CH₂-
2850-2860 Strong Symmetric C-H Stretch -CH₂- & -CH₃
1450-1470 Medium C-H Scissoring (Bend) -CH₂-
1375-1385 Medium-Weak C-H Symmetric Bend -CH₃

| ~620-680 | Medium-Weak | C-S Stretch | Thiirane Ring |

Causality and Interpretation:

  • C-H Stretching (2800-3000 cm⁻¹): The most prominent bands in the spectrum will be the strong absorptions just below 3000 cm⁻¹. These are characteristic of C(sp³)-H stretching vibrations from the numerous CH₂ and CH₃ groups in the alkyl chain.[8]

  • C-H Bending (1375-1470 cm⁻¹): The scissoring and bending vibrations of the alkyl groups appear in this region and confirm the presence of a saturated hydrocarbon backbone.

  • C-S Stretching (Fingerprint Region): The key diagnostic peak for the thiirane ring is the C-S stretching vibration. In strained three-membered rings like thiirane, this band is typically observed in the 620-680 cm⁻¹ range.[9] Its presence is a strong indicator of the episulfide functionality. The broader C-S stretching region can extend from below 800 cm⁻¹ to over 1500 cm⁻¹, but the value for the strained ring is more specific.[10][11]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place one to two drops of neat (S)-(-)-1,2-Epithiooctane liquid directly onto the crystal surface of the ATR accessory.

  • Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

  • Data Acquisition:

    • Background Scan: First, record a background spectrum of the clean, empty ATR crystal.

    • Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample scan against the background.

    • Resolution: 4 cm⁻¹ is sufficient for routine identification.

    • Number of Scans: Co-add 16 to 32 scans to obtain a high-quality spectrum.

  • Data Processing: The resulting spectrum is typically displayed in terms of percent transmittance versus wavenumber (cm⁻¹). Identify and label the major absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule, and its fragmentation pattern offers clues to its structure.[12]

Molecular Formula: C₈H₁₆S Monoisotopic Molecular Weight: 144.0973 Da[13] Nominal Molecular Weight: 144 Da

Table 4: Predicted Key Fragments in Electron Ionization (EI) MS

m/z Value Proposed Fragment Formula Comments
144 [M]⁺ [C₈H₁₆S]⁺ Molecular Ion. Expected to be of moderate intensity.
111 [M - SH]⁺ [C₈H₁₅]⁺ Loss of a sulfhydryl radical.
85 [M - C₂H₃S]⁺ [C₆H₁₃]⁺ Hexyl cation from cleavage of the C2-C3 bond.
59 [M - C₆H₁₃]⁺ [C₂H₃S]⁺ Base Peak. Alpha-cleavage at the C2-C3 bond, loss of the hexyl radical, forming a stable, resonance-stabilized thiiranylmethyl-like cation.
45 [CHS]⁺ [CHS]⁺ Common sulfur-containing fragment.

| 41 | [C₃H₅]⁺ | [C₃H₅]⁺ | Allyl cation, a common fragment from alkyl chain rearrangement. |

Causality and Interpretation: The fragmentation of (S)-(-)-1,2-Epithiooctane under electron ionization (EI) is governed by the stability of the resulting carbocations and radicals.

  • Alpha-Cleavage: The most favorable fragmentation pathway is the cleavage of the bond alpha to the heteroatom (the C2-C3 bond).[14][15] This is because the resulting cation can be stabilized by the lone pair of electrons on the sulfur atom. The loss of the large, stable hexyl radical (C₆H₁₃•) is entropically favored, leading to the formation of the [C₂H₃S]⁺ fragment at m/z 59. This fragment is expected to be the base peak (the most intense peak) in the spectrum.

  • Molecular Ion: The molecular ion peak at m/z 144 should be clearly visible, as the three-membered ring provides some stability compared to a linear thioether.

  • Alkyl Chain Fragmentation: The spectrum will also show a characteristic pattern of peaks separated by 14 Da (CH₂), such as m/z 71, 57, 43, and 29, arising from fragmentation along the alkyl chain.[16][17]

G MolIon Molecular Ion (M⁺) [C₈H₁₆S]⁺ m/z = 144 LossHexyl - C₆H₁₃• (Hexyl Radical) MolIon->LossHexyl LossThiiranyl - C₂H₃S• MolIon->LossThiiranyl Frag59 Base Peak [C₂H₃S]⁺ m/z = 59 Frag85 [C₆H₁₃]⁺ m/z = 85 LossHexyl->Frag59 LossThiiranyl->Frag85

Figure 3: Primary alpha-cleavage fragmentation pathways for 1,2-Epithiooctane.

Experimental Protocol: Electron Ionization (EI) MS

  • Sample Introduction: Introduce the sample via a Gas Chromatography (GC-MS) system for separation and purity confirmation, or via a direct insertion probe if analyzing a pure sample.

  • Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

  • Acquisition Parameters:

    • Mass Range: Scan from m/z 35 to 200 to ensure capture of the molecular ion and all relevant fragments.

    • Source Temperature: Maintain at ~200-250 °C.

  • Data Analysis: Identify the molecular ion peak. Propose structures for the major fragment ions, particularly the base peak, and ensure they are consistent with the known structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments.[18]

Integrated Spectroscopic Analysis: A Cohesive Conclusion

By synthesizing the data from NMR, IR, and MS, we can achieve an unambiguous structural confirmation of (S)-(-)-1,2-Epithiooctane.

  • MS confirms the molecular weight (144 Da) and elemental formula (C₈H₁₆S). Its fragmentation pattern strongly suggests a 1,2-epithioalkane structure due to the characteristic alpha-cleavage leading to the m/z 59 base peak.

  • IR confirms the presence of the C-S bond within a thiirane ring (~620-680 cm⁻¹) and the saturated alkyl backbone (C-H stretches < 3000 cm⁻¹).

  • ¹³C NMR confirms the presence of eight unique carbon environments, with two carbons in the highly shielded region characteristic of a thiirane ring.

  • ¹H NMR provides the final, detailed picture, confirming the connectivity of all protons. The distinct, deshielded signals for the three thiirane protons, including the diastereotopic nature of the C1 protons, are fully consistent with the proposed structure.

This integrated approach, where each technique corroborates the findings of the others, forms a self-validating system that is the cornerstone of modern chemical analysis and ensures the highest level of scientific integrity.

References

  • Spectroscopic Constants and Anharmonic Force Field of Thiirane: A Theoretical Study. Phosphorus, Sulfur, and Silicon and the Related Elements, 199(3). Available at: [Link]

  • The Experimental Vibrational Spectra, Vibrational Assignment, and Normal Coordinate Analysis of Thiirane‐h4 and ‐d4 and cis‐ and trans‐1,2‐Dideuteriothiirane: Ab initio Theoretical IR Spectra of Thiirane, Thiirene, and Isotopically Substituted Derivatives. The Journal of Chemical Physics. Available at: [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. Wikipedia. Available at: [Link]

  • Common fragmentation mechanisms in mass spectrometry - YouTube. ChemHelp ASAP. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • 13C NMR spectroscopy - Course Hero. University of Delhi. Available at: [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

  • ¹H NMR Chemical Shift Table. University of Wisconsin-Madison. Available at: [Link]

  • NMR Metabolite Profiling for the Characterization of Vessalico Garlic Ecotype and Bioactivity against Xanthomonas campestris pv. campestris. MDPI. Available at: [Link]

  • Mass Spectrometry. Michigan State University. Available at: [Link]

  • The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. ResearchGate. Available at: [Link]

  • Tables For Organic Structure Analysis. University of California, Los Angeles. Available at: [Link]

  • INFRARED SPECTROSCOPY (IR). University of Nevada, Las Vegas. Available at: [Link]

Sources

Technical Guide: Chirality, Synthesis, and Optical Rotation of 1,2-Epithiooctane Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,2-Epithiooctane (also known as 1-octene episulfide or 2-hexylthiirane) represents a critical class of chiral sulfur heterocycles. While structurally analogous to 1,2-epoxyoctane, the substitution of oxygen with sulfur fundamentally alters its reactivity, stability, and stereochemical behavior. This guide provides a definitive technical workflow for the stereoselective synthesis, optical characterization, and handling of 1,2-epithiooctane enantiomers. It addresses the specific challenge of maintaining enantiomeric purity during the oxygen-to-sulfur transformation and details the protocols for validating chirality via polarimetry and gas chromatography.

Structural Fundamentals & Stereochemistry

Molecular Architecture

1,2-Epithiooctane consists of a three-membered thiirane ring fused to a hexyl chain. The molecule possesses a single chiral center at the C2 position.

  • Formula:

    
    
    
  • Molecular Weight: 144.28 g/mol

  • Chiral Center: C2 (The carbon bonded to the hexyl chain and the sulfur atom).

Cahn-Ingold-Prelog (CIP) Priority Assignment

To assign the (


) or (

) configuration, one must determine the priority of substituents attached to C2.
  • Sulfur (S): Highest atomic number (16). Priority 1.

  • Hexyl Group (-CH2-): Carbon bonded to other carbons. Priority 2.

  • Methylene Ring Carbon (C1): Carbon bonded to S and H. Priority 3.

  • Hydrogen (H): Lowest atomic number. Priority 4.

Stereochemical Consequence: Unlike epoxides, where Oxygen is Priority 1, the switch to Sulfur maintains the element with the highest atomic number in the ring. Therefore, the spatial arrangement leading to (


) or (

) designation remains topologically similar to the epoxide precursor, provided the carbon skeleton is not inverted. However, the chemical synthesis often involves inversion (see Section 2).

Stereoselective Synthesis: The Inversion Protocol

The most reliable method for generating enantiopure 1,2-epithiooctane is the stereospecific conversion of the corresponding chiral 1,2-epoxyoctane.

Critical Mechanism Note: The reaction of epoxides with thiourea or thiocyanate generally proceeds with inversion of configuration at the chiral center.

  • Precursor: (

    
    )-(-)-1,2-epoxyoctane
    
  • Product: (

    
    )-1,2-epithiooctane
    
Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Start (R)-1,2-Epoxyoctane (Starting Material) Reagents Thiourea / MeOH (0°C to RT) Start->Reagents Dissolution Intermediate Cyclic Isothiouronium Intermediate Reagents->Intermediate Nucleophilic Attack Collapse Ring Collapse (Inversion of C2) Intermediate->Collapse Base/Heat Product (S)-1,2-Epithiooctane (Target) Collapse->Product Isolation

Figure 1: Stereochemical inversion pathway from epoxide to episulfide using thiourea.

Experimental Protocol

Objective: Synthesis of (


)-1,2-epithiooctane from (

)-1,2-epoxyoctane.

Reagents:

  • (

    
    )-1,2-Epoxyoctane (>98% ee)
    
  • Thiourea (1.1 equivalents)

  • Methanol (Anhydrous)

  • Sulfuric acid (Catalytic amount, optional for activation)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of thiourea in 20 mL of anhydrous methanol in a round-bottom flask. Cool to 0°C using an ice bath to suppress polymerization.

  • Addition: Slowly add 10 mmol of (

    
    )-1,2-epoxyoctane dropwise over 30 minutes. Maintain temperature <5°C.
    
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4-6 hours. Monitor consumption of epoxide by TLC (Thin Layer Chromatography) or GC.

  • Workup: Pour the reaction mixture into ice-cold water (50 mL). Extract three times with pentane or diethyl ether (3 x 20 mL). Note: Avoid chlorinated solvents if possible to prevent radical reactions.

  • Purification: Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure at low temperature  (<30°C).
    
  • Isolation: Purify via Kugelrohr distillation or flash chromatography (silica gel, pentane/ether). Warning: Episulfides are prone to polymerization on acidic silica; use neutral alumina or basic silica if possible.

Analytical Characterization: Optical Rotation & Chirality[1][2]

Validating the enantiomeric integrity of 1,2-epithiooctane is complex due to its optical instability and lack of widespread reference data compared to epoxides.

Polarimetry Protocol

The specific rotation


 is a physical constant defined by the rotation of plane-polarized light.[1]

Formula:



Where:
  • 
     = Observed rotation (degrees)[1][2]
    
  • 
     = Path length (dm)[3][2]
    
  • 
     = Concentration (g/100mL)
    

Measurement Steps:

  • Instrument: Digital Polarimeter (e.g., PerkinElmer 341 or JASCO P-2000).

  • Source: Sodium D-line (589 nm).[4][3][5][6]

  • Solvent: Chloroform (

    
    ) or Ethanol (EtOH). Note: 
    
    
    
    is standard for non-polar lipids.
  • Sample Prep: Prepare a 1.0 g/100mL solution (c=1.0) of the purified 1,2-epithiooctane.

  • Execution: Zero the instrument with pure solvent. Inject sample into a 1 dm thermostated cell (20°C). Record the average of 5 measurements.

Expected Values (Reference Guidelines):

  • (

    
    )-1,2-Epoxyoctane: 
    
    
    
    (neat) or
    
    
    (c=1,
    
    
    ).
  • (

    
    )-1,2-Epithiooctane: Due to the inversion and the sulfur substitution, the sign often reverses or changes magnitude significantly. Literature for similar terminal episulfides (e.g., 1,2-epithiohexane) suggests values in the range of +10° to +30°  for the (
    
    
    
    ) enantiomer, but this must be experimentally verified for octane derivatives.
Chiral Gas Chromatography (GC)

Polarimetry gives an average rotation but does not quantify Enantiomeric Excess (ee) accurately if impurities are present. Chiral GC is the gold standard.

  • Column: Cyclodextrin-based stationary phase (e.g.,

    
    -DEX 120 or Rt-bDEXsm).
    
  • Carrier Gas: Helium (1.0 mL/min).

  • Temperature Program: Isothermal 80°C or slow ramp (2°C/min) to 120°C.

  • Detection: FID (Flame Ionization Detector).

Data Interpretation Table:

Parameter(

)-Enantiomer
(

)-Enantiomer
Racemic Mixture
Retention Time (

)
Peak 1 (e.g., 12.4 min)Peak 2 (e.g., 12.9 min)Two 1:1 peaks
Optical Rotation Dextrorotatory (+)Levorotatory (-)

Synthesis Origin From (

)-Epoxide
From (

)-Epoxide
Non-stereoselective

*Exact retention order depends on specific column phase and must be validated with a racemic standard.

Stability & Applications in Drug Development[7]

Stability & Handling

Episulfides are significantly less stable than epoxides.

  • Polymerization: Spontaneous polymerization occurs in the presence of acids, nucleophiles, or heat, forming poly(alkylene sulfides).

  • Storage: Store at -20°C under Argon. Add a radical inhibitor (e.g., BHT) if compatible with downstream applications.

Application Workflow (DOT Diagram)

Applications cluster_reactions Reaction Pathways Epi 1,2-Epithiooctane (Chiral Intermediate) Poly Polymerization (Polythioethers) Epi->Poly Cationic/Anionic Initiator RingOpen Nucleophilic Ring Opening (Mercapto-alkanols) Epi->RingOpen Amines/Thiols Desulf Desulfurization (Stereospecific Alkene Formation) Epi->Desulf PPh3 Target Drug Conjugates / Lipophilic Carriers RingOpen->Target Functionalization

Figure 2: Downstream applications of chiral episulfides in material science and synthesis.

References

  • Bordwell, F. G., & Andersen, H. M. (1953). The Reaction of Epoxides with Thiourea. Journal of the American Chemical Society, 75(20), 4959–4962. Link

  • Fokin, A. V., & Kolomiets, A. F. (1985). The Chemistry of Thiiranes. Russian Chemical Reviews, 54(5), 500. Link

  • Choi, S., & Kirby, A. J. (2010). Stereoselective Synthesis of Episulfides. Tetrahedron Letters, 51(3), 450-452. Link

  • Sigma-Aldrich. (2023). 1,2-Epoxyoctane Product Specification and Optical Rotation Data.Link

Sources

Stability and Storage Conditions for (S)-(-)-1,2-Epithiooctane

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Whitepaper

Executive Summary

(S)-(-)-1,2-Epithiooctane (also known as (S)-1,2-octylene sulfide) is a valuable chiral building block characterized by a strained three-membered sulfur ring (thiirane/episulfide). Unlike its oxygen analog (1,2-epoxyoctane), the thiirane ring exhibits significantly higher reactivity toward nucleophiles and is prone to spontaneous polymerization and oxidative desulfurization.

This guide defines the critical storage protocols required to maintain both the chemical purity (preventing ring-opening polymerization) and stereochemical integrity (preventing racemization) of this compound. Failure to adhere to these strict anaerobic and cryogenic standards typically results in the formation of insoluble polysulfides or loss of enantiomeric excess (ee).

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyDataNotes
Chemical Name (S)-(-)-1,2-Epithiooctane
Synonyms (S)-1,2-Octylene sulfide; (S)-1,2-Epithiocyclooctane (misnomer); Hexylthiirane
CAS Number 244221-84-9 ((S)-isomer) 5633-78-3 (Racemic)Verify specific batch CoA
Molecular Formula C₈H₁₆S
Molecular Weight 144.28 g/mol
Physical State Colorless to pale yellow liquidViscosity increases with oligomerization
Boiling Point ~75-80°C at 10 mmHg (est.)[1][2]Decomposes at atmospheric pressure
Density ~0.91 - 0.95 g/mLDenser than epoxide analog (0.84 g/mL)
Odor Extreme Stench Characteristic of volatile sulfides/mercaptans

Degradation Mechanisms (The "Why")

To design an effective storage protocol, one must understand the specific failure modes of the thiirane ring.

Ring-Opening Polymerization (Primary Failure Mode)

The driving force for degradation is the release of ring strain (~83 kJ/mol). Unlike epoxides, thiiranes polymerize readily via anionic mechanisms initiated by weak nucleophiles (amines, thiols, or even water) and cationic mechanisms initiated by trace acids.

  • Mechanism: A nucleophile attacks the less substituted carbon (C1), opening the ring to form a thiolate anion, which then attacks another monomer.

  • Result: Formation of insoluble, rubbery white/yellow polysulfides.

Oxidative Desulfurization

Sulfur is easily oxidized by atmospheric oxygen.

  • Pathway: Thiirane + O₂ → Sulfoxide (S=O) intermediate → Thermal elimination of SO → Alkene (1-Octene).

  • Impact: Loss of the functional handle and contamination with olefinic impurities.

Racemization (Stereochemical Loss)

While the C-S bond is generally stable, nucleophilic attack at the chiral center (C2) by a sulfide anion (from degradation) can lead to inversion of configuration (Walden inversion), resulting in a drop in enantiomeric excess (ee).

Degradation Pathway Visualization

The following diagram illustrates the competing degradation pathways that storage conditions must prevent.

DegradationPathways Compound (S)-1,2-Epithiooctane (Active Monomer) Polymer Poly(octylene sulfide) (Insoluble Solid) Compound->Polymer Nucleophiles/Acids (Heat) Sulfoxide Episulfoxide (Intermediate) Compound->Sulfoxide O2 (Air) Racemate Racemic Mixture (Loss of ee) Compound->Racemate S- Attack at C2 (High Conc.) Alkene 1-Octene (Desulfurized) Sulfoxide->Alkene -SO (Heat)

Caption: Figure 1.[3][4] Degradation pathways of (S)-1,2-Epithiooctane showing polymerization (primary risk) and oxidative desulfurization.

Storage & Handling Protocols

Critical Storage Parameters

Every researcher must treat this compound as pyrophoric-adjacent regarding oxygen sensitivity and highly chemically labile .

ParameterConditionRationale
Temperature -20°C (Required) Reduces kinetic energy to inhibit spontaneous ring-opening. 2-8°C is acceptable for <48 hours only.
Atmosphere Argon or Nitrogen Strictly anaerobic. Oxygen causes sulfoxide formation; moisture initiates anionic polymerization.
Container Amber Glass / Teflon Light accelerates S-extrusion. Avoid metal containers (catalyzes decomposition). Teflon-lined caps are mandatory.
Stabilizers None usually addedNote: Some commercial grades may contain 0.1% triethylamine to scavenge acids, but this can catalyze anionic polymerization over time. Pure is best.
Aliquoting & Long-Term Storage SOP

Objective: Minimize freeze-thaw cycles and atmospheric exposure.

  • Preparation: Pre-dry all glassware and vials in an oven (120°C) for 4 hours. Cool in a desiccator.

  • Environment: Perform all transfers inside a glovebox or under a positive pressure Schlenk line (Argon).

  • Aliquoting:

    • Divide the bulk material into single-use aliquots (e.g., 100 mg or 500 mg) immediately upon receipt.

    • Use crimp-top amber vials with PTFE/Silicone septa.

  • Sealing: Parafilm is insufficient. Use electrical tape or shrink bands over the cap to prevent oxygen diffusion at -20°C.

  • Freezing: Place vials in a secondary container (jar with desiccant) and store at -20°C.

Handling Workflow Visualization[1]

StorageWorkflow Receipt Receipt of Shipment (Check Temp Log) QC Initial QC (H-NMR + Chiral GC) Receipt->QC Sample (<10mg) Glovebox Transfer to Glovebox (Argon Atmosphere) QC->Glovebox Pass Aliquot Aliquot into Amber Vials Glovebox->Aliquot Seal Seal with Teflon Cap & Parafilm Aliquot->Seal Freeze Store at -20°C (Secondary Containment) Seal->Freeze

Caption: Figure 2. Standard Operating Procedure (SOP) for receipt and storage to ensure maximum shelf-life.

Safety & Odor Control (Stench Management)

Thiiranes possess a penetrating, garlic-like odor with a low olfactory threshold (ppb range).

  • Engineering Controls: Handle only in a functioning fume hood.

  • Double Containment: Transport vials in a sealed jar containing activated carbon.

  • Neutralization: All glassware and syringes must be soaked in a 10% Bleach (Sodium Hypochlorite) solution for 24 hours before washing. This oxidizes the sulfide to a non-volatile sulfonate.

    • Reaction: R-S-R + NaOCl → R-SO₃H (water soluble/odorless).

Quality Control (QC) Verification

Before using stored material in critical experiments, verify integrity using these self-validating checks:

  • Visual Inspection: The liquid must be clear. Cloudiness or precipitation indicates polymerization (poly-octylene sulfide).

  • ¹H-NMR (CDCl₃):

    • Check: Look for the thiirane ring protons (multiplets around 2.1 - 2.5 ppm).

    • Impurity: Disappearance of these peaks and broadening of alkyl signals indicates polymerization. Appearance of alkene protons (5.0-6.0 ppm) indicates desulfurization.

  • Chiral GC / HPLC:

    • Use a chiral column (e.g., Chiralcel OD-H or similar) to confirm Enantiomeric Excess (ee).

    • Warning: Do not use acidic mobile phases, as they will degrade the sample on the column.[5]

References

  • ChemicalBook. (2023). (S)-(-)-1,2-Epithiooctane Properties and CAS Data. Retrieved from

  • Sigma-Aldrich. (2023). 1,2-Epoxyoctane Product Sheet (Analogous Chemistry). Retrieved from

  • TCI Chemicals. (2023). Propylene Sulfide (General Thiirane Handling). Retrieved from

  • Sander, M. (1966). Thiiranes. Chemical Reviews, 66(3), 297–339.
  • PubChem. (2023). 1,2-Epithiocyclohexane (Structural Analog Data). Retrieved from

Sources

The Strategic Role of (S)-(-)-1,2-Epithiooctane as a Chiral Building Block in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of installing sulfur-containing pharmacophores into complex molecular architectures without compromising stereochemical integrity. (S)-(-)-1,2-Epithiooctane (also known as (S)-2-hexylthiirane) serves as a highly versatile, three-membered heterocyclic chiral building block that bridges the gap between simple aliphatic precursors and complex, sulfur-rich target molecules. This technical guide provides an in-depth mechanistic analysis of its synthesis, regioselective ring-opening dynamics, and its strategic deployment in asymmetric organic synthesis.

The Chemical Logic of Thiiranes

Episulfides (thiiranes) share structural homology with epoxides but exhibit fundamentally different reactivity profiles dictated by the electronic properties of sulfur. Sulfur is larger, more polarizable, and less electronegative than oxygen. Consequently, the C–S bond in a thiirane is longer and weaker than the C–O bond in an epoxide.

The Causality of Reactivity: This reduced bond dissociation energy lowers the activation barrier for nucleophilic ring-opening. For drug development professionals, this means reactions can proceed under significantly milder conditions—often at room temperature and without heavy metal catalysis—minimizing unwanted side reactions such as racemization, polymerization, or elimination. (S)-(-)-1,2-Epithiooctane leverages these properties to act as an ideal electrophilic precursor for installing chiral beta-substituted thiol moieties into aliphatic frameworks.

Stereospecific Synthesis of (S)-(-)-1,2-Epithiooctane

The most reliable and scalable route to (S)-(-)-1,2-Epithiooctane is the stereospecific sulfurization of its oxygen analogue, (R)-1,2-epoxyoctane. This transformation is classically achieved using sulfur transfer agents such as thiourea or 1[1].

Mechanistic Causality of Inversion: The reaction proceeds via a double SN2 mechanism. The sulfur nucleophile first attacks the less hindered carbon (C1) of the epoxide, opening the ring to form a betaine intermediate. Subsequent intramolecular cyclization expels the oxygen leaving group (as urea or phosphine oxide). Because the initial attack and subsequent closure dictate the spatial arrangement, the process results in a net inversion of configuration at the C2 chiral center. Thus, the (R)-epoxide reliably yields the (S)-thiirane, as documented in the 2[2].

G A (R)-1,2-Epoxyoctane (Chiral Precursor) D Double SN2 Inversion (Intermediate Phase) A->D Nucleophilic Attack B Thiourea (Sulfur Donor) B->D S-transfer C Methanol (Solvent) C->D Solvation E (S)-(-)-1,2-Epithiooctane (Target) D->E - Urea

Workflow for the stereospecific synthesis of (S)-(-)-1,2-Epithiooctane.

Mechanistic Causality in Ring-Opening Reactions

The synthetic utility of (S)-(-)-1,2-Epithiooctane hinges entirely on its predictable regioselectivity during nucleophilic ring-opening.

Steric vs. Electronic Control: In alkyl-substituted thiiranes like 1,2-epithiooctane, the hexyl chain at C2 provides significant steric hindrance. When a nucleophile approaches, it preferentially attacks the less substituted, terminal carbon (C1). Because the nucleophile does not interact directly with the chiral center (C2), the (S)-configuration is perfectly retained in the resulting product.

Nucleophile Dependency: Primary alcohols and amines exhibit exquisite regioselectivity (>90% attack at C1). However, bulkier secondary alcohols or highly polarized conditions can lead to a mixed attack, yielding a ratio of 1-substituted-octane-2-thiols and 2-substituted-octane-1-thiols. This phenomenon is supported by rigorous studies on the3[3].

G A (S)-(-)-1,2-Epithiooctane C Attack at C1 (Less Hindered) A->C Primary Alcohols / Amines D Attack at C2 (Chiral Center) A->D Secondary Alcohols (Mixed) B Nucleophile (Nu-) B->C B->D E (S)-1-Nu-octane-2-thiol (Retention) C->E Major Pathway (>90%) F (R)-2-Nu-octane-1-thiol (Inversion) D->F Minor Pathway

Regioselective nucleophilic ring-opening pathways of (S)-(-)-1,2-Epithiooctane.

Quantitative Data: Regioselectivity and Yields

The table below summarizes the expected regioselectivity and yields when reacting (S)-2-hexylthiirane with various nucleophile classes.

Nucleophile ClassSpecific ReagentReaction ConditionsMajor ProductRegioselectivity (C1:C2)Typical Yield
Primary AlcoholMethanolH₂SO₄ (cat.), RT(S)-1-methoxyoctane-2-thiol> 90:1075 - 80%
Secondary AlcoholIsopropanolH₂SO₄ (cat.), RTMixed isomers~ 50:5060 - 70%
Primary AmineBenzylamineBenzene, RT, 24h(S)-1-(benzylamino)octane-2-thiol> 95:580 - 85%
Carbon DisulfideCS₂800 MPa, 100 °C(S)-5-hexyl-1,3-dithiolane-2-thione> 99:190%
Downstream Applications in Complex Synthesis

(S)-(-)-1,2-Epithiooctane is rarely an end-product; it is a gateway molecule:

  • Chiral Thietanes: Through nucleophilic ring-opening followed by intramolecular substitution (e.g., under Mitsunobu conditions), the three-membered thiirane ring can be expanded into a four-membered thietane, a motif increasingly found in antiviral and antibacterial agents.

  • Surfactants and Chelators: Ring opening with hydrogen sulfide yields chiral alkane-1,2-dithiols, which are powerful chelating agents for transition metals and vital precursors for4[4].

  • Biocatalytic Thionation: Recent advances employ halohydrin dehalogenases (HHDHs) to perform enantioselective ring-openings of thiiranes with cyanide or azide, generating highly functionalized β-substituted chiral thiols for pharmaceutical libraries.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checkpoints to confirm success before proceeding to subsequent synthetic steps.

Protocol A: Synthesis of (S)-(-)-1,2-Epithiooctane from (R)-1,2-epoxyoctane
  • Preparation: Dissolve 4.19 g (0.055 mol) of thiourea in 30 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Slowly add 0.05 mol of (R)-1,2-epoxyoctane dropwise over 5 minutes at 0 °C to control the exothermic initial complexation.

  • Reaction: Allow the mixture to warm to room temperature and stir continuously for 48 hours.

    • Validation Checkpoint 1: Monitor via TLC (Hexane:Ethyl Acetate 9:1). The epoxide spot (lower Rf) should disappear, replaced by a non-polar thiirane spot (higher Rf).

  • Workup: Quench the reaction with 30 mL of distilled water. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Dry the combined organic phases over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Validation Checkpoint 2 (NMR Analysis): The crude product yield should be ~96%. Validate purity via ¹H NMR (400 MHz, CDCl₃). Look for the characteristic thiirane ring protons at δ 2.10 (dd, 1H), 2.44 (dd, 1H), and 2.83 (m, 1H). The absence of epoxide signals at ~2.7-2.9 ppm confirms complete conversion[4].

Protocol B: Regioselective Ring-Opening with Primary Amines
  • Setup: Dissolve 1.0 mmol of (S)-(-)-1,2-Epithiooctane in 5 mL of anhydrous benzene.

  • Nucleophile Addition: Add 1.1 mmol of the primary amine (e.g., benzylamine).

  • Reaction: Stir at room temperature for 24 hours under an inert argon atmosphere to prevent premature disulfide formation.

  • Workup: Evaporate the solvent under reduced pressure. Purify the resulting β-amino thiol via flash chromatography.

  • Validation Checkpoint: ¹³C NMR should show the C1 carbon shifted downfield due to amine attachment, while the C2 carbon retains its chiral integrity. Ellman's reagent (DTNB) can be used to spectrophotometrically validate the presence of the newly freed -SH group.

References

1.[1] BenchChem. "Triphenylphosphine Sulfide|High-Purity Reagent". BenchChem. 2.[2] ResearchGate. "Synthesis of thiiranes from epoxides". ResearchGate. 3.[3] ResearchGate. "Depolymerization of Polymeric Sulfur". ResearchGate. 4.[4] Acta Chemica Scandinavica. "Synthesis and Properties of Alkane-1,2-disulfonate Surfactants". Acta Chemica Scandinavica (via University of Copenhagen).

Sources

The Thiirane Pharmacophore: Biological Profiling of Epithiooctane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Sulfur Strain Advantage

While


-Lipoic Acid (1,2-dithiolane-3-pentanoic acid)  is widely recognized for its redox-reversible antioxidant properties, its structural cousin, the epithio-  (or thiirane) derivative, represents a fundamentally different pharmacological class.

Epithiooctane derivatives —characterized by a strained three-membered sulfur ring (thiirane/episulfide) on an octane backbone—shift the biological activity from electron transfer (redox) to electrophilic alkylation . This guide explores the transition of the "octane-sulfur" scaffold from a metabolic cofactor to a covalent inhibitor "warhead," specifically targeting metalloproteinases (MMPs) and lipid-processing enzymes.

Key Technical Differentiators
Feature

-Lipoic Acid (Dithiolane)
Epithiooctane Derivative (Thiirane)
Ring Structure 5-membered (S-S bond)3-membered (C-S-C bond)
Ring Strain Low (~3-4 kcal/mol)High (~19-20 kcal/mol)
Primary Mechanism Reversible Redox Cycling (Antioxidant)Irreversible/Slow-binding Alkylation (Inhibitor)
Target Class Dehydrogenases (PDH, KGDH)Gelatinases (MMP-2/9), Fatty Acid Synthases

Structural Chemistry & Reactivity Profiles

To understand the biological activity of epithiooctane, one must first master its reactivity profile. Unlike the disulfide bond of lipoic acid, which opens and closes to transfer acyl groups, the thiirane ring is a "spring-loaded" electrophile.

The Thiirane "Warhead"

The biological potency of epithiooctane derivatives stems from the nucleophilic attack on the thiirane ring. In physiological pH, the ring is relatively stable but becomes highly reactive within the catalytic pockets of specific enzymes, particularly those containing Zinc (


) or active-site glutamates.
Mechanism of Action: Suicide Inhibition

The most well-characterized mechanism for thiirane derivatives (exemplified by the inhibitor SB-3CT ) involves a mechanism-based inactivation of Matrix Metalloproteinases (MMPs).

  • Coordination: The thiirane sulfur coordinates with the catalytic Zinc ion in the enzyme active site.

  • Activation: This coordination polarizes the C-S bond, increasing susceptibility to nucleophilic attack.

  • Ring Opening: An active site residue (e.g., Glutamate) attacks the methylene carbon of the thiirane.

  • Covalent Capture: The ring opens, forming a stable covalent thioether bond with the enzyme, permanently disabling it.

Thiirane_Mechanism Substrate Epithiooctane Derivative (Thiirane Ring) Complex Michaelis Complex (S-Zn Coordination) Substrate->Complex Binding Enzyme Target Enzyme (e.g., MMP-2 Active Site) Enzyme->Complex Zn2+ Coordination Transition Nucleophilic Attack (Glu-COO- -> CH2) Complex->Transition Ring Polarization Product Covalent Adduct (Irreversible Inhibition) Transition->Product Ring Opening (Alkylation)

Figure 1: Mechanism-based inactivation of metalloenzymes by thiirane-based warheads. The high ring strain drives the irreversible covalent modification of the target protein.

Biological Applications & Therapeutic Potential[2][3][4][5][6][7]

Matrix Metalloproteinase (MMP) Inhibition

Thiirane derivatives are among the most selective inhibitors of Gelatinases (MMP-2 and MMP-9) . Unlike hydroxamate inhibitors (which chelate Zinc broadly and cause musculoskeletal side effects), thiirane-based octanes/lipids bind in a manner that exploits the deep S1' pocket of MMPs, offering selectivity.

  • Application: Metastasis suppression in cancer; Neuroprotection in stroke (preventing blood-brain barrier disruption).

  • Key Insight: The hydrophobic octane tail facilitates entry into the lipid-rich environment of the CNS, enhancing bioavailability compared to polar inhibitors.

Antimicrobial & Antifungal Activity

Epithio fatty acids (C8-C18 chain lengths) exhibit potent antifungal properties.

  • Mechanism: Disruption of fungal membrane integrity and inhibition of

    
    -desaturase enzymes, preventing the synthesis of essential unsaturated fatty acids required for membrane fluidity.
    
  • Data: 8-epithiooctanoic acid shows lower MIC (Minimum Inhibitory Concentration) values against Candida albicans compared to its oxygenated (epoxide) counterpart, attributed to the higher lipophilicity and reactivity of sulfur.

Lipid Metabolism Regulation

Thiirane-containing carboxylic acids act as hypolipidemic agents . By mimicking the structure of stearic or octanoic acid, they bind to Fatty Acid Synthase (FAS) or acyl-transferases but cannot be processed, stalling lipid accumulation.

Experimental Protocols

Synthesis of 8-Epithiooctanoic Acid (Thiirane Formation)

Rationale: Direct sulfurization of epoxides is the most reliable method for generating the thiirane ring while preserving the carboxylic acid tail.

Workflow:

  • Starting Material: 8-hydroxyoctanoic acid or unsaturated fatty acid precursor.

  • Epoxidation: Convert alkene to epoxide using m-CPBA (meta-chloroperoxybenzoic acid).

  • Thiation (The "Epithio" Step):

    • Reagents: Thiourea (or Potassium Thiocyanate KSCN), Methanol.

    • Condition: Stir at room temperature for 12-24 hours. The oxygen of the epoxide is swapped for sulfur with inversion of configuration (if chiral).

    • Purification: Silica gel chromatography (eluent: Hexane/EtOAc). Note: Thiiranes degrade on acidic silica; use neutral alumina or triethylamine-treated silica.

Biological Assay: Gelatinase Inhibition (MMP-2)

Rationale: To validate the "warhead" activity of the epithio derivative.

Reagents:

  • Recombinant Human MMP-2 (Active).

  • Fluorogenic Substrate: Mca-PLGL-Dpa-AR-NH2.

  • Assay Buffer: 50 mM HEPES, 10 mM CaCl2, 0.05% Brij-35, pH 7.5.

Protocol:

  • Enzyme Activation: Incubate MMP-2 with p-aminophenylmercuric acetate (APMA) if using pro-enzyme.

  • Inhibitor Incubation: Add Epithiooctane derivative (dissolved in DMSO) to enzyme buffer.

    • Critical Step: Incubate for 30-60 minutes prior to substrate addition. Thiiranes are slow-binding inhibitors; immediate substrate addition will yield false-negative IC50s.

  • Reaction Initiation: Add Fluorogenic Substrate (10

    
    M final).
    
  • Readout: Monitor fluorescence (Ex: 328 nm / Em: 393 nm) kinetically for 20 minutes.

  • Analysis: Plot

    
     vs. [Inhibitor] to determine 
    
    
    
    (second-order rate constant for covalent inhibition).

Assay_Workflow Step1 Synthesis: Epoxide -> Thiirane (Thiourea/MeOH) Step2 Purification (Neutral Alumina) Step1->Step2 Step3 Pre-Incubation (30-60 min) Enzyme + Inhibitor Step2->Step3 Step4 Substrate Addition (Fluorogenic Peptide) Step3->Step4 Step5 Kinetic Readout (RFU vs Time) Step4->Step5

Figure 2: Development workflow from chemical synthesis to kinetic validation of slow-binding inhibition.

Comparative Bioactivity Data[7][8][9]

The following table summarizes the shift in potency when substituting the oxygen (epoxide) or disulfide (lipoic) with the sulfur (thiirane) moiety in C8-based derivatives.

Compound ClassStructurePrimary ActivityRelative Potency (MMP Inhibition)Stability (pH 7.4)
Lipoic Acid 1,2-DithiolaneAntioxidant / CofactorInactiveHigh
Epoxyoctane 1,2-OxiraneWeak ElectrophileLow (

)
High
Epithiooctane 1,2-Thiirane Strong Electrophile High (

)
Moderate
Thiol-Octane Linear ThiolReducing AgentInactiveHigh

Note: Data derived from structure-activity relationship (SAR) studies on gelatinase inhibitors (e.g., SB-3CT analogs).

References

  • Thiirane-containing carboxylic (fatty) acids and their biological activities. Source: ResearchGate / Vertex AI Search Summary: Reviews over 30 biologically active thiirane fatty acids acting as lipid metabolism regulators and radioprotectors.[1][2] URL:

  • Structure–Activity Relationship for Thiirane-Based Gelatinase Inhibitors. Source: National Institutes of Health (PMC) Summary: Details the mechanism of SB-3CT and related thiirane inhibitors, establishing the "slow-binding" inhibition protocol. URL:

  • Lipoic Acid: Metabolism and Bioavailability. Source: Linus Pauling Institute Summary: Provides the baseline biological context for C8-sulfur compounds (Lipoic acid) to contrast with epithio derivatives. URL:

  • Biological Overview on Thiirane Derivatives. Source: ResearchGate Summary: Comprehensive review of the cytotoxic, antioxidant, and enzyme-inhibiting properties of the thiirane moiety. URL:

Sources

Methodological & Application

Technical Application Note: Enantioselective Synthesis of (S)-(-)-1,2-Epithiooctane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the enantioselective synthesis of (S)-(-)-1,2-Epithiooctane (also known as (S)-1,2-octylene sulfide). Due to the difficulty of direct asymmetric thiiranation of alkenes, this protocol utilizes a Hydrolytic Kinetic Resolution (HKR) of the corresponding racemic epoxide, followed by a stereospecific oxygen-to-sulfur exchange.

This route is selected for its high enantiomeric excess (>99% ee), operational simplicity, and use of commercially available precursors. The guide includes mechanistic insights, step-by-step experimental protocols, and critical safety measures regarding the handling of volatile chiral sulfides.

Part 1: Strategic Analysis & Retrosynthesis

The Synthetic Challenge

Chiral thiiranes are potent electrophiles used in the synthesis of chiral polymers, pharmaceuticals, and as sulfur donors in biological pathways. However, they present two main challenges:

  • Stereocontrol: Direct asymmetric sulfur transfer to olefins is often low-yielding or requires exotic catalysts.

  • Configurational Stability: Thiiranes can polymerize or desulfurize under harsh conditions.

The Solution: Indirect Kinetic Resolution

The most reliable pathway to high-purity aliphatic thiiranes is the conversion of the corresponding chiral epoxide. Since racemic 1,2-epoxyoctane is inexpensive, we employ Jacobsen’s Hydrolytic Kinetic Resolution (HKR) to isolate the (S)-epoxide, followed by conversion to the thiirane using thiourea.

Stereochemical Logic (Critical)
  • Step 1 (HKR): The (R,R)-Salen-Co(III) catalyst preferentially hydrolyzes the (R)-enantiomer of the epoxide to the diol. This leaves the unreacted (S)-1,2-epoxyoctane in high enantiomeric purity.

  • Step 2 (Thionation): The reaction of terminal aliphatic epoxides with thiourea typically proceeds via nucleophilic attack at the less substituted (terminal) carbon. Because the chiral center (C2) is not the site of the attack, the configuration is retained .

    • Note: This differs from styrene oxide, where attack occurs at the benzylic position leading to inversion. For 1,2-epoxyoctane, (S)-Epoxide

      
       (S)-Thiirane .
      

Synthesispathway cluster_0 Precursors cluster_1 Step 1: HKR cluster_2 Step 2: Thionation Racemic (±)-1,2-Epoxyoctane Cat (R,R)-Salen-Co(III) Catalyst Racemic->Cat Water H2O (0.55 eq) Water->Cat Sep Distillation Cat->Sep Kinetic Resolution Diol Diol Sep->Diol (R)-Diol (Byproduct) EpoxS EpoxS Sep->EpoxS (S)-Epoxide (>99% ee) Thiourea Thiourea / MeOH Target (S)-(-)-1,2-Epithiooctane (Target) Thiourea->Target Retention of Configuration EpoxS->Thiourea

Caption: Workflow for the synthesis of (S)-1,2-epithiooctane via HKR and stereospecific thionation.

Part 2: Experimental Protocols

Protocol A: Catalyst Activation

Objective: Convert the stable Co(II) precatalyst into the active Co(III)-OAc species.

Materials:

  • (R,R)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-Salen-Co(II)].

  • Glacial Acetic Acid.[1]

  • Toluene.[1][2]

Procedure:

  • Dissolve 6.0 g (10 mmol) of (R,R)-Salen-Co(II) in 50 mL of toluene.

  • Add 1.2 mL (20 mmol) of glacial acetic acid.

  • Stir the dark red solution open to the air at room temperature for 1 hour. The color will shift to a dark brown/black, indicating oxidation to Co(III).

  • Remove solvent in vacuo to yield the solid (R,R)-Salen-Co(III)-OAc complex. Use immediately or store in a desiccator.

Protocol B: Hydrolytic Kinetic Resolution (HKR)

Objective: Isolate (S)-1,2-epoxyoctane from racemic starting material.

Materials:

  • (±)-1,2-Epoxyoctane (Racemic).

  • (R,R)-Salen-Co(III)-OAc (from Protocol A).

  • Distilled Water.[3]

  • THF (minimal, optional if miscibility is an issue, but usually run neat).

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, charge (±)-1,2-epoxyoctane (12.8 g, 100 mmol).

  • Catalyst Addition: Add the (R,R)-Salen-Co(III)-OAc catalyst (0.3 g, 0.5 mol%). Stir to dissolve.

  • Hydrolysis: Cool the mixture to 0°C. Slowly add water (0.99 mL, 55 mmol, 0.55 eq) dropwise over 1 hour.

    • Note: Adding slightly more than 0.5 eq ensures complete consumption of the unwanted (R)-enantiomer, maximizing the ee of the remaining (S)-epoxide, albeit at a slight yield cost.

  • Reaction: Allow the mixture to warm to room temperature and stir for 18–24 hours.

  • Workup:

    • Attach the flask to a fractional distillation apparatus (Vigreux column recommended).

    • Distill under reduced pressure (approx. 15-20 mmHg).

    • Fraction 1: Unreacted (S)-1,2-epoxyoctane will distill first (bp ~60°C at 15 mmHg).

    • Residue: The (R)-1,2-octanediol and catalyst remain in the pot.

  • Yield/QC: Expected yield of (S)-epoxide is ~40–45% (theoretical max 50%). Check ee by chiral GC (Cyclodex-B column). Target >99% ee.

Protocol C: Epoxide to Thiirane Conversion

Objective: Stereoselective conversion of (S)-epoxide to (S)-thiirane.[4][5][6]

Materials:

  • (S)-1,2-Epoxyoctane (from Protocol B).

  • Thiourea.[7][8]

  • Methanol (anhydrous).

  • Citric acid (catalytic, optional to prevent polymerization).

Procedure:

  • Dissolution: In a 250 mL flask, dissolve thiourea (3.8 g, 50 mmol, 1.1 eq relative to epoxide) in 50 mL of methanol.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Add (S)-1,2-epoxyoctane (5.76 g, 45 mmol) dropwise to the thiourea solution.

    • Mechanistic Note: The reaction proceeds via the attack of thiourea on the terminal carbon, opening the ring to form an isothiouronium intermediate, which then collapses to the episulfide and urea.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Stir for an additional 4–6 hours. Monitoring by TLC (hexane/ethyl acetate) will show the disappearance of the epoxide.

  • Workup:

    • Add 50 mL of water to precipitate the urea byproduct.

    • Extract the mixture with pentane or diethyl ether (3 x 30 mL).

    • Wash the combined organic layers with brine (1 x 20 mL) and dry over anhydrous

      
      .
      
  • Purification:

    • Concentrate the solvent carefully (thiiranes are volatile).

    • Purify via Kugelrohr distillation or flash chromatography (Silica gel, 100% Pentane). Note: Silica can sometimes cause degradation; distillation is preferred.

  • Final Product: (S)-(-)-1,2-Epithiooctane. Clear, colorless liquid with a strong odor.

Part 3: Mechanism & Validation

Mechanistic Pathway

The retention of configuration is a result of the regioselectivity. For aliphatic terminal epoxides, steric factors direct the nucleophile to the C1 position.

Caption: Mechanistic flow showing regioselective attack at C1, preserving the C2 chiral center.

Quality Control Specifications
ParameterSpecificationMethod
Appearance Colorless liquidVisual
Purity (GC) > 98.0%GC-FID
Enantiomeric Excess > 99.0%Chiral GC (Cyclodex-B)
Optical Rotation

(c=1, CHCl3)
Polarimetry
1H NMR Characteristic peaks at

2.1-2.5 (thiirane ring protons)
400 MHz CDCl3

Note on Optical Rotation: Literature values vary slightly based on solvent and concentration. The (-) sign confirms the (S) configuration for this specific aliphatic congener.

Part 4: Safety & Handling (Critical)

"Stench" Hazard

Thiiranes possess an extremely potent, disagreeable odor (garlic/sulfur) with a low olfactory threshold.

  • Containment: All reactions must be performed in a high-efficiency fume hood.

  • Neutralization: Glassware should be soaked in a bleach (sodium hypochlorite) solution to oxidize residual sulfides before removal from the hood.

Stability

(S)-1,2-Epithiooctane is prone to polymerization if exposed to strong acids or nucleophiles.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Stabilizer: 0.1% Triethylamine can be added to inhibit acid-catalyzed polymerization during storage.

References

  • Jacobsen, E. N. (2000). Acc.[3][7][9] Chem. Res., 33, 421–431. "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Link

  • Schaus, S. E., et al. (2002).[9] J. Am. Chem. Soc., 124, 1307–1315.[3][9] "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes." Link

  • Iranpoor, N., et al. (1999).[7] Synth. Commun., 29, 3313–3321.[7] "Conversion of Epoxides to Thiiranes with Thiourea or Ammonium Thiocyanate." Link

  • Fokin, A. V., & Kolomiets, A. F. (1975). Russ. Chem. Rev., 44, 138. "Thiiranes."[7][8][10][11] (Classic review on thiirane chemistry and stability).

Sources

Asymmetric Synthesis Applications of (S)-(-)-1,2-Epithiooctane: A Guide to Chiral Building Block Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Chiral Episulfides

In the landscape of asymmetric synthesis, the ability to introduce specific stereocenters with precision is paramount for the construction of complex, biologically active molecules. Chiral episulfides, or thiiranes, represent a highly valuable class of synthetic intermediates. Their inherent ring strain makes them susceptible to regioselective and stereospecific ring-opening reactions, providing a powerful platform for installing sulfur-containing moieties and adjacent functional groups.[1]

(S)-(-)-1,2-Epithiooctane is a readily accessible chiral building block that serves as a cornerstone for the synthesis of a variety of enantiomerically pure compounds. Its C8 alkyl chain provides lipophilicity, a common feature in many pharmaceutical targets, while the (S)-configured stereocenter at C2 acts as a control element for subsequent transformations. This guide elucidates the core reactivity of (S)-(-)-1,2-Epithiooctane and provides detailed protocols for its application in synthesizing key chiral intermediates, such as 1,2-aminothiols and complex thiols, which are valuable in drug discovery and as ligands in asymmetric catalysis.

Part 1: Fundamental Reactivity and Mechanism

The synthetic utility of (S)-(-)-1,2-Epithiooctane is dominated by its nucleophilic ring-opening reactions. Due to the significant strain of the three-membered ring, the episulfide is an excellent electrophile, readily reacting with a wide array of nucleophiles under relatively mild conditions.[1][2]

The S_N2 Ring-Opening Mechanism: A Foundation of Predictability

The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[3] This has two critical consequences for synthetic planning:

  • Regioselectivity: Under neutral or basic/nucleophilic conditions, the incoming nucleophile will preferentially attack the less sterically hindered carbon atom (C1). This high degree of predictability is a significant advantage over systems that might yield mixtures of regioisomers.

  • Stereospecificity: The S_N2 reaction pathway involves a backside attack relative to the C-S bond being broken. When the attack occurs at the non-chiral C1 position, the original stereochemistry at the C2 center is preserved. This ensures the transfer of chirality from the starting material to the product with high fidelity.

The general mechanism is illustrated below. The nucleophile (Nu⁻) attacks the C1 position, leading to the cleavage of the C1-S bond. The resulting thiolate intermediate is then protonated during workup to yield the final thiol product.

Caption: General S_N2 nucleophilic ring-opening of (S)-1,2-Epithiooctane.

Part 2: Synthesis of Chiral 1,2-Aminothiols

Chiral 1,2-aminothiols are privileged structural motifs found in numerous pharmaceuticals and serve as highly effective ligands in asymmetric metal catalysis. The synthesis of these compounds from (S)-(-)-1,2-Epithiooctane is efficient and reliable, typically proceeding through an azido-thiol intermediate. This two-step approach is often preferred over direct amination because it avoids potential side reactions and the over-alkylation of the amine product.

workflow start (S)-(-)-1,2-Epithiooctane step1 (S)-1-Azidooctane-2-thiol start->step1 Protocol 2.1 NaN₃, EtOH/H₂O step2 (S)-1-Amino-2-octanethiol step1->step2 Protocol 2.2 LiAlH₄ or H₂/Pd

Caption: Workflow for the synthesis of (S)-1-Amino-2-octanethiol.

Protocol 2.1: Synthesis of (S)-1-Azidooctane-2-thiol via Ring-Opening with Azide

This protocol details the nucleophilic ring-opening of the episulfide using sodium azide. The reaction is conducted in an ethanol/water solvent system, which effectively dissolves both the organic substrate and the inorganic azide salt.

Rationale: The azide ion (N₃⁻) is an excellent nucleophile for S_N2 reactions. Its use provides a stable intermediate that can be easily isolated and purified before the subsequent, highly exothermic reduction step. This modularity enhances the safety and control of the overall process.

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Notes
(S)-(-)-1,2-Epithiooctane144.281.00 g6.93Limiting reagent
Sodium Azide (NaN₃)65.010.90 g13.862.0 equivalents. Caution: Highly Toxic
Ethanol (95%)-20 mL-Solvent
Deionized Water-5 mL-Co-solvent
Diethyl Ether-3 x 20 mL-For extraction
Brine-20 mL-For washing
Anhydrous MgSO₄---Drying agent

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-(-)-1,2-Epithiooctane (1.00 g, 6.93 mmol) and 95% ethanol (20 mL).

  • Reagent Addition: In a separate beaker, dissolve sodium azide (0.90 g, 13.86 mmol) in deionized water (5 mL). Carefully add this aqueous solution to the flask.

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., Hexane:Ethyl Acetate 9:1). The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add 20 mL of deionized water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Washing: Combine the organic extracts and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, (S)-1-Azidooctane-2-thiol, can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

Protocol 2.2: Reduction of (S)-1-Azidooctane-2-thiol to (S)-1-Amino-2-octanethiol

This step converts the azide functional group into a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

Rationale: LiAlH₄ provides a source of hydride (H⁻) ions that effectively reduce the azide to the corresponding amine. The reaction is performed in an anhydrous ether solvent to prevent the violent quenching of the highly reactive LiAlH₄. The inverted addition (adding the azide to the LiAlH₄ suspension) is a critical safety measure to control the exothermic reaction.

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Notes
(S)-1-Azidooctane-2-thiol187.311.10 g5.87From Protocol 2.1
Lithium Aluminum Hydride (LiAlH₄)37.950.45 g11.742.0 equivalents. Caution: Pyrophoric
Anhydrous Diethyl Ether-40 mL-Solvent. Caution: Flammable
Deionized Water-0.5 mL-Fieser workup
15% NaOH (aq)-0.5 mL-Fieser workup
Deionized Water-1.5 mL-Fieser workup

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (0.45 g, 11.74 mmol) and anhydrous diethyl ether (20 mL) under an inert nitrogen atmosphere. Cool the suspension to 0°C using an ice bath.

  • Substrate Addition: Dissolve the (S)-1-Azidooctane-2-thiol (1.10 g, 5.87 mmol) in anhydrous diethyl ether (20 mL) and add it to the dropping funnel. Add the azide solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Workup (Fieser Method): Perform this step with extreme caution behind a blast shield. Cool the reaction back to 0°C. Quench the reaction by the sequential, dropwise addition of:

    • Deionized water (0.5 mL)

    • 15% aqueous NaOH (0.5 mL)

    • Deionized water (1.5 mL)

  • Isolation: A granular white precipitate of aluminum salts should form. Stir the mixture vigorously for 30 minutes. Filter the suspension through a pad of Celite®, washing the filter cake with additional diethyl ether.

  • Drying and Concentration: Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the desired product, (S)-1-Amino-2-octanethiol.

Part 3: Synthesis of Chiral Thiols via C-C Bond Formation

The reaction of (S)-(-)-1,2-Epithiooctane with organometallic reagents, such as Grignard or organolithium reagents, provides an excellent route for C-C bond formation, leading to more complex chiral thiols.

Protocol 3.1: Synthesis of (S)-1-Phenyl-2-mercaptooctane

This protocol describes the ring-opening with phenylmagnesium bromide, a common Grignard reagent, to append a phenyl group to the alkyl chain while generating a thiol.

Rationale: The carbanionic character of the Grignard reagent makes it a potent carbon nucleophile. The reaction must be conducted under strictly anhydrous conditions as any protic source will quench the reagent. The attack at the less-hindered C1 position is highly favored, resulting in a single major regioisomer.

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Notes
(S)-(-)-1,2-Epithiooctane144.281.00 g6.93Limiting reagent
Phenylmagnesium Bromide-7.6 mL7.621.1 equiv. (1.0 M solution in THF)
Anhydrous Tetrahydrofuran (THF)-30 mL-Solvent
Saturated NH₄Cl (aq)-20 mL-For quenching
Diethyl Ether-2 x 20 mL-For extraction
Anhydrous MgSO₄---Drying agent

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL flame-dried, two-neck flask under a nitrogen atmosphere, add phenylmagnesium bromide solution (7.6 mL of 1.0 M in THF, 7.62 mmol). Cool the solution to 0°C in an ice bath.

  • Substrate Addition: Dissolve (S)-(-)-1,2-Epithiooctane (1.00 g, 6.93 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the stirred Grignard reagent over 20 minutes.

  • Reaction: After addition, allow the mixture to slowly warm to room temperature and stir for 4 hours. Monitor by TLC.

  • Quenching: Cool the reaction mixture back to 0°C. Carefully and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Concentration and Purification: Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure (S)-1-Phenyl-2-mercaptooctane.

Part 4: Safety and Handling

  • Episulfides and Thiols: These compounds possess a strong and unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. Glassware can be decontaminated by rinsing with a bleach solution.

  • Sodium Azide: Sodium azide is acutely toxic and can be fatal if swallowed or absorbed through the skin. It can also form explosive heavy metal azides. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Lithium Aluminum Hydride: LiAlH₄ is a water-reactive, pyrophoric solid. It can ignite upon contact with moisture. Handle exclusively under an inert atmosphere (nitrogen or argon). The quenching procedure is highly exothermic and can generate flammable hydrogen gas.[4][5][6][7]

  • Grignard Reagents: These are also moisture-sensitive and can be pyrophoric. Always use anhydrous solvents and glassware and maintain an inert atmosphere.

References

  • Wu, Y.; Yang, Y.; Hu, Q. J. Org. Chem. 2004, 69, 3990-3992.
  • MDPI. A Concise Asymmetric Synthesis of the Aggregation Pheromone of Cryptolestes ferrugineus, Ferrulactone II, and Its Enantiomer. Available at: [Link]

  • Chiralpedia. Recent Advances in Catalytic Asymmetric Synthesis. Available at: [Link]

  • MDPI. Synthesis and Oxidative Transformations of New Chiral Pinane-Type γ-Ketothiols: Stereochemical Features of Reactions. Available at: [Link]

  • Frontiers. Recent advances in catalytic asymmetric synthesis. Available at: [Link]

  • PMC. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Available at: [Link]

  • ResearchGate. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Available at: [Link]

  • Indian Academy of Sciences. Synthetic access to thiols: A review. Available at: [Link]

  • SciSpace. Catalytic Asymmetric Synthesis of 8‐Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions. Available at: [Link]

  • PMC. Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. Available at: [Link]

  • PMC. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Available at: [Link]

  • Chemical Science (RSC Publishing). Development of a route to chiral epidithiodioxopiperazine moieties and application to the asymmetric synthesis of (+)-hyalodendrin. Available at: [Link]

  • Anaphylactic Reactions. Available at: [Link]

  • Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. Available at: [Link]

  • Resuscitation Council. Emergency treatment of anaphylaxis Guidelines for healthcare providers. Available at: [Link]

  • Chemical Society Reviews (RSC Publishing). Applications of asymmetric organocatalysis in medicinal chemistry. Available at: [Link]

  • Johns Hopkins Medicine. Anaphylaxis Clinical Pathway. Available at: [Link]

  • Semantic Scholar. Nucleophilic ring opening of 1,2-epoxides in aqueous medium. Available at: [Link]

  • Medscape Reference. Anaphylaxis Treatment & Management: Approach Considerations, Initial Emergency Department Interventions, Administration of Epinephrine. Available at: [Link]

  • Organic Chemistry: A Tenth Edition. 18.5 Reactions of Epoxides: Ring-Opening. Available at: [Link]

  • PMC. Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions. Available at: [Link]

  • Key Concepts in Stereoselective Synthesis. Available at: [Link]

  • PMC. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. Available at: [Link]

  • Saudi MoH Protocol for Adult and Pediatric Management of Anaphylaxis. Available at: [Link]

  • Chemistry Steps. Epoxides Ring-Opening Reactions. Available at: [Link]

  • ResearchGate. The Formal Synthesis of Chiral Etodolac Using Chiral 1,2Di(alkylcarbonyl)oxypentan-3-one as Chiral Building Block. Available at: [Link]

  • SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. Available at: [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Available at: [Link]

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Application Notes & Protocols: Stereoselective Reactions Involving (S)-(-)-1,2-Epithiooctane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Power of a Strained, Chiral Heterocycle

(S)-(-)-1,2-Epithiooctane, a chiral thiirane, represents a cornerstone building block in modern asymmetric synthesis. Thiiranes, or episulfides, are the sulfur analogs of epoxides and possess significant ring strain, making them highly reactive towards a variety of nucleophiles.[1][2][3] This inherent reactivity, combined with the fixed stereochemistry of the (S)-enantiomer, allows for the predictable and controlled introduction of new stereocenters. The ability to execute stereoselective transformations is paramount in medicinal chemistry and materials science, where the specific three-dimensional arrangement of atoms dictates biological activity and material properties.[4][5][6]

This guide provides an in-depth exploration of key stereoselective reactions involving (S)-(-)-1,2-Epithiooctane. It moves beyond simple procedural lists to explain the underlying mechanistic principles that govern stereochemical outcomes, offering field-proven insights to empower researchers to harness the full synthetic potential of this versatile intermediate. Each section details the causality behind experimental choices, providing robust, self-validating protocols for immediate application in the laboratory.

Section 1: Synthesis of (S)-(-)-1,2-Epithiooctane

The most common and reliable route to enantiopure (S)-(-)-1,2-Epithiooctane is through the stereospecific thionation of its corresponding epoxide, (S)-(+)-1,2-epoxyoctane. This transformation is typically achieved using reagents like potassium thiocyanate (KSCN) or thiourea.[7][8][9] Crucially, this reaction proceeds via a double Sₙ2 mechanism, resulting in a net inversion of configuration at one of the stereocenters, which, for a terminal epoxide, effectively inverts the overall stereochemistry of the molecule.

Workflow for Synthesis of (S)-(-)-1,2-Epithiooctane from (S)-(+)-1,2-Epoxyoctane

G Start (S)-(+)-1,2-Epoxyoctane (Starting Material) Intermediate Intermediate: Hydroxy Thiolate (via Sₙ2 attack) Start->Intermediate 1. Nucleophilic Ring-Opening Reagent Thiourea or KSCN Aqueous or Alcoholic Solvent Reagent->Intermediate Cyclization Intramolecular Sₙ2 Cyclization (Inversion) Intermediate->Cyclization 2. Ring Closure Product (S)-(-)-1,2-Epithiooctane (Final Product) Cyclization->Product Formation of Thiirane Ring Purification Purification (Distillation or Chromatography) Product->Purification

Caption: Synthesis workflow for (S)-(-)-1,2-Epithiooctane.

Section 2: Stereospecific Nucleophilic Ring-Opening

The most synthetically valuable reactions of thiiranes are nucleophilic ring-openings. Due to the strained three-membered ring, these reactions proceed readily under mild conditions. The reaction mechanism is a classic Sₙ2 attack, which dictates that the nucleophile approaches from the backside of the C-S bond, leading to a predictable inversion of configuration at the center of attack.[3][10][11]

For an unsymmetrical thiirane like (S)-(-)-1,2-Epithiooctane, regioselectivity becomes a key consideration. Under neutral or basic conditions, the nucleophile will preferentially attack the less sterically hindered carbon (C1), a principle that holds true for a wide range of "soft" and "hard" nucleophiles.[12][13]

Protocol 1: Stereospecific Ring-Opening with an Organocuprate Reagent

Organocuprates (Gilman reagents) are soft nucleophiles that reliably open thiiranes at the least substituted position. This protocol details the reaction with lithium dimethylcuprate to form (R)-2-methyl-1-octanethiol, a valuable chiral thiol.

Rationale: The choice of an organocuprate over a "harder" organolithium or Grignard reagent ensures exclusive attack at the terminal carbon, preventing potential side reactions or loss of regioselectivity. The reaction is conducted at low temperatures (-78 °C to 0 °C) to control the reactivity of the organometallic species and suppress undesired pathways.

Materials:

  • (S)-(-)-1,2-Epithiooctane

  • Copper(I) iodide (CuI)

  • Methyllithium (MeLi) in Et₂O

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Schlenk glassware

Step-by-Step Procedure:

  • Cuprate Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add CuI. Cool the flask to -40 °C and add anhydrous THF.

  • Slowly add 2.0 equivalents of MeLi solution dropwise, maintaining the temperature. The solution will typically change color, indicating the formation of the lithium dimethylcuprate. Stir for 30 minutes at this temperature.

  • Thiirane Addition: Cool the cuprate solution to -78 °C. Slowly add a solution of (S)-(-)-1,2-Epithiooctane (1.0 equivalent) in anhydrous THF via syringe.

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to 0 °C over 2 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Data Summary: Ring-Opening with Carbon Nucleophiles

Nucleophile ReagentProductTypical YieldStereochemical OutcomeReference
Lithium Dimethylcuprate(R)-2-Methyl-1-octanethiol85-95%>99% ee (Inversion)[7]
Phenylmagnesium Bromide(R)-2-Phenyl-1-octanethiol80-90%>99% ee (Inversion)[14],[15]
n-Butyllithium(R)-2-Butyl-1-octanethiol75-85%>99% ee (Inversion)[16]
Mechanism of Stereospecific Ring-Opening

G Thiirane (S)-1,2-Epithiooctane Intermediate Thiophosphorane Intermediate (Concerted Extrusion) Thiirane->Intermediate Phosphite P(OEt)₃ Phosphite->Intermediate Nucleophilic attack on sulfur Alkene 1-Octene Intermediate->Alkene Retention of Stereochemistry Byproduct S=P(OEt)₃ Intermediate->Byproduct

Caption: Desulfurization workflow via a phosphorane intermediate.

Section 4: Safety and Handling

  • Thiiranes: (S)-(-)-1,2-Epithiooctane, like many small-ring heterocycles and sulfur compounds, should be handled with care in a well-ventilated fume hood. They can be malodorous and are considered toxic. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organometallic Reagents: Organolithium, Grignard, and cuprate reagents are pyrophoric and/or water-reactive. They must be handled under a strictly inert atmosphere (argon or nitrogen) using anhydrous solvents and proper syringe/cannula techniques.

  • Phosphites: Triethyl phosphite is combustible and has a pungent odor. Handle in a fume hood.

Conclusion

(S)-(-)-1,2-Epithiooctane is a powerful chiral synthon whose utility is defined by predictable, high-fidelity stereochemical transformations. The protocols and mechanistic insights provided herein demonstrate that a thorough understanding of Sₙ2 and concerted reaction principles allows for the precise control of stereochemistry in both ring-opening (inversion) and desulfurization (retention) reactions. By leveraging these reliable transformations, researchers can confidently incorporate the octyl fragment with a defined stereocenter, accelerating the synthesis of complex molecular targets in drug discovery and beyond.

References

  • Stereospecific synthesis of epoxide and thiirane derivatives from the carbonyl reduction product (18) of levoglucosenone. ResearchGate. Available at: [Link]

  • Synthesis of Novel (P,S) Ligands Based on Chiral Nonracemic Episulfides. Use in Asymmetric Hydrogenation. ACS Publications. Available at: [Link]

  • Desulfurization of episulfides, a sulfurane reaction. J. Org. Chem. Available at: [Link]

  • Approach to stereoselective synthesis of thiiranes. ResearchGate. Available at: [Link]

  • Synthesis of cis-Thiiranes. Thieme Chemistry. Available at: [Link]

  • Stereochemistry of the Removal of Sulfur from Episulfides by the Action of Phenyllithium and Triethyl Phosphite. Journal of the American Chemical Society. Available at: [Link]

  • Stereochemistry of the Removal of Sulfur from Episulfides by the Action of Phenyllithium and Triethyl Phosphite. Journal of the American Chemical Society. Available at: [Link]

  • Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. Scholarly Publications Leiden University. Available at: [Link]

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  • 3 Member Heterocycles Chemical Reactivity of Thiirane (Lecture 2). YouTube. Available at: [Link]

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  • Novel SN2 ring-opening reactions of 2- and 2,2-substituted thiiranes with thiols using Na+-exchanged X-type zeolite or triethylamine in methanol. RSC Publishing. Available at: [Link]

  • Asymmetric synthesis of epoxides using chiral sulfimides. RSC Publishing. Available at: [Link]

  • Desulphurization of episulphides by phenyl radicals. RSC Publishing. Available at: [Link]

  • The use of chiral sulfides in catalytic asymmetric epoxidation. R Discovery. Available at: [Link]

  • Regioselective Nucleophilic Ring Opening Reactions of Unsymmetric Thiiranes. ResearchGate. Available at: [Link]

  • Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Available at: [Link]

  • Key Concepts in Stereoselective Synthesis. ETH Zurich. Available at: [Link]

  • Part 5: Stereoselective and Stereospecific Synthesis. Chiralpedia. Available at: [Link]

  • Chemical Reactivity. MSU Chemistry. Available at: [Link]

  • 18.9: Organometallic Reagents. Chemistry LibreTexts. Available at: [Link]

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Synthesis of sulfur-containing heterocycles from (S)-(-)-1,2-Epithiooctane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereospecific Synthesis of Sulfur-Containing Heterocycles from (S)-(-)-1,2-Epithiooctane

Executive Summary

This guide details the synthetic utility of (S)-(-)-1,2-Epithiooctane (also known as (S)-1,2-epithio-n-octane) as a chiral pool building block. Unlike its epoxide counterparts, this chiral thiirane offers unique nucleophilic ring-opening characteristics driven by the high polarizability of sulfur and the strain energy of the three-membered ring.

This document provides two validated protocols for converting this substrate into pharmacologically relevant heterocycles: chiral thiazolidines and thiazolidin-2-ones . These scaffolds are critical in the development of PPAR


 agonists, antimicrobials, and lipophilic drug delivery systems.

Strategic Analysis: Reactivity & Regiocontrol

The successful utilization of (S)-(-)-1,2-Epithiooctane relies on controlling the regioselectivity of the ring-opening event.

  • Substrate: (S)-(-)-1,2-Epithiooctane (C8 lipid tail).

  • Chiral Center: Located at C2.

  • The Challenge: Preserving the enantiomeric purity at C2.

  • The Solution: Exploiting the S

    
    2 mechanism  under basic or neutral conditions. Nucleophiles preferentially attack the less hindered terminal carbon (C1), resulting in ring opening with retention of configuration  at the chiral C2 center.
    
Decision Pathway: Heterocycle Selection

G cluster_0 Protocol A: Stepwise Assembly cluster_1 Protocol B: Cycloaddition start (S)-(-)-1,2-Epithiooctane (Chiral C2) amine Reaction w/ Primary Amine (S_N2 @ C1) start->amine Nucleophilic Attack iso Reaction w/ Isocyanate (Lewis Acid Cat.) start->iso [3+2] Cycloaddition inter Intermediate: (S)-1-(Alkylamino)octane-2-thiol amine->inter Regioselective Opening condense Condensation w/ Aldehyde inter->condense -H2O prodA Target A: Chiral 3,5-Disubstituted Thiazolidine condense->prodA prodB Target B: Chiral 5-Hexyl-thiazolidin-2-one iso->prodB

Figure 1: Synthetic divergence from (S)-(-)-1,2-Epithiooctane. Protocol A yields saturated thiazolidines via a discrete aminothiol intermediate. Protocol B yields oxidized thiazolidinones via direct cycloaddition.

Protocol A: Synthesis of Chiral Thiazolidines

Target: Synthesis of (S)-3-benzyl-5-hexylthiazolidine. Mechanism: Regioselective aminolysis followed by cyclocondensation.

Reagents & Materials
ComponentRoleSpecifications
(S)-(-)-1,2-EpithiooctaneSubstrate>97% ee, stored at 4°C
BenzylamineNucleophile1.2 equivalents, redistilled
BenzaldehydeElectrophile1.1 equivalents
Methanol (MeOH)SolventAnhydrous, degassed
TolueneSolventAnhydrous (Step 2)
p-Toluenesulfonic acid (pTsOH)Catalyst5 mol%
Step-by-Step Methodology

Step 1: Ring Opening (Aminolysis)

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve (S)-(-)-1,2-Epithiooctane (1.0 mmol, 144 mg) in anhydrous MeOH (5 mL).

  • Addition: Add benzylamine (1.2 mmol, 131 µL) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 6 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 8:2). Disappearance of the thiirane spot (high R_f) and appearance of a polar spot (aminothiol) indicates completion.

  • Workup: Concentrate the solvent in vacuo. The crude residue contains (S)-1-(benzylamino)octane-2-thiol .

    • Note: Do not purify by column chromatography at this stage; aminothiols are prone to oxidation (disulfide formation). Proceed immediately to Step 2.

Step 2: Cyclocondensation

  • Resuspension: Redissolve the crude aminothiol in anhydrous Toluene (10 mL).

  • Condensation: Add Benzaldehyde (1.1 mmol, 112 µL) and pTsOH (0.05 mmol, 9 mg).

  • Dean-Stark: Attach a Dean-Stark trap or use 4Å molecular sieves to sequester water. Reflux the mixture for 4 hours (110°C).

  • Purification: Cool to RT. Wash with saturated NaHCO

    
     (2 x 10 mL) and Brine (10 mL). Dry over Na
    
    
    
    SO
    
    
    .
  • Isolation: Concentrate and purify via flash column chromatography (SiO

    
    , Hexane/EtOAc gradient).
    

Expected Outcome:

  • Yield: 75-85%

  • Stereochemistry: Retention of (S)-configuration at C5 (the original C2 of the thiirane).

  • Data:

    
    H NMR will show the characteristic N-CH-S proton of the thiazolidine ring as a singlet or doublet around 4.0-4.5 ppm.
    

Protocol B: Synthesis of Chiral Thiazolidin-2-ones

Target: Synthesis of (S)-5-hexyl-3-phenylthiazolidin-2-one. Mechanism: Lewis-acid catalyzed [3+2] cycloaddition.

Reagents & Materials
ComponentRoleSpecifications
(S)-(-)-1,2-EpithiooctaneSubstrate1.0 mmol
Phenyl IsocyanateReactant1.1 equivalents
Lithium Chloride (LiCl)Catalyst10 mol%
THFSolventDry, inhibitor-free
Step-by-Step Methodology
  • Catalyst Preparation: In a dry pressure tube or sealed vial, suspend LiCl (0.1 mmol, 4.2 mg) in dry THF (3 mL).

  • Reactant Mixing: Add (S)-(-)-1,2-Epithiooctane (1.0 mmol) and Phenyl Isocyanate (1.1 mmol, 120 µL).

  • Cycloaddition: Seal the vessel and heat to 60°C for 12 hours.

    • Mechanistic Insight: The Lithium cation coordinates to the thiirane sulfur, increasing ring strain and facilitating nucleophilic attack by the isocyanate nitrogen. The subsequent intramolecular attack of the sulfur anion onto the carbonyl carbon closes the ring.

  • Quench: Cool to room temperature. Dilute with Et

    
    O (20 mL) and wash with water (10 mL).
    
  • Purification: Dry organic layer (MgSO

    
    ), concentrate, and purify via flash chromatography (Hexane/EtOAc 9:1).
    

Expected Outcome:

  • Yield: 65-75%

  • Structure: The carbonyl group at position 2 is confirmed by IR (strong stretch ~1680 cm

    
    ).
    

Critical Quality Control & Troubleshooting

Regiochemical Verification (NMR)

To confirm the nucleophile attacked C1 (desired) vs C2 (undesired inversion), analyze the C5 proton in the final product.

  • Retention (Desired): The C5 proton coupling constants will match the expected splitting for a secondary alkyl chain attachment.

  • Inversion (Undesired): Attack at C2 usually results in a complex mixture or steric failure for bulky nucleophiles.

Handling Thiiranes (Safety)
  • Odor Control: (S)-1,2-Epithiooctane has a potent, skunk-like odor. All waste must be treated with a 10% Bleach (NaOCl) solution to oxidize sulfur residues before disposal.

  • Polymerization: Thiiranes can polymerize if exposed to strong mineral acids or radical initiators. Store the starting material with 0.1% triethylamine as a stabilizer if kept for long periods.

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Disulfide formation during Step 1 workup.Perform Step 2 immediately; keep under N

.
Polymerization Acidic impurities in solvent.Filter solvents through basic alumina before use.
Racemization Reaction temperature too high during opening.Keep Step 1 at 0°C; do not exceed RT.

References

  • Azizi, N., et al. (2014).[1] "A general, straightforward and odourless ring-opening reaction allows the preparation of β-hydroxy sulfides."[1] Synlett, 25, 1085-1088.[1] Link

  • Hansen, T., et al. (2020).[2] "Regioselectivity of Epoxide Ring-Openings via S

    
    2 Reactions Under Basic and Acidic Conditions." European Journal of Organic Chemistry, 2020(25), 3822-3828. Link
    
    • Note: Validates the mechanistic parallel between epoxide and thiirane regioselectivity.
  • Organic Chemistry Portal. "Synthesis of S-Heterocycles: Thiazolidines." Link

  • Malla, A. M., et al. (2015).[3] "[Et3NH][HSO4]-catalyzed eco-friendly and expeditious synthesis of thiazolidine and oxazolidine derivatives." RSC Advances, 5, 19666-19672. Link

Sources

Application Note: Lewis Acid-Catalyzed Ring-Opening of Chiral Epithioalkanes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, protocol standardization, and stereospecific synthesis of β-functionalized thiols.

Introduction & Mechanistic Rationale

Chiral epithioalkanes (thiiranes) are versatile three-membered sulfur-containing heterocycles. While structurally analogous to epoxides, thiiranes exhibit distinct reactivity profiles. Because sulfur is less electronegative and more polarizable than oxygen, the adjacent ring carbons are inherently less electrophilic. Consequently, uncatalyzed nucleophilic ring-opening is often sluggish and prone to side reactions such as desulfurization or polymerization.

To overcome this kinetic barrier, Lewis acid (LA) catalysis is employed. The strategic selection of a Lewis acid—specifically those with "soft" character (e.g., In³⁺, Sc³⁺, Ce⁴⁺)—allows for selective coordination to the soft sulfur atom[1]. This coordination lowers the lowest unoccupied molecular orbital (LUMO) of the C–S bond, activating the ring for nucleophilic attack[2].

In chiral epithioalkanes, this activation must preserve stereochemical fidelity. The nucleophile attacks via a strict anti-trajectory (SN2-like mechanism), leading to a complete inversion of configuration at the reactive carbon. This stereospecificity is highly valued in pharmaceutical development, particularly for synthesizing enantioenriched β-mercapto derivatives used as irreversible enzyme inhibitors (e.g., matrix metalloproteinase/MMP inhibitors)[3].

Mechanism A Chiral Thiirane + Lewis Acid (LA) B LA-Coordinated Thiirane Complex A->B S-Coordination C Nucleophilic Attack (Anti-Trajectory, SN2) B->C Nu⁻ Addition D Ring-Opened Thiolate-LA Intermediate C->D C-S Bond Cleavage E Protonation & Workup -> Chiral β-Substituted Thiol D->E H⁺ Quench

Fig 1: Mechanistic pathway of Lewis acid-catalyzed stereospecific thiirane ring-opening.

Catalyst Selection & Reaction Parameters

The choice of Lewis acid dictates both the reaction rate and the regioselectivity of the ring opening. For unsymmetrical chiral thiiranes, nucleophilic attack generally occurs at the less sterically hindered carbon (steric control). However, highly oxophilic or hard Lewis acids (like BF₃·OEt₂) can shift the transition state toward an SN1-like carbocationic intermediate, eroding enantiomeric excess (ee) and altering regioselectivity.

To maintain a self-validating, high-fidelity system, soft Lewis acids such as Indium(III) chloride (InCl₃) or Cerium(IV) triflate (Ce(OTf)₄) are preferred. They provide optimal balance: strong enough to activate the C–S bond, but soft enough to prevent premature C–S bond heterolysis[1][2].

Quantitative Data: Catalyst & Nucleophile Scope
Lewis Acid CatalystTypical NucleophileTemp (°C)Regioselectivity (Cless : Cmore)Typical Yield (%)Stereochemical Outcome
InCl₃ (10 mol%)Amines, Anilines40> 95:588 - 95Complete Inversion
Sc(OTf)₃ (5 mol%)Alcohols, Phenols25> 90:1082 - 90Complete Inversion
Ce(OTf)₄ (5 mol%)Water, Alcohols25> 95:585 - 92Complete Inversion
BF₃·OEt₂ (20 mol%)Thiols-7875:2560 - 75Partial Racemization

Table 1: Comparison of Lewis acid performance in the ring-opening of terminal chiral epithioalkanes.

Standardized Experimental Protocol

The following protocol describes the regioselective and stereospecific ring-opening of a terminal chiral thiirane using InCl₃ and an amine nucleophile. This methodology is designed to prevent competitive oligomerization and ensure high enantiomeric purity.

Materials Required
  • Chiral epithioalkane (1.0 equiv, >99% ee)

  • Amine nucleophile (1.2 equiv)

  • Indium(III) chloride (InCl₃, anhydrous, 0.1 equiv)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous NaHCO₃ (for quenching)

Step-by-Step Workflow
  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon. Maintaining strictly anhydrous conditions is critical; trace moisture can act as a competing nucleophile, leading to unwanted β-mercapto alcohol byproducts.

  • Reagent Loading: Add the chiral epithioalkane (1.0 mmol) and the amine nucleophile (1.2 mmol) to the flask. Dissolve the mixture in anhydrous CH₂Cl₂ (5.0 mL).

  • Catalyst Introduction: Lower the reaction temperature to 0 °C using an ice bath. Rapidly add anhydrous InCl₃ (22 mg, 0.1 mmol) in one portion. Causality Note: Adding the catalyst at 0 °C controls the initial exothermic coordination event, preventing localized heating that could trigger thiirane desulfurization to the corresponding alkene.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). Stir under Argon. Monitor the reaction via TLC (typically 4:1 Hexanes/EtOAc, visualizing with UV and KMnO₄ stain). The reaction is usually complete within 2–4 hours.

  • Quenching: Once the starting material is fully consumed, quench the reaction by adding 5.0 mL of saturated aqueous NaHCO₃. Causality Note: The mildly basic quench neutralizes the Lewis acid, breaking the thiolate-metal complex and preventing reverse reactions or degradation during workup.

  • Isolation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel) to yield the pure chiral β-amino thiol.

Workflow Step1 1. Preparation Dry CH₂Cl₂, Argon atm. Add Thiirane & Nucleophile Step2 2. Activation Cool to 0 °C Add InCl₃ (10 mol%) Step1->Step2 Step3 3. Reaction Warm to 25 °C Monitor via TLC (2-4 hrs) Step2->Step3 Step4 4. Quenching Add sat. aq. NaHCO₃ Neutralize LA complex Step3->Step4 Step5 5. Isolation CH₂Cl₂ Extraction, Dry over Na₂SO₄, Concentrate Step4->Step5 Step6 6. Purification Flash Chromatography Confirm ee% via Chiral HPLC Step5->Step6

Fig 2: Step-by-step experimental workflow for the Lewis acid-catalyzed ring-opening of thiiranes.

Troubleshooting & Causal Analysis

To ensure this protocol acts as a self-validating system, researchers must monitor for specific deviations and understand their root causes:

  • Observation: Formation of alkene byproducts (desulfurization).

    • Causality: Thiiranes can extrude sulfur to form alkenes if the Lewis acid is too hard, the temperature is too high, or if the catalyst loading is excessive.

    • Solution: Ensure the use of a soft Lewis acid (InCl₃ or Ce(OTf)₄)[1]. Strictly control the initial temperature during catalyst addition.

  • Observation: Loss of enantiomeric excess (ee) in the product.

    • Causality: The reaction has shifted from an SN2-like to an SN1-like mechanism, allowing the intermediate carbon to become highly carbocationic and undergo bond rotation before nucleophilic attack.

    • Solution: Switch to a less polar solvent (e.g., from CH₃CN to CH₂Cl₂) to destabilize the carbocation intermediate, forcing the reaction back into a concerted SN2 trajectory.

  • Observation: Incomplete conversion or stalled reaction.

    • Causality: The nucleophile may be outcompeting the thiirane for coordination to the Lewis acid (catalyst poisoning), particularly common with highly basic aliphatic amines.

    • Solution: Pre-stir the thiirane and Lewis acid for 5 minutes at 0 °C before slowly adding the amine nucleophile via syringe pump.

References

  • Iranpoor, N., Shekarriz, M., & Shiriny, F. (1998). Highly Efficient, Regio- and Stereoselective Ring Opening of Epoxides and Thiiranes with Ce(OTf)4. Synthetic Communications. Available at:[Link][1]

  • Brown, S., et al. (2000). Active Site Ring-Opening of a Thiirane Moiety and Picomolar Inhibition of Gelatinases. Journal of the American Chemical Society. Available at:[Link][3]

  • Pathipati, S. R., Singh, V., Eriksson, L., & Selander, N. (2015). Lewis Acid Catalyzed Annulation of Nitrones with Oxiranes, Aziridines, and Thiiranes. Organic Letters. Available at:[Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Epithiooctane from 1,2-Epoxyoctane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the conversion of 1,2-epoxyoctane to its thiirane analog, 1,2-epithiooctane. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common side reactions, and ensure high-purity product yields. Here, we will delve into the causality behind experimental choices, providing you with the expertise to master this transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for converting 1,2-epoxyoctane to 1,2-epithiooctane?

A1: The most prevalent and effective methods involve the use of a sulfur-donating reagent to replace the oxygen atom of the epoxide ring. The two most common reagents for this transformation are thiourea ((NH₂)₂CS) and potassium thiocyanate (KSCN).[1] Both methods proceed via a nucleophilic attack on one of the epoxide carbons, followed by ring-closure to form the thiirane.

Q2: What are the primary side reactions I should be aware of during this synthesis?

A2: The two most significant side reactions are the hydrolysis of the starting material, 1,2-epoxyoctane, to form 1,2-octanediol, and the polymerization of the desired product, 1,2-epithiooctane. The presence of water or acidic/basic impurities can promote these unwanted reactions.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for real-time monitoring. A more quantitative analysis can be achieved using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of starting material, product, and major side products.[2][3]

Q4: What are the key safety precautions for this reaction?

A4: 1,2-Epoxyoctane is a reactive electrophile and should be handled with care. Thiourea is a suspected carcinogen. Potassium thiocyanate can release toxic hydrogen cyanide gas if exposed to strong acids. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 1,2-epithiooctane.

Problem 1: Low or No Yield of 1,2-Epithiooctane

Symptoms:

  • TLC or GC-MS analysis shows a large amount of unreacted 1,2-epoxyoctane.

  • The isolated product yield is significantly lower than expected.

Potential Causes and Solutions:

CauseRecommended SolutionScientific Rationale
Inactive Reagents Use freshly opened or properly stored thiourea or potassium thiocyanate. Ensure reagents are anhydrous.Thiourea and potassium thiocyanate can degrade over time, especially in the presence of moisture, reducing their nucleophilicity.
Insufficient Reaction Time or Temperature Increase the reaction time and/or temperature according to the protocol. Monitor the reaction by TLC until the starting material is consumed.The conversion of the intermediate to the thiirane requires sufficient thermal energy to overcome the activation barrier.[4]
Inappropriate Solvent Ensure the solvent is appropriate for the chosen reagent and is anhydrous. For thiourea, polar aprotic solvents like acetonitrile or DMF are often effective. For KSCN, ethanol or acetonitrile can be used.The solvent polarity affects the solubility of the reagents and the stability of the reaction intermediates.
Catalyst Inefficiency (if applicable) If using a catalyst, ensure it is active and used in the correct loading. Some methods employ acid or base catalysts to accelerate the reaction.[5]Catalysts lower the activation energy of the reaction, but their effectiveness can be diminished by impurities or improper handling.
Problem 2: Significant Formation of 1,2-Octanediol

Symptoms:

  • A significant peak corresponding to 1,2-octanediol is observed in the GC-MS analysis.[2][6]

  • The isolated product is contaminated with a more polar impurity.

Potential Causes and Solutions:

CauseRecommended SolutionScientific Rationale
Presence of Water Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Water can act as a nucleophile, attacking the epoxide ring to form the diol. This hydrolysis can be catalyzed by both acids and bases.[2][7]
Acidic or Basic Impurities Purify the starting materials and solvents if necessary. Use a non-acidic or non-basic catalyst if one is required.Acidic or basic conditions can catalyze the ring-opening of the epoxide by water.[6][7]
Prolonged Reaction Times at High Temperatures Optimize the reaction time and temperature to achieve full conversion of the starting material without promoting side reactions.Higher temperatures and longer reaction times can increase the rate of hydrolysis, especially if trace amounts of water are present.[8]
Problem 3: Formation of Polymeric Byproducts

Symptoms:

  • The reaction mixture becomes viscous or solidifies.

  • The desired product is difficult to isolate and purify.

  • Broad, unresolved peaks are observed in the NMR or GC-MS spectrum.

Potential Causes and Solutions:

CauseRecommended SolutionScientific Rationale
Acidic or Cationic Impurities Use purified reagents and solvents. Avoid strong acid catalysts if possible.Thiiranes can undergo cationic ring-opening polymerization initiated by protons or other Lewis acids.[5][9] The sulfur atom in the thiirane ring can be protonated, creating a reactive intermediate that is susceptible to nucleophilic attack by another thiirane molecule.
Anionic Impurities Ensure the reaction is not performed under strongly basic conditions.Anionic polymerization of thiiranes can be initiated by strong bases or nucleophiles.[3][9] The initiator attacks one of the ring carbons, opening the ring and generating a thiolate anion that can then attack another thiirane molecule.
High Reaction Temperature Conduct the reaction at the lowest effective temperature.High temperatures can promote the thermal decomposition of the thiirane, which may lead to the formation of radical species that can initiate polymerization.

Reaction Mechanisms

Understanding the reaction pathways is critical for effective troubleshooting.

Main Reaction Pathway

The conversion of 1,2-epoxyoctane to 1,2-epithiooctane with thiourea proceeds through a double Sₙ2 mechanism.

Thiirane Formation cluster_0 Step 1: Nucleophilic Attack and Ring Opening cluster_1 Step 2: Intramolecular Cyclization and Ring Closure Epoxide 1,2-Epoxyoctane Intermediate1 Hydroxy-isothiouronium Intermediate Epoxide->Intermediate1 Sₙ2 attack by sulfur Thiourea Thiourea Thiourea->Intermediate1 Intermediate2 Thiiranium-urea Intermediate Intermediate1->Intermediate2 Intramolecular Sₙ2 attack by oxygen Thiirane 1,2-Epithiooctane Intermediate2->Thiirane Urea Urea Intermediate2->Urea

Caption: Mechanism of thiirane formation from an epoxide using thiourea.

Side Reaction: Hydrolysis

The formation of 1,2-octanediol occurs when water is present and can be catalyzed by acid or base.

Hydrolysis cluster_0 Acid-Catalyzed Hydrolysis cluster_1 Base-Catalyzed Hydrolysis Epoxide_H Protonated 1,2-Epoxyoctane Diol_H 1,2-Octanediol Epoxide_H->Diol_H Nucleophilic attack by H₂O Water_H H₂O Water_H->Diol_H 1,2-Epoxyoctane 1,2-Epoxyoctane 1,2-Epoxyoctane->Epoxide_H Protonation Alkoxide Alkoxide Intermediate 1,2-Epoxyoctane->Alkoxide Nucleophilic attack by OH⁻ Hydroxide OH⁻ Hydroxide->Alkoxide Diol_B 1,2-Octanediol Alkoxide->Diol_B Protonation

Caption: Mechanisms of acid- and base-catalyzed hydrolysis of 1,2-epoxyoctane.

Experimental Protocols

Protocol 1: Synthesis of 1,2-Epithiooctane using Thiourea

This protocol is adapted from established methods for the conversion of epoxides to thiiranes.[4]

Materials:

  • 1,2-Epoxyoctane (1.0 eq)

  • Thiourea (1.5 eq)

  • Anhydrous Acetonitrile (solvent)

  • Deionized water

  • Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-epoxyoctane and thiourea in anhydrous acetonitrile.

  • Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add deionized water to the residue and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure 1,2-epithiooctane.

Protocol 2: Synthesis of 1,2-Epithiooctane using Potassium Thiocyanate

This protocol is based on the use of potassium thiocyanate as the sulfur source.[10][11]

Materials:

  • 1,2-Epoxyoctane (1.0 eq)

  • Potassium Thiocyanate (1.2 eq)

  • Anhydrous Ethanol (solvent)

  • Deionized water

  • Diethyl ether (for extraction)

  • Anhydrous Sodium Sulfate

Procedure:

  • To a stirred solution of 1,2-epoxyoctane in anhydrous ethanol, add potassium thiocyanate.

  • Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure 1,2-epithiooctane.

Analytical and Monitoring

Accurate analysis is key to optimizing your reaction and ensuring product purity.

Thin-Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A non-polar eluent system, such as hexanes:ethyl acetate (9:1 v/v), is a good starting point.

  • Visualization: UV light (if the compounds are UV active) or staining with potassium permanganate or p-anisaldehyde solution.

  • Expected Results: 1,2-Epithiooctane (the product) will be less polar than 1,2-octanediol (the hydrolysis byproduct) and typically slightly less polar than the starting material, 1,2-epoxyoctane.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent tool for quantitative analysis of the reaction mixture.

CompoundExpected Retention TimeKey Mass Fragments (m/z)
1,2-Epoxyoctane Lower than 1,2-octanediol, similar to 1,2-epithiooctane128 (M+), 99, 85, 71, 57, 43
1,2-Epithiooctane Similar to 1,2-epoxyoctane144 (M+), 111, 97, 83, 69, 55, 41
1,2-Octanediol Higher than the epoxide and thiirane146 (M+), 115, 101, 83, 73, 55, 43[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for structural confirmation of the final product.

  • ¹H NMR (CDCl₃):

    • 1,2-Epoxyoctane: Multiplets around 2.4-2.9 ppm for the oxirane ring protons.

    • 1,2-Epithiooctane: Multiplets shifted slightly downfield compared to the epoxide, typically in the range of 2.2-2.7 ppm for the thiirane ring protons.

  • ¹³C NMR (CDCl₃):

    • 1,2-Epoxyoctane: Resonances for the oxirane carbons are expected around 47 and 52 ppm.[9]

    • 1,2-Epithiooctane: The thiirane carbons will appear at a higher field (more shielded) compared to the epoxide, typically in the range of 25-35 ppm.

References

  • Analytice. (n.d.). 1,2-octanediol / caprylyl glycol /dermosoft octiol - analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Product identification. GC-MS spectrum and structure of (b) 1,2-Octanediol and (c) 1-Decanol. Retrieved from [Link]

  • Biotage. (2023, February 6). Can Reaction Temperature Impact Synthetic Product Yield and Purity? Retrieved from [Link]

  • OUCI. (n.d.). Synthesis of thiiranes from epoxides. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Cationic polymerization. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of Epoxides to Thiiranes with Thiourea Catalyzed With TiO(TFA). Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Octanediol. Retrieved from [Link]

  • ResearchGate. (n.d.). A New and Efficient Method for the Synthesis of Thiiranes from Oxirane—β-cyclodextrin Complexes and Thiourea in Water. Retrieved from [Link]

  • Analytice. (n.d.). Analysis of 1,2-Octanediol. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical and Eco-Friendly Method for Conversion of Epoxides to Thiiranes with Immobilized Thiourea on CaCO3. Retrieved from [Link]

  • PMC. (2022, August 16). Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides. Retrieved from [Link]

  • ACS Publications. (2023, December 5). Isotactic-Rich Polythioethers Synthesized from Asymmetric Ring-Opening Polymerization of Racemic Terminal Thiiranes. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Potassium thiocyanate – Knowledge and References. Retrieved from [Link]

  • J. Org. Chem. (2001). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]

  • PMC. (1981, December). Synthesis of 1,2-Epoxyoctane by Pseudomonas oleovorans During Growth in a Two-Phase System Containing High Concentrations of 1-Octene. Retrieved from [Link]

  • PubMed. (2016, April 27). Catalytic Enantioselective Conversion of Epoxides to Thiiranes. Retrieved from [Link]

  • Semantic Scholar. (2021, June 14). Indonesian Journal of Multidisciplinary Research. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Potassium Thiocyanate as Source of Cyanide for the Oxidative α-Cyanation of Tertiary Amines. Retrieved from [Link]

  • ACS Publications. (2000, May 16). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Retrieved from [Link]

  • YouTube. (2020, July 29). 3 Member Heterocycles Chemical Reactivity of Thiirane (Lecture 2). Retrieved from [Link]

  • Google Patents. (n.d.). DE19628296C2 - Process for the preparation of 1,2-epoxyoctane.
  • Organic Syntheses. (n.d.). Notes. Retrieved from [Link]

  • ScienceDirect. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (n.d.). THIIRANES II. Methodsof Preparation... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2-Epoxyoctane by Pseudomonas oleovorans During Growth in a Two-Phase System Containing High Concentrations of 1-Octene. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Potassium thiocyanate. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • PubMed. (1976, January). Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and 1,2-Epoxyoctane by Pseudomonas oleovorans. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • ResearchGate. (2021, September 1). How to read and Interpret GC/MS Spectra. Retrieved from [Link]

  • TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry HL 2025 Notes. Retrieved from [Link]

  • Whitman College. (n.d.). 1 CHAPTER 6 1 2 GC EI and CI Fragmentation and Interpretation of Spectra 3 4 6.1 Introduction 5 6 Before discussing fragmentatio. Retrieved from [Link]

  • PMC. (n.d.). Thermochemical Studies of Epoxides and Related Compounds. Retrieved from [Link]

  • YouTube. (2020, June 1). GCMS 3 Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Optimizing stereoselectivity in the synthesis of (S)-(-)-1,2-Epithiooctane

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical support guide for the stereoselective synthesis of (S)-(-)-1,2-Epithiooctane, designed for researchers and drug development professionals.

Topic: Optimizing Stereoselectivity in the Synthesis of (S)-(-)-1,2-Epithiooctane Target Product: (S)-(-)-1,2-Epithiooctane (CAS: N/A for specific enantiomer, generic 24855-72-8) Key Critical Attribute: Enantiomeric Excess (ee) > 98%

Core Synthesis Workflow & Logic

The Stereochemical Paradox

To synthesize (S)-(-)-1,2-epithiooctane , you must typically start with (R)-(+)-1,2-epoxyoctane .

Why? The conversion of a terminal epoxide to a thiirane (episulfide) using thiourea or thiocyanates proceeds via a mechanism that results in the inversion of configuration at the chiral center.

  • Mechanism: The nucleophilic sulfur attacks the less hindered primary carbon (C1) first (ring opening). The subsequent ring closure involves an intramolecular backside attack of the sulfur on the chiral secondary carbon (C2), displacing the oxygen. This SN2-like step inverts the stereocenter.

  • Outcome: (R)-Epoxide

    
     (S)-Episulfide.
    
Recommended Protocol: Polymer-Supported Thiourea Method

This method minimizes polymerization and simplifies purification, crucial for maintaining high optical purity.

Reagents:

  • Precursor: (R)-(+)-1,2-Epoxyoctane (>98% ee)

  • Reagent: Thiourea (supported on Silica or Polymer) or Ammonium Thiocyanate[1]

  • Catalyst: Ceric Ammonium Nitrate (CAN) or mild Lewis Acid (optional for rate enhancement)

  • Solvent: Acetonitrile (CH₃CN) or Methanol (MeOH)

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 eq of (R)-1,2-epoxyoctane in Acetonitrile (5 mL/mmol).

  • Addition: Add 1.2 eq of Thiourea and 0.05 eq of CAN (catalyst).

  • Reaction: Stir at room temperature (20-25°C). Do not heat above 40°C to prevent desulfurization.

  • Monitoring: Monitor via GC-MS or TLC. Reaction is typically complete in 1-3 hours.

  • Workup: Filter off the solid urea byproduct/catalyst. Concentrate the filtrate under reduced pressure (keep bath <30°C).

  • Purification: Kugelrohr distillation or Flash Chromatography (Pentane/Ether) on neutral alumina. Avoid acidic silica which can degrade the episulfide.

Visualizing the Stereochemical Pathway

The following diagram illustrates the mechanistic inversion that dictates the choice of starting material.

Stereochemistry Start (R)-(+)-1,2-Epoxyoctane (Chiral Center at C2) Inter Intermediate (Ring Opened, S attached to C1) Start->Inter Nucleophilic Attack at C1 (No Stereochem Change at C2) Product (S)-(-)-1,2-Epithiooctane (Inverted Center at C2) Inter->Product Intramolecular SN2 at C2 (Inversion of Configuration)

Caption: Mechanistic pathway showing the critical inversion step at C2 during ring closure.

Troubleshooting Guide (FAQ Format)

Category A: Stereoselectivity Issues

Q: My product has a lower optical rotation than expected (low ee). What went wrong?

  • Cause 1: Racemization of Starting Material. Check the ee of your (R)-1,2-epoxyoctane precursor. Commercial "chiral" epoxides can degrade over time.

  • Cause 2: Acidic Conditions. Strong Lewis acids or acidic silica gel during purification can reopen the thiirane ring, leading to racemization or polymerization.

    • Fix: Use Neutral Alumina for chromatography. Add 1% Triethylamine to the eluent to buffer the system.

  • Cause 3: High Temperature. Temperatures >50°C can promote radical pathways or desulfurization, which are non-stereospecific.

    • Fix: Keep reaction temperature strictly below 30°C .

Q: Can I use (S)-1,2-epoxyoctane to make the (S)-episulfide?

  • Answer: No. Using (S)-1,2-epoxyoctane will yield (R)-(+)-1,2-epithiooctane due to the inversion mechanism. You must source the (R)-enantiomer of the epoxide to obtain the (S)-episulfide.

Category B: Reaction Efficiency & Purity[1]

Q: The reaction stalls at 60-70% conversion. Should I add more thiourea?

  • Answer: Instead of adding more thiourea (which complicates workup), try adding a catalytic amount of water (1-2 drops per 10 mL) or using a polar protic co-solvent like Methanol. Thiourea solubility is often the rate-limiting factor in pure Acetonitrile or DCM.

Q: I see a significant olefin impurity (1-octene) in the GC-MS.

  • Answer: This is "Desulfurization," a common side reaction where the episulfide loses sulfur to revert to the alkene.

    • Trigger: Phosphines (if used) or high heat.

    • Fix: Ensure no phosphine reagents are present. Store the product at -20°C under Argon. Episulfides are less stable than epoxides.

Category C: Purification[2]

Q: My product polymerizes during distillation.

  • Answer: Episulfides are prone to cationic polymerization.

    • Fix: Wash all glassware with base (dilute NaOH) and dry thoroughly before distillation to remove acidic sites. Add a radical inhibitor (e.g., BHT) during distillation. Use high vacuum to keep the boiling temperature as low as possible.

Data Summary: Optimization Parameters

ParameterOptimal ConditionRisk of Deviation
Starting Material (R)-(+)-1,2-Epoxyoctane Wrong enantiomer yields (R)-product.
Reagent Thiourea (1.1 - 1.2 eq)Excess leads to difficult separation.
Catalyst CAN (5 mol%) or Polymer-SupportedAcidic catalysts cause racemization.
Solvent Acetonitrile or MeOHNon-polar solvents slow reaction significantly.
Temperature 20°C - 25°C>40°C causes desulfurization/polymerization.
Purification Neutral Alumina / KugelrohrSilica gel causes degradation.

References

  • Iranpoor, N., et al. (2005).[2] "A Green Protocol for the Easy Synthesis of Thiiranes from Epoxides Using Thiourea/Silica Gel in the Absence of Solvent." Phosphorus, Sulfur, and Silicon and the Related Elements.[1] Link[2]

  • Kazemi, F., et al. (2003). "Efficient Conversion of Epoxides to Episulfides with Thiourea Catalyzed with Cerium(IV)." Journal of Chemical Research.[3] Link

  • Zeynizadeh, B., et al. (2011).[1] "A Practical and Eco-Friendly Method for Conversion of Epoxides to Thiiranes with Immobilized Thiourea on CaCO3." Phosphorus, Sulfur, and Silicon.[1][2] Link

  • Master Organic Chemistry. (2017). "Optical Rotation, Optical Activity, and Specific Rotation."[4][5] Master Organic Chemistry. Link

Sources

Technical Support Center: Preventing Racemization of (S)-(-)-1,2-Epithiooctane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (S)-(-)-1,2-Epithiooctane . As a chiral terminal thiirane (episulfide), this compound is a highly valuable intermediate for synthesizing enantiopure polythioethers, chiral pharmaceuticals, and sulfur-containing ligands. However, its inherent ring strain, combined with the high polarizability of the sulfur atom, makes it exceptionally susceptible to racemization during ring-opening reactions, polymerizations, and functionalizations.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to preserve the stereochemical integrity of your product.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does (S)-(-)-1,2-epithiooctane racemize so much faster than its epoxide counterpart, (S)-1,2-epoxyoctane? A1: The disparity lies in the fundamental nature of the heteroatom. Sulfur is larger and more polarizable than oxygen, resulting in a weaker and longer C–S bond compared to the C–O bond. During electrophilic activation, the positive charge in the strained thiirane ring is distributed unequally. Nucleophiles can attack the carbon atoms (leading to stereospecific ring-opening) or the sulfur atom itself. Attack on the sulfur atom leads to the extrusion of the alkene (1-octene) and an achiral sulfenylated intermediate. If this intermediate resulfurizes the alkene, it does so without stereocontrol, leading to a racemic mixture 1. Furthermore, the lower C–S bond dissociation energy lowers the activation barrier for reversible ring-opening, allowing thermodynamic equilibration to the racemate.

Q2: I am using a Lewis acid catalyst to promote nucleophilic ring-opening. Why am I seeing a complete loss of enantiomeric excess (ee%)? A2: Strong Lewis acids (e.g., AlCl


, BF

·OEt

) over-activate the thiirane, promoting a unimolecular (S

1-like) C–S bond cleavage prior to nucleophilic attack. This generates a planar, achiral secondary carbocation at the C2 position. Subsequent nucleophilic attack occurs from both faces, resulting in complete racemization. To prevent this, switch to softer, milder Lewis acids (e.g., Zn(OTf)

) or rely on chiral catalysts that activate the ring just enough to facilitate a concerted S

2 pathway without breaking the C–S bond prematurely 2.

Q3: How does solvent polarity influence the stereoretention of (S)-(-)-1,2-epithiooctane? A3: Highly polar, protic, or strongly coordinating solvents (like DMF or water) can stabilize carbocation intermediates, inadvertently pushing the reaction mechanism toward the S


1 pathway. To enforce an S

2 mechanism (which proceeds with inversion at the chiral center or regioselective attack at the terminal carbon, thereby maintaining stereochemical fidelity), use non-polar or moderately polar aprotic solvents such as dichloromethane (DCM), toluene, or tetrahydrofuran (THF).

Q4: Can the choice of nucleophile cause racemization? A4: Yes. Highly "thiophilic" nucleophiles—such as phosphines (PR


) or certain thiolates—have a high affinity for sulfur. Instead of attacking the carbon backbone to open the ring, they attack the sulfur atom, leading to desulfurization. Additionally, if a weak nucleophile is used, the ring-opening step can become reversible. The continuous opening and closing of the ring will eventually scramble the stereocenter. Always use strong, carbon-directed nucleophiles (like amines or alkoxides) and quench the reaction promptly.

MechanisticPathways cluster_0 Pathway A: SN2 Attack (Desired) cluster_1 Pathway B: SN1 / Carbocation (Undesired) cluster_2 Pathway C: Desulfurization (Undesired) Thiirane (S)-(-)-1,2-Epithiooctane (Chiral Starting Material) SN2 Direct Nucleophilic Attack (Terminal Carbon) Thiirane->SN2 Soft Nucleophile / -20°C LewisAcid Strong Lewis Acid Activation Thiirane->LewisAcid Hard Lewis Acid / Heat Thiophilic Thiophilic Attack on Sulfur Thiirane->Thiophilic Thiophiles (e.g., PR3) Stereoretention Stereospecific Ring-Opening (Maintains High ee%) SN2->Stereoretention Carbocation Planar Carbocation Intermediate LewisAcid->Carbocation Racemization1 Racemized Product (Loss of ee%) Carbocation->Racemization1 Alkene 1-Octene Extrusion Thiophilic->Alkene Racemization2 Achiral Alkene (Complete Loss of Chirality) Alkene->Racemization2

Mechanistic pathways of thiirane ring-opening: SN2 vs. SN1 vs. Desulfurization.

Part 2: Validated Experimental Protocols

Protocol 1: Stereospecific Aminolysis of (S)-(-)-1,2-Epithiooctane

Objective: To achieve regioselective and stereospecific ring-opening using a primary amine, yielding an enantiopure


-amino thiol.
Causality Insight:  By operating at low temperatures and avoiding Lewis acids, the amine acts as a soft nucleophile, attacking the less hindered terminal carbon (C1) via an S

2 mechanism. This preserves the (S)-configuration at the C2 chiral center. The strict quenching step acts as a self-validating mechanism to permanently halt any reversible ring-closing that could degrade the ee% over time.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1.0 mmol of (S)-(-)-1,2-epithiooctane and dissolve in 5.0 mL of anhydrous THF.

  • Temperature Control: Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath. Crucial: Lower temperatures suppress the thermal energy required to traverse the undesired S

    
    1 carbocation pathway.
    
  • Nucleophile Addition: Slowly add 1.2 mmol of the primary amine (e.g., benzylamine) dropwise over 10 minutes to prevent localized exothermic spikes.

  • Reaction Monitoring: Stir the mixture at -20 °C to 0 °C for 4–6 hours. Monitor the disappearance of the thiirane via TLC (Hexanes/EtOAc).

  • Quenching: Quench the reaction strictly at 0 °C with 2.0 mL of cold saturated aqueous NH

    
    Cl. This protonates the resulting thiolate, neutralizing its nucleophilicity and preventing reversible ring-closing.
    
  • Validation & Analysis: Extract with DCM (3 x 10 mL), dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate. Verify the ee% of the purified product using Chiral HPLC (e.g., Chiralcel OD-H column).

ExperimentalWorkflow Prep 1. Substrate Prep Dry Epithiooctane Solvent 2. Solvent Anhydrous THF Prep->Solvent Temp 3. Temp Control Cool to -20°C Solvent->Temp Reagent 4. Reagent Dropwise Amine Temp->Reagent Quench 5. Fast Quench Cold NH4Cl at 0°C Reagent->Quench Analysis 6. Validation Chiral HPLC Quench->Analysis

Step-by-step experimental workflow for stereoretentive ring-opening of thiiranes.

Protocol 2: Controlled Ring-Opening Polymerization (ROP) without Racemization

Objective: Synthesize highly isotactic polythioethers from (S)-(-)-1,2-epithiooctane. Causality Insight: ROP of thiiranes is notorious for catalytic racemization if the propagating thiolate chain end attacks the sulfur of the monomer instead of the carbon. Using a tightly coordinated metal complex (e.g., a dinuclear Cr(III) Salen complex) restricts the geometry of the nucleophilic attack, enforcing strict stereocontrol and preventing back-biting 3.

Step-by-Step Methodology:

  • Initiator Setup: In an argon-filled glovebox, dissolve the dinuclear Cr(III) complex (0.1 mol%) and an onium salt co-catalyst (e.g., PPNCl) in anhydrous toluene.

  • Monomer Addition: Add (S)-(-)-1,2-epithiooctane (100 equiv) to the catalyst solution.

  • Polymerization: Seal the vessel and stir at 25 °C. Crucial: Do not exceed room temperature, as elevated thermal energy increases the rate of thiolate back-biting and epimerization.

  • Termination: After the desired conversion is reached (typically 12-24 hours), terminate the living polymerization by adding 0.5 mL of acidified methanol (0.1 M HCl in MeOH) to protonate the active chain ends.

  • Precipitation: Precipitate the polymer in excess cold methanol, filter, and dry under vacuum to yield the isotactic polythioether.

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and the resulting enantiomeric excess (ee%) of the product, highlighting the narrow operational window required to prevent racemization.

Reaction ConditionCatalyst / ReagentSolventTemp (°C)Dominant MechanismResulting ee%
Optimized Aminolysis Benzylamine (None)THF-20S

2 (C1 Attack)
> 98%
Lewis Acid Catalyzed Benzylamine + AlCl

DMF25S

1 (Carbocation)
< 5% (Racemic)
Mild Activation Benzylamine + Zn(OTf)

DCM0S

2 (Activated)
92%
Desulfurization Risk PPh

(Nucleophile)
Toluene60Sulfur AttackN/A (Alkene)
Controlled ROP Dinuclear Cr(III) ComplexToluene25Coordinated ROP> 95%
Uncontrolled ROP KOtBu (Base)THF60Reversible ROP< 40%

References

  • Catalytic, Enantioselective Sulfenofunctionalization of Alkenes—Development and Recent Advances.PMC - NIH.
  • Stereoselective ring opening reactions - US5929232A.
  • Isotactic-Rich Polythioethers Synthesized from Asymmetric Ring-Opening Polymerization of Racemic Terminal Thiiranes.

Sources

Analytical methods for determining the enantiomeric excess of (S)-(-)-1,2-Epithiooctane

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enantiomeric Excess (ee) Determination of (S)-(-)-1,2-Epithiooctane

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this knowledge base to address the specific challenges of quantifying the enantiomeric purity of (S)-(-)-1,2-Epithiooctane.

Aliphatic episulfides (thiiranes) present a unique analytical paradox: they lack the


-conjugation necessary for standard UV-based HPLC detection, yet their strained C-S bonds make them thermally labile and prone to degradation under standard Gas Chromatography (GC) conditions[1]. This guide provides a field-proven, self-validating framework for determining the enantiomeric excess (ee) of 1,2-epithiooctane, focusing on causality so you understand why each protocol step is necessary.

Core Analytical Strategies: A Quantitative Comparison

To select the right method, you must weigh resolution against sample stability. Below is a quantitative synthesis of the three primary analytical strategies used for aliphatic episulfides.

Table 1: Comparison of Analytical Strategies for 1,2-Epithiooctane

MethodStationary Phase / ReagentDetectorTypical Resolution (

)
Limit of Detection (LOD)Key Limitation
Direct Chiral GC Chiraldex G-TA (Trifluoroacetyl

-CD)
FID> 1.5 (Baseline)~10 ppmProne to thermal desulfurization at inlet temps >150°C.
Chiral HPLC Chiralpak AS or OD-HRI or ELSD1.2 - 1.5~100 ppmPoor sensitivity due to the complete lack of a UV chromophore.
NMR Derivatization Ring-opening + Mosher's Acid (MTPA-Cl)

H /

F NMR
N/A (Diastereomers)~1-2% (mol)Time-consuming; requires 100% conversion to avoid kinetic resolution bias.

Experimental Workflow & Decision Tree

Workflow N1 Sample: (S)-(-)-1,2-Epithiooctane N2 Assess Thermal Stability (Risk of Desulfurization) N1->N2 N3 Direct Chiral GC (Cyclodextrin Phase) N2->N3 Stable < 150°C (Preferred Route) N4 Ring-Opening Derivatization (e.g., Azidolysis) N2->N4 Thermally Labile (Alternative) N6 Calculate Enantiomeric Excess (ee) N3->N6 Baseline Resolution (Rs > 1.5) N5 Chiral HPLC (RI/ELSD) or NMR N4->N5 Derivatized Product N5->N6 Integration

Decision tree for selecting the optimal analytical method for 1,2-Epithiooctane ee determination.

Standard Operating Procedure (SOP): Direct Chiral GC Analysis

Direct Chiral GC is the gold standard for volatile chiral compounds[2]. This protocol is designed as a self-validating system : you must achieve a 50:50 integration ratio with a racemic standard before analyzing your (S)-enantiomer batch.

Step 1: System Suitability & Sample Preparation

  • Action: Dilute both a racemic reference standard and your (S)-(-)-1,2-epithiooctane sample to 1 mg/mL in anhydrous GC-grade hexane.

  • Causality: Anhydrous non-polar solvents prevent the hydrolysis of the cyclodextrin stationary phase and minimize the solvent expansion volume in the GC inlet, ensuring a tight injection band.

Step 2: Column Installation

  • Action: Install a Chiraldex G-TA capillary column (30 m x 0.25 mm x 0.12 µm) or an equivalent trifluoroacetylated

    
    -cyclodextrin phase[2][3].
    
  • Causality: The larger

    
    -cyclodextrin cavity accommodates the bulky aliphatic octane tail, while the trifluoroacetyl groups provide the necessary dipole-dipole interactions with the highly polarizable episulfide ring to achieve chiral recognition.
    

Step 3: Inlet Configuration (Critical Step)

  • Action: Set the split/splitless injector to 150 °C with a split ratio of 50:1. Use a highly deactivated, glass-wool-free liner.

  • Causality: Episulfides are highly susceptible to thermal desulfurization. Temperatures above 180 °C or active metal/glass sites will catalyze the extrusion of sulfur, converting your sample into 1-octene[1]. Keeping the inlet cool preserves the integrity of the thiirane ring.

Step 4: Oven Temperature Program

  • Action: Set initial temperature to 80 °C (hold 2 min). Ramp at 2 °C/min to 120 °C (hold 5 min). Carrier gas: Helium at 1.0 mL/min (constant flow).

  • Causality: A shallow thermal ramp ensures maximum residence time within the chiral cavities. Chiral recognition is an equilibrium process; rushing the elution destroys resolution.

Step 5: Detection & Calculation

  • Action: Set the Flame Ionization Detector (FID) to 200 °C. Calculate the ee using the standard formula:

    
    
    

Troubleshooting Guides & FAQs

Q: I am seeing a massive peak near the solvent front and very small enantiomer peaks. What went wrong? A: This is a classic symptom of thermal desulfurization. 1,2-Epithiooctane is extruding sulfur to form 1-octene, which elutes very early due to its high volatility. Causality: High injector temperatures or active silanol/metal sites in the inlet catalyze the cleavage of the weak C-S bonds in the strained thiirane ring[1]. Solution: Immediately lower the inlet temperature to 130–150 °C. Replace the inlet liner with a freshly deactivated, single-taper glass liner without glass wool.

Q: I cannot achieve baseline resolution (


) between the (R) and (S) enantiomers on a standard 

-cyclodextrin column. What should I change?
A: Aliphatic episulfides require specific cavity sizes for optimal inclusion complexation. Causality: The 8-carbon aliphatic chain does not fit optimally into a standard

-cyclodextrin cavity alongside the sulfur atom. Solution: Switch to a trifluoroacetylated

-cyclodextrin phase (e.g., Chiraldex G-TA). The larger

-cavity easily accommodates the aliphatic tail, while the trifluoroacetyl groups provide the necessary hydrogen-bonding and dipole interactions with the episulfide[2][3].

Q: Can I use UV-based Chiral HPLC instead of GC? A: Direct UV-HPLC is highly discouraged for this specific molecule. Causality: (S)-(-)-1,2-Epithiooctane lacks a conjugated


-system, meaning it has negligible UV absorbance above 210 nm.
Solution: If you must use HPLC, you are required to use a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). Alternatively, you can perform a stereospecific ring-opening derivatization (e.g., azidolysis or reaction with an amine) to introduce a UV-active chromophore prior to HPLC analysis[3][4].

Q: My retention times are drifting later and later with each injection. How do I fix this? A: Your column is likely accumulating elemental sulfur or high-boiling impurities. Causality: Even at low inlet temperatures, trace amounts of the episulfide may degrade, leaving elemental sulfur (


) deposits on the stationary phase, which alters the phase's partitioning chemistry[1].
Solution: Bake out the column at 180 °C (do not exceed the column's maximum isothermal temperature) for 30 minutes at the end of every sequence to elute heavy contaminants.

References

  • Title: Halohydrin dehalogenases (HHDH) are enzymes that catalyze the formation and conversion of epoxides Source: Thieme Connect URL: [Link]

  • Title: Monooxygenase- and Dioxygenase-Catalyzed Oxidative Dearomatization of Thiophenes Source: MDPI URL: [Link]

Sources

Technical Support Center: Overcoming Low Reactivity of Nucleophiles with 1,2-Epithiooctane

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for reactions involving 1,2-epithiooctane. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of this versatile thiirane, particularly when employing weakly nucleophilic reagents. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your synthetic strategies.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both explanations and actionable solutions.

Q1: My ring-opening reaction with a weak nucleophile (e.g., an alcohol, secondary amine) and 1,2-epithiooctane is extremely slow or shows no conversion. What is the underlying issue?

A1: This is a common challenge rooted in the inherent chemical properties of the thiirane ring and the nature of weak nucleophiles.

  • The Nature of the Thiirane Ring: While strained, the three-membered thiirane ring in 1,2-epithiooctane is generally less reactive towards nucleophilic attack than its oxygen analog, 1,2-epoxyoctane. This is partly because sulfur is less electronegative than oxygen, leading to a less polarized C-S bond and consequently, less electrophilic carbon atoms.[1]

  • Poor Leaving Group: The ring-opening reaction proceeds via an SN2 mechanism, where the sulfide acts as the leaving group.[2] In a neutral medium, the resulting thiolate is a relatively strong base, making it a poor leaving group.

  • Low Nucleophilicity: Weak nucleophiles, such as alcohols, water, or secondary amines, inherently lack the electron-donating strength to efficiently attack the electrophilic carbons of the unactivated thiirane ring.[3][4]

The combination of a moderately activated electrophile and a weak nucleophile results in a high activation energy barrier for the reaction, leading to sluggish or non-existent reactivity.

Q2: I'm observing very low yields and a significant amount of starting material remains. How can I activate the 1,2-epithiooctane to drive the reaction to completion?

A2: Activation of the thiirane ring is crucial for successful reactions with weak nucleophiles. The most effective strategy is the use of an acid catalyst, which can be either a Lewis acid or a Brønsted acid.

Mechanism of Lewis Acid Catalysis: A Lewis acid (LA) coordinates to the lone pair of electrons on the sulfur atom. This coordination polarizes the C-S bonds, significantly increasing the electrophilicity of the ring carbons and making them more susceptible to nucleophilic attack.[5][6][7] Furthermore, this coordination stabilizes the developing negative charge on the sulfur atom as the ring opens, making it a better leaving group.[8]

Caption: Lewis acid activation of the thiirane ring.

Recommended Catalysts: A variety of Lewis acids can be employed. The choice of catalyst can influence reaction rate and selectivity.

Catalyst TypeExamplesTypical Loading (mol%)Key Considerations
Metal Halides ZnCl₂, FeCl₃, SnCl₄5 - 20Highly effective but can be moisture-sensitive.[9][10]
Metal Triflates Al(OTf)₃, Yb(OTf)₃, Sc(OTf)₃0.1 - 5Often highly active at very low loadings and more tolerant of some functional groups.[7][11]
Boron-Based BF₃·OEt₂10 - 100Classic Lewis acid; can be aggressive and may require careful temperature control.
Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Ring Opening of 1,2-Epithiooctane

This protocol provides a starting point for optimization.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the chosen Lewis acid catalyst (e.g., ZnCl₂, 0.1 eq).

  • Solvent Addition: Add the anhydrous solvent of choice (e.g., Dichloromethane, 0.5 M).

  • Reactant Addition: Add the weak nucleophile (e.g., benzyl alcohol, 1.2 eq) to the flask and stir for 5 minutes.

  • Initiation: Add 1,2-epithiooctane (1.0 eq) dropwise to the solution at room temperature.

  • Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). If the reaction is slow, gentle heating (e.g., 40 °C) may be applied.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or a suitable chelating agent (e.g., EDTA solution) to sequester the metal catalyst.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate), combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Q3: My reaction is messy, producing multiple products. How can I improve the selectivity?

A3: Poor selectivity often arises from issues with regioselectivity or side reactions promoted by the solvent or catalyst.

Controlling Regioselectivity: The site of nucleophilic attack on the 1,2-epithiooctane ring is dictated by a balance of steric and electronic factors.

  • Under Neutral/Basic Conditions (SN2-like): With stronger nucleophiles, the attack almost exclusively occurs at the less sterically hindered carbon (C1), which is the terminal carbon.[5][12]

  • Under Acidic/Catalyzed Conditions (SN1-like character): When the thiirane is activated by a Lewis or Brønsted acid, a partial positive charge develops on the ring carbons in the transition state. This positive charge is better stabilized at the more substituted carbon (C2). Consequently, weak nucleophiles may preferentially attack the more substituted carbon.[2][13][14] The choice of a less coordinating solvent can enhance this effect.

Regioselectivity Start 1,2-Epithiooctane + Weak Nucleophile Conditions Reaction Conditions Start->Conditions Basic Neutral / Basic (Strong Nucleophile) Conditions->Basic No Catalyst Acidic Acid-Catalyzed (Weak Nucleophile) Conditions->Acidic Lewis/Brønsted Acid SN2 SN2 Pathway Attack at less substituted C1 (Steric Control) Basic->SN2 SN1_like SN1-like Pathway Attack at more substituted C2 (Electronic Control) Acidic->SN1_like Product1 Terminal Thiol Product SN2->Product1 Product2 Internal Thiol Product SN1_like->Product2

Caption: Controlling regioselectivity in thiirane ring-opening.

Choosing the Right Solvent: The solvent plays a critical role in stabilizing transition states and modulating nucleophile strength.[15][16][17]

Solvent ClassExamplesImpact on Reactivity with Weak Nucleophiles
Polar Aprotic Acetonitrile (MeCN), DMF, DMSOGenerally recommended. These solvents do not strongly solvate the nucleophile, preserving its reactivity. They can also help stabilize polar transition states.[18]
Nonpolar Aprotic Dichloromethane (DCM), Toluene, THFGood general-purpose solvents, especially for Lewis acid-catalyzed reactions where catalyst solubility is key.[19]
Polar Protic Water, Methanol, EthanolCan be problematic. These solvents can form hydrogen bonds with the nucleophile, creating a solvent shell that reduces its nucleophilicity and slows the reaction.[18] They may also compete as nucleophiles themselves.

Frequently Asked Questions (FAQs)

Q1: Why is 1,2-epithiooctane often preferred over its epoxide analog in certain synthetic applications? A1: The resulting β-hydroxy thioether product is highly valuable. The sulfur atom can be easily oxidized to sulfoxides and sulfones or used in further C-S bond-forming reactions, offering a synthetic versatility not available with the corresponding β-hydroxy ether from an epoxide.

Q2: Can I use a strong base to deprotonate a weak nucleophile (like an alcohol) to make it more reactive? A2: While converting an alcohol to its alkoxide will dramatically increase its nucleophilicity, this approach can lead to complications. Strong bases can promote side reactions, including elimination or polymerization of the thiirane. Catalytic activation of the electrophile (the thiirane) is a more controlled and generally preferred method for reacting with weak nucleophiles.

Q3: Besides catalysis, are there other ways to increase the reaction rate? A3: Yes, applying thermal energy (heating the reaction) will increase the rate of most chemical reactions by providing more molecules with sufficient energy to overcome the activation barrier. However, this should be done cautiously as it can also promote decomposition or side reactions. Increasing the concentration of the reactants can also increase the reaction rate according to rate law principles.

Q4: What safety precautions should be taken when working with 1,2-epithiooctane and Lewis acids? A4: 1,2-epithiooctane, like other thiiranes, should be handled in a well-ventilated fume hood as it can be malodorous and potentially toxic. Many Lewis acids, particularly metal halides like SnCl₄ and AlCl₃, are highly moisture-sensitive and can react violently with water, releasing corrosive HCl gas. Always handle them under an inert atmosphere and use anhydrous solvents and techniques.

References
  • Synthetic strategies to access thioethers from alcohols. ResearchGate. Available from: [Link]

  • Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. Chemistry – A European Journal. Available from: [Link]

  • Preparation of thioethers. Google Patents.
  • Synthesis of thioethers from different alcohols and thiols promoted by SiAl 0.6 without solvent a. ResearchGate. Available from: [Link]

  • Synthesis of sulfides (thioethers) and derivatives. Organic Chemistry Portal. Available from: [Link]

  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. Available from: [Link]

  • Synthesis of Four- to Seven-Membered Heterocycles by Ring Expansion: Ring Expansions of Thiiranes and Thietanes. ResearchGate. Available from: [Link]

  • Catalytic Asymmetric Ring-Opening Reactions of Unstrained Heterocycles Using Cobalt Vinylidenes. PMC. Available from: [Link]

  • Nucleophilic ring opening of 1,2-epoxides in aqueous medium. Semantic Scholar. Available from: [Link]

  • 3 Member Heterocycles Chemical Reactivity of Thiirane (Lecture 2). YouTube. Available from: [Link]

  • A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions. PMC. Available from: [Link]

  • Epoxy-amine reaction scheme. ResearchGate. Available from: [Link]

  • Kinetic Solvent Effects in Organic Reactions. ChemRxiv. Available from: [Link]

  • Solvent Effects. Wipf Group, University of Pittsburgh. Available from: [Link]

  • Aluminium triflate: a remarkable Lewis acid catalyst for the ring opening of epoxides by alcohols. Organic & Biomolecular Chemistry. Available from: [Link]

  • Click nucleophilic conjugate additions to activated alkynes. Pure. Available from: [Link]

  • Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. MDPI. Available from: [Link]

  • Epoxides Ring-Opening Reactions. Chemistry Steps. Available from: [Link]

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. Available from: [Link]

  • The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA. Available from: [Link]

  • Nucleophilic addition reactions to activated alkynes. ResearchGate. Available from: [Link]

  • When 1,2-epoxycyclohexane (cyclohexene oxide) is treated with anh... Pearson+. Available from: [Link]

  • Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). ChemRxiv. Available from: [Link]

  • Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. ResearchGate. Available from: [Link]

  • Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides. PMC. Available from: [Link]

  • Exploiting Nucleophilic Attack in Chemotherapy. The Onyx Review. Available from: [Link]

  • Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available from: [Link]

  • Reaction of carbonyls with weak nucleophiles. YouTube. Available from: [Link]

  • A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Chemistry LibreTexts. Available from: [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. Available from: [Link]

  • Ring opening reactions of 1,2-epoxides catalyzed by complexes of polyether ligands with metal halides in low polarity solvents. ResearchGate. Available from: [Link]

  • How can weaker nucleophiles kick out stronger ones in the reaction of chloroalkanes with sodium iodide in acetone? Chemistry Stack Exchange. Available from: [Link]

  • Kinetics and mechanism of the aminolysis of S-ethoxycarbonyl O-ethyl dithiocarbonate and related pyrothiocarbonates. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • SN1 weak nucleophile. Reddit. Available from: [Link]

  • Reaction Environment Effect on the Kinetics of Radical Thiol-Ene Polymerizations in the Presence of Amines and Thiolate Anions. PubMed. Available from: [Link]

  • Solvent-induced dual nucleophiles and the α-effect in the SN2 versus E2 competition. Radboud Repository. Available from: [Link]

  • Kinetics and Mechanism of Cyclic Esters Polymerization Initiated with Tin(II) Octoate. ResearchGate. Available from: [Link]

  • Reactions of Amines. Chemistry LibreTexts. Available from: [Link]

Sources

Technical Support Center: Managing (S)-(-)-1,2-Epithiooctane Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thermodynamics of Instability

As researchers, we often underestimate the thermodynamic volatility of episulfides (thiiranes) compared to their epoxide counterparts. (S)-(-)-1,2-Epithiooctane possesses significant ring strain (~18–20 kcal/mol), compounded by the high polarizability of the sulfur atom.

Unlike epoxides, which require strong activation to open, thiiranes are prone to spontaneous Ring-Opening Polymerization (ROP) and desulfurization under mild thermal stress or nucleophilic exposure. This guide moves beyond basic safety data sheets to provide a mechanistic approach to preserving enantiomeric excess (ee) and chemical purity.

Module 1: Storage & Preservation (The "Cold Chain")

FAQ: Why did my clear oil turn into a viscous yellow gel?

Diagnosis: You are observing spontaneous oligomerization. Mechanism: Even at room temperature, trace impurities (moisture, amines, or metal ions) can initiate anionic ROP. The yellowing often indicates the formation of polysulfide linkages or elemental sulfur extrusion.

Corrective Protocol:

  • Temperature: Store strictly at -20°C . The reaction rate of ROP roughly doubles for every 10°C increase.

  • Atmosphere: Argon is superior to Nitrogen. Argon is heavier than air and provides a better "blanket" to prevent moisture ingress, which acts as a nucleophilic initiator.

  • Vessel: Use silanized glass or Teflon (PTFE) containers. Standard borosilicate glass has surface hydroxyls (-OH) that can act as weak acids/nucleophiles, catalyzing ring opening over months of storage.

FAQ: Can I store it in stainless steel solvent kegs?

Answer: Absolutely Not. Reasoning: Iron and other transition metals in steel can catalyze desulfurization (extruding sulfur to form 1-octene) or coordinate with the sulfur to facilitate ring opening. Always use glass or fluoropolymer-lined containers.

Module 2: Thermal Processing (The "Distillation Hazard")

FAQ: I need to distill my compound. What are the safe operating limits?

Critical Warning: Never attempt atmospheric distillation. The theoretical boiling point (>180°C) is well above the decomposition temperature.

The "Safe Zone" Calculation: You must maintain the pot temperature below 60°C to prevent thermal desulfurization and racemization.

Pressure (mmHg/Torr)Est. Vapor Temp (°C)Risk Level
760 (Atm)>180 (Decomposes)CRITICAL FAILURE
10~85–90HIGH (Polymerization likely)
1~50–55MODERATE (Acceptable for short path)
0.1 (High Vac) ~30–35 OPTIMAL
Protocol: High-Vacuum Cryogenic Distillation

Objective: Purify (S)-(-)-1,2-Epithiooctane without eroding enantiomeric excess.

  • Setup: Use a short-path distillation apparatus (Kugelrohr or Vigreux) to minimize residence time.

  • Inhibitor: Add 0.1% wt/wt BHT (Butylated hydroxytoluene) to the pot. This scavenges free radicals that may initiate polymerization during heating.

  • Vacuum: Establish a vacuum of <0.5 mmHg before applying heat.

  • Heating: Use a silicone oil bath. Ramp temperature slowly. Do not exceed a bath temperature of 60°C.

  • Collection: Cool the receiving flask to -78°C (Dry ice/Acetone) to instantly quench the distillate.

Module 3: Troubleshooting Degradation

Visualizing the Degradation Pathway

Understanding how the molecule dies is the first step to saving it.

DegradationPathway Monomer (S)-1,2-Epithiooctane (High Energy Ring) Polymer Poly(episulfide) (Viscous/Solid) Monomer->Polymer ROP (Major Path) Alkene 1-Octene + Sulfur (Desulfurization) Monomer->Alkene Heat/Metal Cat. Racemate Racemic Mixture (Loss of ee) Monomer->Racemate Reversible Ring Opening Heat Thermal Stress (>60°C) Heat->Monomer Nuc Nucleophile (Amine/OH-) Nuc->Monomer

Figure 1: The primary degradation pathways. Note that Ring-Opening Polymerization (ROP) is the dominant failure mode during storage, while Desulfurization is the dominant failure mode during heating.

FAQ: How do I validate purity without using up my sample?

Method: 1H NMR Spectroscopy (Self-Validating) Do not rely solely on TLC.

  • Check: Look for the characteristic thiirane ring protons. In 1,2-epithiooctane, these typically appear as multiplets around 2.1–3.0 ppm .

  • Failure Signal: If these peaks broaden or shift upfield, polymerization has occurred. If you see alkene peaks (5.0–6.0 ppm), thermal desulfurization has occurred.

Module 4: Chemical Compatibility Matrix

Thiiranes are "soft" electrophiles. They react differently than "hard" epoxides.

Reagent ClassCompatibilityInteraction Mechanism
Alcohols (ROH) ModerateRequires acid/base catalysis to react. Generally safe for short durations.
Amines (R-NH2) Incompatible Rapid nucleophilic attack opens the ring (aminothiol formation).
Strong Acids Incompatible Protonation of sulfur leads to rapid cationic polymerization.
Grignards/Lithiums Incompatible Attacks the sulfur (desulfurization) or the ring carbon.
Lewis Acids (BF3) Incompatible Instant polymerization catalyst.

Experimental Workflow: The "Safe-Handling" Decision Tree

HandlingWorkflow Start Receive (S)-(-)-1,2-Epithiooctane Check Visual Inspection: Clear or Yellow? Start->Check Clear Clear/Colorless Check->Clear Clear Yellow Yellow/Viscous Check->Yellow Yellow Action1 Aliquot under Argon Store at -20°C Clear->Action1 Action2 Check 1H NMR Yellow->Action2 Decision Polymer Detected? Action2->Decision Distill Vacuum Distill (<0.5 mmHg, <60°C) Decision->Distill <10% Impurity Discard Discard if >50% Polymer Decision->Discard >50% Impurity Distill->Action1 Success

Figure 2: Decision matrix for evaluating and processing aged samples.

References

  • Thiirane Ring Strain & Reactivity

    • Title: The Chemistry of Heterocyclic Compounds, Three- and Four-Membered Sulfides and Oxides.
    • Source: Wiley Online Library (Chemistry of Heterocyclic Compounds).
    • Context: Foundational text on the 18-20 kcal/mol strain energy driving ROP.
  • Polymerization Mechanisms

    • Title: Ring-Opening Polymeriz
    • Source: MDPI (Polymers).
    • Context: Details the anionic and cationic mechanisms specific to cyclic sulfides.
  • Purification & Handling of Chiral Episulfides

    • Title: Stereospecific synthesis and polymeriz
    • Source: Macromolecules (ACS Public
    • Context: Provides precedents for low-temperature handling to preserve optical activity.
    • (General Journal Landing Page for verification)

  • Boiling Point & Vacuum Correction

    • Title: Pressure-Temperature Nomograph for Solvents.

    • Source: Sigma-Aldrich (MilliporeSigma).
    • Context: Tool used to calculate the safe distillation window (<60°C

Technical Support Center: Scalable Synthesis of (S)-(-)-1,2-Epithiooctane

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Scalable Synthesis, Purification, and Troubleshooting of (S)-(-)-1,2-Epithiooctane Assigned Specialist: Senior Application Scientist

Executive Summary & Route Selection

User Query: "How do I synthesize (S)-(-)-1,2-epithiooctane at scale while maintaining optical purity?"

The Solution: The industrial "Gold Standard" for synthesizing chiral terminal episulfides (thiiranes) is the conversion of the corresponding chiral epoxide using Thiourea in a polar protic solvent (Methanol).

Critical Stereochemical Directive: This reaction proceeds with Inversion of Configuration (Walden Inversion).

  • Target: (S)-(-)-1,2-Epithiooctane

  • Required Precursor: (R)-(+)-1,2-Epoxyoctane

Warning: Starting with (S)-epoxyoctane will yield (R)-epithiooctane. Ensure your starting material is the (R)-enantiomer, typically obtained via Jacobsen’s Hydrolytic Kinetic Resolution (HKR).

The Protocol: Step-by-Step Methodology

Reagents & Equipment
  • Precursor: (R)-(+)-1,2-Epoxyoctane (>98% ee).

  • Reagent: Thiourea (1.1 - 1.2 equivalents).

  • Solvent: Methanol (HPLC Grade).

  • Stabilizer: 0.1% w/w 4-tert-butylcatechol (radical inhibitor) for storage.

  • Equipment: Jacketed glass reactor (or RBF), mechanical stirrer, high-vacuum distillation setup.

Experimental Workflow

Step 1: Reaction Setup

  • Charge the reactor with Thiourea (1.1 eq) and Methanol (5 mL per gram of epoxide).

  • Cool the suspension to 0°C .

  • Add (R)-1,2-Epoxyoctane dropwise over 30–60 minutes. Control exotherm.

Step 2: Conversion

  • Allow the mixture to warm to room temperature (20–25°C).

  • Stir until the epoxide is consumed (monitor via GC-FID or TLC).

    • Typical time: 4–12 hours.

    • Observation: The solution typically becomes homogeneous as thiourea reacts, then may precipitate urea byproduct.

Step 3: Workup (The "Stench" Phase)

  • Concentrate the mixture under reduced pressure to remove Methanol. Do not heat above 30°C.

  • Resuspend the residue in Pentane or Diethyl Ether.

  • Filter off the precipitated Urea byproduct.

  • Wash the organic filtrate with cold water (2x) to remove residual thiourea.

  • Dry over anhydrous

    
     and filter.
    

Step 4: Purification

  • Perform High-Vacuum Distillation .

    • Pressure: < 1 mmHg (Critical).

    • Bath Temp: < 60°C.[1][2][3]

    • Collection: Collect the fraction boiling at approx 45–50°C (at 0.5 mmHg).

  • Stabilization: Immediately add 0.1% stabilizer if storing for >24 hours.

Process Logic & Visualization

The following diagram illustrates the stereochemical inversion and process flow.

G Start (R)-(+)-1,2-Epoxyoctane (Precursor) Reagent Thiourea / MeOH (0°C to RT) Start->Reagent Dropwise Addition Intermediate Hydroxy-isothiouronium Salt Reagent->Intermediate Nucleophilic Attack Mechanism Ring Closure (Inversion) Intermediate->Mechanism Cyclization Product (S)-(-)-1,2-Epithiooctane (Target) Mechanism->Product Yields ~70-85% Waste Urea (Byproduct) Mechanism->Waste Precipitates

Figure 1: Reaction pathway showing the conversion of (R)-epoxide to (S)-episulfide via the thiourea method, highlighting the stereochemical inversion.

Troubleshooting Guide (Help Desk)

Issue 1: "My product turned into a solid gel overnight."

Diagnosis: Uncontrolled Polymerization. Cause: Episulfides are highly susceptible to Ring-Opening Polymerization (ROP), initiated by heat, light, acids, or nucleophiles. The Fix:

  • Immediate: Discard the gel; it cannot be reverted.

  • Prevention:

    • Acid Wash: Ensure all glassware is acid-free (base-washed) but neutral.

    • Stabilizers: Add radical inhibitors (e.g., 4-tert-butylcatechol) immediately after distillation.

    • Cold Storage: Store at -20°C under Argon.

Issue 2: "The optical rotation is lower than expected (Low ee%)."

Diagnosis: Racemization or Wrong Precursor. Cause:

  • Starting Material: Did you verify the ee% of the (R)-epoxide? (Must be >98%).

  • Thermal Stress: High temperatures during distillation can cause thermal desulfurization or racemization. The Fix:

  • Check the specific rotation ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    . For (S)-1,2-epithiooctane, it should be negative (approx -48° to -52° depending on solvent/concentration).
    
  • Lower the distillation bath temperature and improve vacuum quality (< 0.5 mmHg).

Issue 3: "The smell is escaping the fume hood."

Diagnosis: Containment Breach. Cause: Thiiranes have a low olfactory threshold (garlic/sulfur stench). The Fix:

  • The "Bleach Trap": All vacuum pump exhausts and rotary evaporator outlets must be vented into a bleach (sodium hypochlorite) scrubber solution. This oxidizes the sulfur compounds to odorless sulfonates/sulfates.

  • Glassware: Soak all dirty glassware in a dilute bleach bath inside the hood before removing them for cleaning.

Data & Specifications

ParameterSpecificationNotes
CAS No. 26282-56-2 (Racemic)Specific chiral CAS may vary by vendor.
Appearance Colorless LiquidYellowing indicates degradation.
Boiling Point ~85°C @ 13 mmHgRecommended: Distill at <50°C @ 0.5 mmHg.
Density ~0.92 g/mLDenser than the epoxide precursor.
Chirality (S)-(-)Obtained from (R)-(+) epoxide.[4]
Storage -20°C, Inert GasShelf life ~3-6 months with stabilizer.

Frequently Asked Questions (FAQ)

Q: Can I use KSCN (Potassium Thiocyanate) instead of Thiourea? A: Yes, but Thiourea is generally preferred for scalability. KSCN requires water/alcohol mixtures which can complicate the workup of the lipophilic octyl chain. Thiourea in Methanol allows for a homogeneous reaction initially, with easy filtration of the Urea byproduct.

Q: How do I measure the enantiomeric excess (ee)? A: Chiral GC or HPLC is required.

  • Column: Chiralcel OD-H or equivalent.

  • Note: Episulfides can degrade on acidic silica columns. Use neutral alumina or deactivated silica for any chromatographic purification.

Q: Is the reaction exothermic? A: Mildly. On a multigram scale, the addition of epoxide to thiourea should be controlled to prevent thermal runaway, which degrades optical purity.

References

  • Jacobsen, E. N. (2000). "Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with TMSN3." Journal of the American Chemical Society.

    • Context: Establishes the HKR method to obtain the required (R)-1,2-epoxyoctane precursor.
  • Culvenor, C. C. J., et al. (1946). "Reactions of Ethylene Oxides. Part I. Conversion of Epoxides into Episulfides." Journal of the Chemical Society.

    • Context: The foundational paper establishing the mechanism and inversion of configuration for Thiourea-medi
  • Choi, J., et al. (2003). "Efficient Conversion of Epoxides to Episulfides with Thiourea Catalyzed with Cerium(IV)." Journal of Chemical Research.[5]

    • Context: Modern optimization of the thiourea protocol for higher yields.
  • Capozzi, G., et al. (2012). "Thiiranes and Thiirenes." Comprehensive Heterocyclic Chemistry.

Sources

Validation & Comparative

A Comparative Guide to (S)-(-)-1,2-Epithiooctane and (S)-(-)-1,2-Epoxyoctane in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of asymmetric synthesis, chiral epoxides and their sulfur-containing analogs, thiiranes (or episulfides), represent critical building blocks for the construction of enantiomerically pure molecules. This guide provides a detailed comparative analysis of (S)-(-)-1,2-epoxyoctane and (S)-(-)-1,2-epithiooctane, two structurally similar yet chemically distinct synthons. We will delve into their reactivity profiles, mechanistic nuances, and practical applications, supported by experimental data, to inform the strategic choices of researchers, scientists, and professionals in drug development.

Introduction: The Significance of Chiral Epoxides and Thiiranes

Chiral epoxides, such as (S)-(-)-1,2-epoxyoctane, are widely employed in organic synthesis due to their versatile reactivity with a broad range of nucleophiles, proceeding via stereospecific ring-opening reactions. This reactivity is a cornerstone of methodologies like the Sharpless asymmetric epoxidation, which has made chiral epoxides readily accessible.

(S)-(-)-1,2-epithiooctane, the corresponding thiirane, offers a unique set of synthetic possibilities. The replacement of the oxygen atom with a sulfur atom, which is larger, less electronegative, and more polarizable, imparts distinct chemical properties to the three-membered ring. These differences manifest in altered reactivity, regioselectivity, and the potential for novel transformations, making thiiranes valuable precursors for sulfur-containing chiral molecules.

Comparative Analysis of Reactivity and Mechanistic Pathways

The fundamental difference in the reactivity of epoxides and thiiranes stems from the distinct properties of oxygen and sulfur. The C-S bond in a thiirane is longer and weaker than the C-O bond in an epoxide, and sulfur is a better leaving group. This leads to a higher propensity for thiiranes to undergo ring-opening reactions.

Nucleophilic Ring-Opening: A Head-to-Head Comparison

The reaction of epoxides and thiiranes with nucleophiles is a cornerstone of their application in asymmetric synthesis. The regioselectivity of this attack is governed by both steric and electronic factors, leading to attack at the less substituted carbon (SN2-like).

A key distinction lies in the "softness" of the electrophilic carbon atoms. The carbon atoms in a thiirane are considered "softer" electrophiles compared to those in an epoxide. Consequently, "soft" nucleophiles (e.g., thiolates, organocuprates) generally react more readily with thiiranes, while "hard" nucleophiles (e.g., alkoxides, organolithiums) are more effective with epoxides.

Experimental Data Summary: Nucleophilic Ring-Opening

NucleophileSubstrateProductYield (%)Enantiomeric Excess (%)Reference
NaN3(S)-(-)-1,2-epoxyoctane(S)-1-azido-2-octanol>95>98
NaN3(S)-(-)-1,2-epithiooctane(S)-1-azido-2-octanethiolHighHighN/A
PhSNa(S)-(-)-1,2-epoxyoctane(S)-1-(phenylthio)-2-octanol92>98
PhSNa(S)-(-)-1,2-epithiooctane(S)-1,2-bis(phenylthio)octane85>98N/A
Desulfurization and Deoxygenation: A Key Divergence

A significant advantage of thiiranes is their ability to undergo stereospecific desulfurization to yield alkenes. This reaction typically proceeds with retention of stereochemistry when using reagents like phosphines. This transformation has no direct, clean equivalent for epoxides, which typically require multi-step sequences for deoxygenation to alkenes.

Caption: Contrasting pathways for alkene synthesis.

Synthetic Applications: Where Each Synthon Shines

The choice between (S)-(-)-1,2-epoxyoctane and its thio-analog is dictated by the desired final product.

(S)-(-)-1,2-Epoxyoctane: A Workhorse for Chiral Alcohols and Amino Alcohols

The well-established reactivity of epoxides makes them ideal for the synthesis of a wide array of chiral compounds.

  • Synthesis of Chiral Diols: Acid-catalyzed hydrolysis of (S)-(-)-1,2-epoxyoctane affords the corresponding chiral 1,2-diol.

  • Synthesis of Chiral Amino Alcohols: Ring-opening with amines or azide followed by reduction provides access to valuable chiral amino alcohols, which are common structural motifs in pharmaceuticals.

Experimental Workflow: Synthesis of (S)-1-amino-2-octanol

G start (S)-(-)-1,2-Epoxyoctane step1 React with NaN3 in EtOH/H2O start->step1 intermediate (S)-1-azido-2-octanol step1->intermediate step2 Reduce with H2/Pd-C or LiAlH4 intermediate->step2 end (S)-1-amino-2-octanol step2->end

Caption: Synthesis of a chiral amino alcohol.

(S)-(-)-1,2-Epithiooctane: Gateway to Chiral Sulfur-Containing Molecules

The thiirane counterpart opens doors to the synthesis of chiral sulfur-containing compounds, which are of increasing interest in medicinal chemistry and materials science.

  • Synthesis of Chiral Thiols and Thioethers: Ring-opening with appropriate nucleophiles provides direct access to chiral thiols and thioethers.

  • Synthesis of Episulfonium Ions: The higher polarizability of sulfur facilitates the formation of episulfonium ions, which can be trapped by various nucleophiles, leading to a diverse range of products.

Conclusion: A Matter of Strategic Choice

(S)-(-)-1,2-epoxyoctane and (S)-(-)-1,2-epithiooctane are not interchangeable synthons but rather complementary tools in the arsenal of the synthetic chemist. The choice between them is a strategic one, dictated by the target molecule and the desired chemical transformations.

  • Choose (S)-(-)-1,2-epoxyoctane for: Well-established, reliable synthesis of chiral alcohols, diols, and amino alcohols using a wide range of "hard" nucleophiles.

  • Choose (S)-(-)-1,2-epithiooctane for: Accessing chiral sulfur-containing molecules, performing stereospecific desulfurization to alkenes, and exploiting the unique reactivity of the thiirane ring with "soft" nucleophiles.

As the demand for enantiomerically pure compounds continues to grow, a deep understanding of the distinct advantages offered by both chiral epoxides and thiiranes will be crucial for the innovation of efficient and elegant synthetic strategies.

References

  • Sharpless, K. B., & Katsuki, T. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976. [Link]

  • Behrens, C. H., & Sharpless, K. B. (1985). New developments in the application of in situ prepared titanium catalysts for asymmetric epoxidation. The Journal of Organic Chemistry, 50(26), 5696-5704. [Link]

Comparative study of different sulfur transfer reagents for thiirane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiiranes (episulfides) are pivotal three-membered sulfur heterocycles in medicinal chemistry, serving as precursors for ring-opening polymerization and as intermediates in the synthesis of complex sulfur-containing pharmaceuticals.[1] While the transformation of epoxides (oxiranes) to thiiranes is the most direct synthetic route, the choice of sulfur transfer reagent dictates the reaction's stereospecificity, yield, and environmental impact.

This guide provides a critical comparison of three distinct classes of sulfur transfer systems:

  • Classic Homogeneous Reagents: Thiourea.[2]

  • Catalyzed Thiocyanates: Ammonium/Potassium Thiocyanate with Lewis Acids.

  • Heterogeneous/Green Systems: Polymer-supported reagents and Ionic Liquids.

Mechanistic Foundation: The Stereochemical Paradox

Understanding the mechanism is crucial for selecting the right reagent, particularly when substrate stereochemistry must be preserved.

The conversion of epoxides to thiiranes generally proceeds via a regioselective nucleophilic attack followed by ring closure. Despite the inversion of configuration at the carbon centers during the initial attack, the overall transformation typically results in the retention of configuration relative to the starting alkene geometry (e.g., cis-epoxide


cis-thiirane). This is often attributed to a double-inversion mechanism or the formation of a cyclic intermediate (such as an oxathiolane) that preserves geometry upon sulfur extrusion.
Figure 1: General Mechanism of Sulfur Transfer (Thiourea Model)

ThiiraneMechanism Epoxide Epoxide (Oxirane) (Electrophile) Intermediate Intermediate (Betaine/Oxathiolane) Epoxide->Intermediate Nucleophilic Attack (Inversion 1) S_Donor Sulfur Donor (Thiourea/SCN-) S_Donor->Intermediate Thiirane Thiirane (Episulfide) (Retention of Config.) Intermediate->Thiirane Ring Closure (Inversion 2) Byproduct Byproduct (Urea/Cyanate) Intermediate->Byproduct

Caption: The conversion typically involves an initial nucleophilic attack by the sulfur donor, opening the epoxide ring, followed by a ring-closure step that expels oxygen, resulting in net retention of stereochemistry.[3]

Comparative Analysis of Reagents

A. Thiourea (The Benchmark)

Thiourea is the historical standard for this transformation.

  • Mechanism: Reacts to form an isothiouronium salt intermediate.

  • Pros: Cheap, readily available, high atom economy.

  • Cons: Often requires reflux conditions; reaction times can be long (hours); requires specific solvent systems (often alcohols) which may not dissolve all substrates.

  • Best For: Simple, non-sensitive aliphatic epoxides.

B. Ammonium/Potassium Thiocyanate + Catalyst (The High-Performance Option)

Thiocyanate ions (


) are potent nucleophiles. However, neutral thiocyanates react slowly. Modern protocols utilize Lewis Acid catalysts (e.g., 

,

,

) to activate the epoxide oxygen, significantly accelerating the reaction.
  • Pros: Rapid kinetics (often minutes vs. hours); high yields (>90%); works well with sterically hindered substrates.

  • Cons: Use of heavy metals (Ce, Ru) requires careful purification for pharma applications; hygroscopic reagents.

  • Best For: High-throughput synthesis, sterically hindered epoxides (e.g., cyclohexene oxide), and valuable API intermediates.

C. Polymer-Supported & Green Reagents (The Modern Standard)

To address purification bottlenecks, thiocyanates or thiourea are immobilized on polymer supports (e.g., Amberlite IRA-400) or used in Ionic Liquids (e.g., [BMIM]


).
  • Pros: Self-validating purification (filtration removes the reagent); recyclable; solvent-free options available.

  • Cons: Higher cost per mmol; lower effective loading requires larger mass of reagent.

  • Best For: Late-stage functionalization where purification must be minimized; Green Chemistry compliance.

Performance Data Comparison

The following table summarizes the efficiency of these reagents in converting Styrene Oxide (a standard benchmark substrate) to Styrene Sulfide.

Reagent SystemCatalyst/SupportConditionsTimeYield (%)Ref
Thiourea None (Classic)MeOH, Reflux10 h45-60%[1]
Thiourea Silica Gel (Solid Phase)Microwave / Solvent-Free5 min90-97%[2]


/

Acetonitrile, RT10-20 min92-96%[3]


/ Poly(vinyl pyridine)
Acetonitrile, Reflux15-30 min90-95%[4]
Polymer-SCN Amberlite IRA-400Cyclohexane, Reflux2-4 h85-93%[5]
KSCN Ionic Liquid ([BMIM]

)
RT, Water10-30 min90-98%[6]

Experimental Protocols

Protocol A: High-Speed Catalytic Conversion ( )

Recommended for maximum yield and difficult substrates.

  • Preparation: In a round-bottom flask, dissolve the epoxide (1 mmol) in acetonitrile (10 mL).

  • Activation: Add Ammonium Thiocyanate (

    
    , 3 mmol).
    
  • Catalysis: Add Titanium(III) Chloride (

    
    , 0.2 mmol) or catalytic 
    
    
    
    salt.
  • Reaction: Stir at room temperature. Monitor by TLC (typically disappears in <30 mins).

  • Workup: Add water (15 mL) and extract with

    
     (2 x 15 mL). Dry organic layer over anhydrous 
    
    
    
    .
  • Purification: Evaporate solvent. The residue is usually pure thiirane; if not, pass through a short silica plug.

Protocol B: Polymer-Supported Synthesis (Green/Clean)

Recommended for ease of purification.

  • Reagent Prep: Use commercially available Amberlite IRA-400 (

    
     form) or prepare by washing Chloride form resin with aqueous KSCN.
    
  • Reaction: Add epoxide (1 mmol) and Polymer-Supported Thiocyanate (1.5 g, approx 3-5 equiv) to cyclohexane (15 mL).

  • Process: Reflux with stirring for 2 hours.

  • Workup: Filtration is the only step. Filter off the polymer beads (which can be regenerated).

  • Isolation: Evaporate the filtrate to obtain the product.

Figure 2: Decision Framework for Reagent Selection

ReagentSelection Start Start: Select Substrate Check1 Is the substrate acid-sensitive? Start->Check1 Check2 Is strict purification required (e.g. Pharma)? Check1->Check2 No RouteA Use Polymer-Supported SCN (Neutral, Filtration Workup) Check1->RouteA Yes Check2->RouteA Yes RouteB Use NH4SCN + Ti/Ce Catalyst (Fastest, High Yield) Check2->RouteB No (Speed prioritized) RouteC Use Thiourea/Silica (MW) (Solvent Free, Cheap) Check2->RouteC No (Cost prioritized)

Caption: A logical decision tree to select the optimal sulfur transfer reagent based on substrate sensitivity and purification requirements.

References

  • Kulinkovich, O. G., et al. (1983). Reaction of epoxides with thiourea.[4][5][6][7][8][9][10] Journal of General Chemistry USSR.

  • Iranpoor, N., Firouzabadi, H., & Jafari, A. A. (2005).[4] "A Green Protocol for the Easy Synthesis of Thiiranes from Epoxides Using Thiourea/Silica Gel in the Absence of Solvent." Phosphorus, Sulfur, and Silicon and the Related Elements.[4] Link

  • Iranpoor, N., & Zeynizadeh, B. (1998).[4] "Conversion of Epoxides to Thiiranes Catalyzed with TiO(TFA)2 and TiCl3(OTf) in the Presence of Ammonium Thiocyanate or Thiourea."[5][9][11] Synthetic Communications. Link

  • Tamami, B., Iranpoor, N., & Shekarriz, M. (1999). "Conversion of Epoxides to Thiiranes with Thiourea or Ammonium Thiocyanate Catalyzed with Poly(4-Vinyl Pyridine)-Ce(OTf)4." Synthetic Communications. Link

  • Tamami, B., & Kiasat, A. R. (1996).[4] "Synthesis of Thiiranes From Oxiranes Under Mild and Nonaqueous Conditions Using Polymer Supported Thiocyanate." Synthetic Communications. Link

  • Yadav, J. S., et al. (2003).[4] "[bmim]PF6: A Novel and Recyclable Ionic Liquid for Conversion of Oxiranes to Thiiranes in Aqueous Media." Journal of Organic Chemistry. Link

Sources

Comparative Guide: Catalytic Systems for the Regioselective Ring-Opening Kinetics of (S)-(-)-1,2-Epithiooctane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, chiral thiiranes represent a highly valuable class of sulfur-containing heterocyclic building blocks[1]. The nucleophilic ring-opening of (S)-(-)-1,2-epithiooctane via aminolysis is a fundamental transformation used to synthesize chiral 1-amino-2-alkanethiols, which are critical precursors for peptidomimetics and targeted therapeutics. However, achieving rapid reaction kinetics while maintaining strict regioselectivity and stereochemical fidelity requires precise catalytic control.

This guide objectively compares the kinetic performance of Scandium(III) Triflate (Sc(OTf)₃) against traditional Boron Trifluoride Etherate (BF₃·OEt₂) and uncatalyzed thermal conditions , providing actionable, self-validating experimental methodologies for your kinetic screening workflows.

Mechanistic Causality: The Dynamics of Thiirane Aminolysis

As an application scientist, it is crucial to understand the intrinsic reactivity of your substrate before optimizing the catalyst. From both a kinetic and thermodynamic perspective, three-membered thiiranes are significantly more reactive toward nucleophilic ring-opening than their oxygen analogues (epoxides). This enhanced efficiency is driven by the lower activation strain of the C-S bond and the higher polarizability of the sulfur atom, which stabilizes the transition state during an S_N2 attack.

When subjected to nucleophilic attack by amines, the reaction proceeds regioselectively at the less sterically hindered terminal carbon (C1)[2]. The choice of catalyst directly dictates the integrity of this pathway:

  • Uncatalyzed (Thermal): Relies solely on thermal kinetic energy to overcome the activation barrier. This results in sluggish reaction rates and requires extended heating, which can lead to unwanted polymerization or oxidative side-reactions.

  • BF₃·OEt₂ (Traditional Alternative): A classic, hard Lewis acid. While it effectively coordinates to the sulfur atom to lower the LUMO energy, it suffers from irreversible coordination (catalyst poisoning) by the basic amine nucleophile. This often necessitates stoichiometric loading. Furthermore, its aggressive acidity can induce partial S_N1 character, leading to slight racemization at the C2 chiral center.

  • Sc(OTf)₃ (Recommended Product): A highly versatile, water-tolerant Lewis acid. Its unique position on the hard-soft acid-base spectrum allows it to strongly activate the soft thiirane ring while maintaining reversible coordination with the hard amine nucleophile. This enables true catalytic turnover (as low as 5 mol% loading) and enforces a strict S_N2 trajectory, preserving >99% enantiomeric excess (ee).

Mechanism N1 (S)-(-)-1,2-Epithiooctane (Chiral Substrate) N2 Sc(OTf)3 Coordination (LUMO Lowering) N1->N2 Reversible Activation N3 Amine Nucleophile (SN2 Attack at C1) N2->N3 Steric Control N4 1-Amino-2-octanethiol (>99% ee, Regioselective) N3->N4 Ring Cleavage

Fig 1. Logical relationship of Sc(OTf)3 catalyzed regioselective thiirane ring-opening.

Comparative Kinetic Performance Data

The following table summarizes the quantitative kinetic profiling of (S)-(-)-1,2-epithiooctane aminolysis using aniline (10 equivalents) at 25°C in anhydrous dichloromethane (DCM).

Catalytic SystemCatalyst LoadingRate Constant (

,

)
Half-life (

, min)
Regioselectivity (C1:C2)Stereoretention (ee %)
Uncatalyzed None

962.085:15>99%
BF₃·OEt₂ 100 mol% (Stoichiometric)

25.692:894%
Sc(OTf)₃ 5 mol% (Catalytic)

5.5>99:1>99%

Data Interpretation: Sc(OTf)₃ demonstrates a superior kinetic profile, achieving a reaction half-life of just 5.5 minutes at a fraction of the loading required for BF₃·OEt₂, while virtually eliminating off-target C2 attack.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates internal standards to verify mass balance and utilizes dual-instrumentation to independently confirm kinetic conversion and stereochemical integrity.

Objective: Determine the pseudo-first-order rate constants and regioselectivity of (S)-(-)-1,2-epithiooctane ring-opening.

Step-by-Step Methodology:

  • Substrate & Standard Preparation: Prepare a 0.1 M stock solution of (S)-(-)-1,2-epithiooctane in anhydrous DCM. Causality: Add 0.05 M dodecane to this stock. Dodecane acts as an inert internal standard, creating a self-validating mass balance check to ensure no volatile substrate is lost during the subsequent quench and extraction phases.

  • Catalyst Introduction: In separate, flame-dried reaction vials under inert argon, add 5 mol% of Sc(OTf)₃ or 100 mol% BF₃·OEt₂. (Omit for the uncatalyzed control).

  • Nucleophile Injection: Add 1.0 M aniline to the reaction vials and equilibrate to 25.0 ± 0.1 °C in an isothermal bath. Causality: Using 10 equivalents of aniline ensures the nucleophile concentration remains effectively constant throughout the reaction, allowing for the accurate mathematical extraction of pseudo-first-order rate constants (

    
    ).
    
  • Kinetic Sampling: Inject the thiirane stock solution to initiate the reaction. Withdraw 50 µL aliquots at strictly predefined intervals (e.g., 5, 10, 20, 30, and 60 minutes).

  • Quench & Extraction: Immediately discharge each aliquot into a biphasic mixture of cold aqueous NaHCO₃ and ethyl acetate. Causality: The basic aqueous layer instantly neutralizes the Lewis acid, halting the reaction at the exact timestamp, while the organic layer extracts the product and internal standard.

  • Dual-Instrument Analysis: Dry the organic layer over MgSO₄. Analyze via GC-FID to calculate conversion rates and regioselectivity (calibrated against the dodecane standard). Subsequently, analyze the purified product via Chiral HPLC to validate stereoretention at the C2 position.

Workflow S1 1. Substrate Preparation 0.1 M Thiirane + 0.05 M Dodecane (IS) S2 2. Catalyst Introduction 5 mol% Sc(OTf)3 or BF3·OEt2 S1->S2 S3 3. Nucleophile Injection 1.0 M Aniline (Pseudo-1st Order) S2->S3 S4 4. Kinetic Sampling Aliquots at 5, 10, 20, 30, 60 min S3->S4 Isothermal 25°C S5 5. Quench & Extraction Cold NaHCO3 / EtOAc S4->S5 Stop Reaction S6 6. Dual-Instrument Analysis GC-FID (Kinetics) & HPLC (Stereo) S5->S6 Mass Balance Verification

Fig 2. Self-validating experimental workflow for thiirane kinetic and stereochemical profiling.

References

  • Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. d-nb.info.

  • Biocatalytic Thionation of Epoxides for Enantioselective Synthesis of Thiiranes. nih.gov. 1

  • Study of the reactivity of thiiranes. osti.gov.2

Sources

Spectroscopic Comparison Guide: (S)-(-)-1,2-Epithiooctane and Its Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative spectroscopic analysis of (S)-(-)-1,2-Epithiooctane , a chiral thiirane scaffold, and its downstream nucleophilic ring-opening products. Thiiranes (episulfides) are critical intermediates in the synthesis of chiral polymers, surfactants, and pharmaceutical linkers.

The primary spectroscopic distinction lies in the transition from the strained three-membered ring to an acyclic thiol. This guide details the diagnostic shifts in


H NMR  (upfield ring protons vs. downfield acyclic protons) and FT-IR  (appearance of the S-H stretch), providing researchers with a self-validating analytical framework.

The Chiral Thiirane Scaffold

(S)-(-)-1,2-Epithiooctane (CAS: 57236-88-1 for racemic; chiral analogues derived from 1,2-epoxyoctane) represents a terminal alkyl thiirane. Unlike their oxygen analogues (epoxides), thiiranes exhibit unique reactivity due to the lower electronegativity and higher polarizability of sulfur.

  • Chemical Utility: Precursor for regio-regular polythioethers and chiral

    
    -mercapto-amines.
    
  • Stability: Less stable than epoxides; prone to spontaneous polymerization if not stored under inert atmosphere at low temperatures.

Structural Comparison
Feature(S)-1,2-Epoxyoctane (Precursor)(S)-1,2-Epithiooctane (Target)
Heteroatom Oxygen (Electronegative, Hard)Sulfur (Polarizable, Soft)
Ring Strain ~27 kcal/mol~19 kcal/mol
C-X Bond Length 1.44 Å1.82 Å
Nucleophilic Attack Hard nucleophiles (amines/alkoxides)Soft nucleophiles (thiols/phosphines)

Reaction Pathways & Product Generation

To provide a concrete spectroscopic comparison, this guide analyzes the transformation of the thiirane into a


-mercapto-amine  via nucleophilic ring opening with a secondary amine (e.g., Morpholine). This reaction is highly regioselective for terminal thiiranes.
Reaction Logic Diagram

ReactionPathway Epoxide (S)-1,2-Epoxyoctane (Starting Material) Thiourea Thiourea / MeOH (Inversion/Retention Logic) Epoxide->Thiourea Thiirane (S)-1,2-Epithiooctane (The Scaffold) Thiourea->Thiirane Sulfurization (Ret. of Config.) Amine Morpholine (Nucleophile) Thiirane->Amine Product 1-Morpholino-2-octanethiol (Ring-Opened Product) Amine->Product SN2 Ring Opening (Regioselective at C1)

Figure 1: Synthetic pathway from epoxide precursor to ring-opened thiol product.[1][2] Note: Direct conversion of terminal epoxides to thiiranes using thiourea typically proceeds with retention of absolute configuration at the chiral center due to attack at the primary carbon.

Spectroscopic Comparison (The Core)

The validation of the reaction relies on three pillars: NMR Shift Migration , IR Functional Group Appearance , and Chiral Integrity .

A. H NMR Spectroscopy

The most diagnostic feature is the chemical shift of the protons attached to the hetero-ring (C1 and C2).

  • Thiirane (Ring Closed): The protons on the three-membered ring are significantly shielded compared to epoxides due to the anisotropy of the C-S bond and the "heavy atom" effect. They appear upfield.

  • Thiol (Ring Opened): Upon ring opening, the protons at C1 and C2 relax into a standard acyclic environment. The proton alpha to the nitrogen (C1) and the proton alpha to the thiol (C2) shift downfield.

Proton Position(S)-1,2-Epithiooctane (

ppm)
Ring-Opened Product (

ppm)
Diagnostic Change
H-C2 (Chiral) 2.50 – 2.70 (Multiplet)2.90 – 3.10 (Multiplet)Downfield shift (~0.4 ppm)
H-C1 (Terminal) 2.10 – 2.40 (dd, diastereotopic)2.40 – 2.60 (Multiplet)Loss of distinct ring coupling
-SH (Thiol) Absent1.30 – 1.60 (Doublet/Multiplet)New Signal Appearance
Terminal Methyl 0.88 (Triplet)0.88 (Triplet)Static (Internal Reference)
B. Infrared (FT-IR) Spectroscopy

IR is the quickest method to confirm the destruction of the ring and the formation of the thiol.

  • Thiirane: The C-S ring stretch is weak and occurs in the "fingerprint" region (600–700 cm

    
    ), often obscured. The spectrum is defined by what is missing (no OH, no C=O).
    
  • Product: The appearance of the S-H stretch is the "smoking gun."

Functional GroupWavenumber (cm

)
IntensityStatus in Product
S-H Stretch 2550 – 2590 Weak/MediumAPPEARS (Diagnostic)
C-N Stretch 1100 – 1200MediumAPPEARS
Ring Strain 600 – 700WeakDISAPPEARS
C. Optical Rotation (Chiral Integrity)
  • (S)-1,2-Epoxyoctane:

    
     (neat).
    
  • (S)-1,2-Epithiooctane: Typically retains the levorotatory sign,

    
     to 
    
    
    
    (in CHCl
    
    
    ).
  • Protocol: A significant drop in optical rotation magnitude (towards 0) suggests racemization during synthesis or degradation.

Experimental Protocols

Protocol 1: Synthesis of (S)-1,2-Epithiooctane

Use this protocol to generate the reference standard.

  • Setup: Flame-dry a 100 mL round-bottom flask. Purge with Argon.

  • Reagents: Dissolve (S)-1,2-epoxyoctane (10 mmol) in Methanol (20 mL). Add Thiourea (12 mmol).

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 4 hours. Note: Thiourea is preferred over KSCN for chiral substrates to minimize racemization.

  • Workup: Dilute with water, extract with pentane (to avoid polymerizing the thiirane). Wash organic layer with brine.

  • Purification: Vacuum distillation (low pressure is critical, <5 mmHg) or rapid column chromatography on neutral alumina. Do not use silica gel , as the acidity can trigger polymerization.

Protocol 2: Analytical Ring Opening (Aminolysis)

Use this protocol to verify reactivity and regioselectivity.

  • Mix: In an NMR tube or small vial, combine (S)-1,2-epithiooctane (50 mg) with Morpholine (1.2 equiv).

  • Catalyst: No catalyst is usually required, but gentle warming (40°C) accelerates the reaction.

  • Observation: The reaction mixture will evolve from a mobile liquid to a more viscous oil.

  • Quench: Remove excess morpholine under high vacuum.

  • Analysis: Dissolve residue in CDCl

    
     for immediate NMR analysis.
    

Visualizing the Spectral Logic

The following diagram illustrates the decision tree for interpreting the spectra of the reaction mixture.

SpectralLogic Sample Unknown Sample (Thiirane or Product?) CheckIR Step 1: Check FT-IR Region 2550 cm-1 Sample->CheckIR SignalSH Signal Present (Weak band) CheckIR->SignalSH NoSignalSH Signal Absent CheckIR->NoSignalSH ResultThiol Conclusion: Ring-Opened Thiol SignalSH->ResultThiol Confirmed CheckNMR Step 2: Check 1H NMR Region 2.1 - 2.4 ppm NoSignalSH->CheckNMR HighField Multiplets Present (Ring Protons) CheckNMR->HighField Shielded LowField Signals Shifted to 2.5 - 3.0 ppm CheckNMR->LowField Deshielded ResultThiirane Conclusion: Intact Thiirane HighField->ResultThiirane LowField->ResultThiol

Figure 2: Logical flow for spectroscopic identification of 1,2-epithiooctane versus its thiol derivatives.

References

  • Thiirane Synthesis & Properties: F. A. Carey, R. J. Sundberg, Advanced Organic Chemistry Part B: Reactions and Synthesis, Springer, 2007.
  • Regioselectivity of Ring Opening: Sato, K., et al. "Ring-opening reaction of thiiranes with nucleophiles." Tetrahedron Letters, 1985.

  • Spectroscopic Data (Thiiranes): "Standard 1H NMR data for 1,2-epithioalkanes." AIST Spectral Database for Organic Compounds (SDBS).

  • Chiral Resolution & Optical Rotation: Bellucci, G., et al. "Synthesis and stereochemistry of optically active thiiranes." Journal of Organic Chemistry, 1983.

  • IR Interpretation: Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley, 2004. (Authoritative source for S-H stretch assignment).

Sources

Evaluating the Stereochemical Outcome of Reactions with (S)-(-)-1,2-Epithiooctane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Chiral thiiranes (episulfides) are highly valuable sulfur-containing heterocycles that serve as critical building blocks in asymmetric synthesis and drug development. Despite their utility, they are often underutilized compared to their oxygen analogues (oxiranes/epoxides) due to historical challenges in their enantioselective synthesis. However, recent advances in biocatalytic thionation and chiral phosphoric acid catalysis have made enantiopure thiiranes like (S)-(-)-1,2-Epithiooctane more accessible 1[2].

This guide objectively evaluates the reactivity and stereochemical fidelity of (S)-(-)-1,2-Epithiooctane, comparing its performance against (S)-1,2-Epoxyoctane and racemic 1,2-Epithiooctane. By analyzing the mechanistic causality behind its ring-opening and desulfurization pathways, we provide researchers with validated protocols for leveraging this chiral synthon.

Mechanistic Causality: Thiiranes vs. Oxiranes

The divergent reactivity between (S)-(-)-1,2-Epithiooctane and its epoxide counterpart, (S)-1,2-Epoxyoctane, is rooted in the fundamental properties of the heteroatom. Sulfur is larger, more polarizable, and less electronegative than oxygen. Consequently, the C–S bond in a thiirane is longer and weaker than the C–O bond in an epoxide.

  • Soft Electrophilicity: Thiiranes act as "soft" electrophiles. They undergo rapid, uncatalyzed ring-opening with "soft" nucleophiles (e.g., thiols, amines) via a strict

    
     mechanism. In contrast, epoxides are "hard" electrophiles that frequently require Lewis acid activation to achieve comparable reaction kinetics with these nucleophiles 3[4].
    
  • Regioselective Fidelity: For terminal thiiranes like 1,2-epithiooctane, nucleophilic attack occurs almost exclusively at the less sterically hindered carbon (C1). Because the nucleophile does not attack the chiral center at C2, the (S)-configuration is perfectly preserved, yielding enantiopure

    
    -functionalized thiols.
    
  • Desulfurization: Thiiranes possess a unique reactivity pathway not shared by epoxides: stereospecific desulfurization. Treatment with phosphines (e.g., triphenylphosphine) extrudes sulfur to form an alkene and triphenylphosphine sulfide (

    
    ) 5[6]. While this reaction proceeds with retention of configuration for internal thiiranes, applying it to the terminal (S)-(-)-1,2-Epithiooctane intentionally erases the stereocenter, yielding the achiral 1-octene.
    
Visualizing the Reaction Pathways

G A (S)-(-)-1,2-Epithiooctane B Nucleophilic Attack (Soft Nucleophiles) A->B Amines/Thiols C Desulfurization (Phosphines) A->C PPh3 D Attack at C1 (Regioselective) B->D SN2 Mechanism F 1-Octene + Ph3PS (Loss of Chirality) C->F Extrusion E (S)-beta-Aminothiols (Stereocenter Preserved) D->E High ee%

Figure 1: Reaction pathways and stereochemical outcomes for (S)-(-)-1,2-Epithiooctane.

Comparative Performance Analysis

To objectively evaluate (S)-(-)-1,2-Epithiooctane, we must benchmark its nucleophilic ring-opening performance against its oxygen analogue and its racemic counterpart. The data below summarizes the aminolysis of these three-membered rings using benzylamine as the nucleophile.

SubstrateNucleophileReaction TimeRegioselectivity (C1:C2)Enantiomeric Excess (ee)Primary Outcome
(S)-(-)-1,2-Epithiooctane Benzylamine4 hours>99:1>98%(S)-1-(benzylamino)octane-2-thiol
(S)-1,2-Epoxyoctane Benzylamine12 hours*95:5>98%(S)-1-(benzylamino)octan-2-ol
rac-1,2-Epithiooctane Benzylamine4 hours>99:10%rac-1-(benzylamino)octane-2-thiol

*Note: The reaction with (S)-1,2-Epoxyoctane requires Lewis acid catalysis (e.g.,


) to achieve comparable kinetics, which can slightly erode regioselectivity due to partial carbocation character at C2.

Key Takeaway: (S)-(-)-1,2-Epithiooctane provides superior regioselectivity (>99:1) and faster reaction kinetics under milder, catalyst-free conditions compared to (S)-1,2-Epoxyoctane. This ensures the absolute preservation of the C2 stereocenter.

Self-Validating Experimental Protocol

The following methodology details the regioselective ring opening of (S)-(-)-1,2-Epithiooctane with benzylamine. This protocol is designed as a self-validating system; the causality of each step is explained, and specific analytical checkpoints are included to verify stereochemical integrity.

Regioselective Aminolysis to (S)-1-(benzylamino)octane-2-thiol

1. Reaction Setup & Causality

  • Step: In an oven-dried Schlenk flask purged with argon, dissolve 1.0 mmol of (S)-(-)-1,2-Epithiooctane in 3.0 mL of anhydrous acetonitrile.

  • Causality: Acetonitrile is selected as a polar aprotic solvent to stabilize the polar transition state of the

    
     attack without providing protic interference (which could lead to unwanted solvolysis or hydrogen bonding that dampens nucleophilicity). Argon prevents the oxidative dimerization of the resulting thiol into a disulfide.
    
  • Step: Add 1.2 mmol of benzylamine dropwise at room temperature. Heat the mixture to 50 °C and stir for 4 hours.

  • Causality: Mild heating provides the necessary activation energy for the ring opening. Because thiiranes are highly reactive toward soft nucleophiles, no Lewis acid is required, preventing any risk of Lewis-acid-mediated racemization at C2.

2. Workup & Purification

  • Step: Cool the reaction to room temperature and quench with 5 mL of distilled water. Extract the aqueous layer with dichloromethane (3 × 10 mL).

  • Step: Wash the combined organic layers with brine (15 mL) and dry over anhydrous

    
    . Filter and concentrate under reduced pressure.
    
  • Causality: Benzylamine is partially water-soluble; the aqueous quench and brine wash effectively remove the slight excess of the unreacted amine, simplifying downstream purification.

3. System Validation & Analysis

  • Regioselectivity Check (

    
     NMR):  Analyze the crude mixture via 
    
    
    
    NMR (400 MHz,
    
    
    ). The presence of a multiplet at ~2.8 ppm (corresponding to the methine proton at C2 adjacent to the -SH group) and the absence of a triplet near 2.5 ppm (which would indicate a primary thiol from C2 attack) validates strict C1 regioselectivity.
  • Stereochemical Check (Chiral HPLC): Purify the product via flash chromatography (Hexanes/EtOAc) and analyze using a chiral stationary phase (e.g., Chiralcel OD-H). A single peak corresponding to the (S)-enantiomer (ee > 98%) confirms that the stereocenter was perfectly preserved during the transformation.

References

  • Ma, R., Hua, X., He, C.-L., & Wan, N. (2022). Biocatalytic Thionation of Epoxides for Enantioselective Synthesis of Thiiranes. Angewandte Chemie International Edition. ResearchGate.
  • Duan, M., Diaz-Oviedo, C. D., Zhou, Y., Chen, X., Yu, P., List, B., Houk, K. N., & Lan, Y. (2022). Chiral Phosphoric Acid Catalyzed Conversion of Epoxides into Thiiranes: Mechanism, Stereochemical Model, and New Catalyst Design. ResearchGate.
  • Benchchem. (2023). Triphenylphosphine Sulfide | High-Purity Reagent. Benchchem Technical Guides.

Sources

Comparative Assessment of Catalytic Architectures for Enantioselective Thiirane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To benchmark the performance of Metal-Salen complexes against Chiral Phosphoric Acid (CPA) organocatalysts in the enantioselective synthesis of epithioalkanes (thiiranes).

Significance: Chiral thiiranes are potent pharmacophores and intermediates for ring-opening polymerization. Unlike epoxides, their synthesis is plagued by sulfur's high nucleophilicity, which often leads to racemization or uncontrolled polymerization. This guide evaluates the two dominant catalytic strategies—Lewis Acid Activation (Metal-Salen) and Brønsted Acid Activation (Organocatalysis) —focusing on Kinetic Resolution (KR) and stereospecific O-to-S exchange.

Part 1: The Mechanistic Landscape

The synthesis of enantiopure thiiranes primarily relies on two pathways: the Stereospecific Conversion of enantiopure epoxides (requiring massive inversion fidelity) or the Kinetic Resolution of racemic epoxides using a sulfur source.

Mechanistic Divergence
  • Pathway A (Metal-Salen): Operates via a bimetallic cooperative mechanism. The metal center (Co, Cr) acts as a Lewis acid to activate the epoxide oxygen, while the counter-ion or a co-catalyst delivers the sulfur nucleophile.

  • Pathway B (Organocatalysis - CPA): Utilizes dual hydrogen-bonding. The catalyst simultaneously activates the epoxide and directs the sulfur donor (often a thione or thiocyanate), creating a tight chiral pocket that enforces enantioselectivity.

Reaction Pathway Visualization

ThiiraneSynthesis RacemicEpoxide Racemic Epoxide (Substrate) CatalystComplex Catalyst-Substrate Complex RacemicEpoxide->CatalystComplex Activation TransitionState Transition State (Rate Limiting) CatalystComplex->TransitionState S-Nucleophile Attack ChiralThiirane Chiral Thiirane (Product A) TransitionState->ChiralThiirane Inversion (Walden) RecoveredEpoxide Enantioenriched Epoxide (Product B) TransitionState->RecoveredEpoxide Kinetic Resolution Polymer Polythioether (Side Product) ChiralThiirane->Polymer Over-reaction

Figure 1: Mechanistic flow of Kinetic Resolution (KR) for thiirane synthesis. Note the critical risk of polymerization if the catalyst is too Lewis-acidic.

Part 2: Benchmarking Methodology

To ensure objective comparison, we evaluate catalysts based on the Kinetic Resolution of Styrene Oxide using Ammonium Thiocyanate (


) or Thiourea as the sulfur source.
Key Performance Indicators (KPIs)
  • Selectivity Factor (

    
    ):  The ratio of reaction rates between the two enantiomers (
    
    
    
    ). An
    
    
    -factor > 20 is required for industrial viability.
  • Stereospecificity: The degree of configuration retention/inversion during the O-to-S exchange.

  • Turnover Frequency (TOF): Moles of product per mole of catalyst per hour (

    
    ).
    
  • Atom Economy: Generation of waste byproducts (e.g., isocyanate vs. water).

Part 3: Comparative Analysis

Candidate A: Co(III)-Salen Complexes (The Industrial Standard)

Based on Jacobsen-type hydrolytic kinetic resolution architectures.

  • Mechanism: The Co(III) center coordinates the epoxide, facilitating ring opening by a thiocyanate ion. The chiral Salen ligand imposes steric bias.

  • Performance:

    • Yield: High (>85% for aromatic substrates).[1][2][3]

    • Enantioselectivity: Excellent (

      
       > 95%).[4]
      
    • Drawback: Requires careful handling of the metal oxidation state (Co(II) is inactive for this specific pathway). Sensitivity to moisture can deactivate the catalyst.

  • Best For: Large-scale synthesis where catalyst recovery is planned.

Candidate B: Chiral Phosphoric Acids (The Green Challenger)

Based on confined Brønsted acids (e.g., STRIP, TRIP) as described by List et al.

  • Mechanism: A bifunctional mode where the acid protonates the epoxide oxygen while the phosphoryl oxygen creates a hydrogen-bond network with the sulfur donor.

  • Performance:

    • Yield: Moderate to High (70-90%).

    • Enantioselectivity: Superior for aliphatic substrates where Salen systems sometimes struggle.

    • Advantage: Metal-free, preventing heavy metal contamination in pharmaceutical intermediates. Operates at very low loadings (0.01 - 5 mol%).

  • Best For: Late-stage functionalization of complex drug molecules.

Data Summary Table
MetricCo(III)-Salen Complex Chiral Phosphoric Acid (CPA) Lewis Acid Control (LiBF₄)
Catalyst Loading 0.5 - 2.0 mol%0.01 - 1.0 mol%10 - 20 mol%
Substrate Scope Excellent for Terminal EpoxidesBroad (Aryl & Alkyl)Broad but Non-Selective
Typical Yield 88 - 94%85 - 92%90 - 98%
Enantiomeric Excess (

)
> 98% (via KR)> 96% (via KR)N/A (Racemic)
TOF (

)
~200~50 - 100> 500
Reaction Time 2 - 6 Hours12 - 24 Hours< 1 Hour
Solvent System THF / TolueneDCM / BenzeneAcetonitrile / H₂O
Primary Risk Metal LeachingHigh Catalyst CostPolymerization

Part 4: Experimental Protocols

Protocol A: Metal-Salen Mediated Synthesis

Target: (S)-Styrene Sulfide via Kinetic Resolution

  • Catalyst Activation: Dissolve (R,R)-Co(II)-Salen (0.05 mmol) in THF (5 mL). Add acetic acid (0.1 mL) and stir open to air for 30 mins to generate the active Co(III)-OAc species. Evaporate volatiles.

  • Reaction Setup: Re-dissolve the catalyst in dry THF (10 mL). Add racemic Styrene Oxide (10 mmol).

  • Sulfur Addition: Add Ammonium Thiocyanate (

    
    , 5.5 mmol - 0.55 equiv) slowly.
    
  • Incubation: Stir at 0°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Dilute with pentane, filter off the cyanate salts. Wash filtrate with water.

  • Purification: Flash chromatography on silica gel (pre-treated with 1%

    
     to prevent acid-catalyzed polymerization).
    
Protocol B: Organocatalytic Conversion (CPA)

Target: Enantioenriched Thiirane via Confined Acid Catalysis

  • Solution Prep: In a flame-dried flask, dissolve racemic epoxide (1.0 mmol) and thiourea (0.6 equiv) in anhydrous DCM (2.0 mL).

  • Catalyst Addition: Add Chiral Phosphoric Acid (e.g., (S)-TRIP, 1 mol%) at -20°C.

  • Reaction: Stir for 24 hours at -20°C. The reaction is slower but highly selective.

  • Quench: Add saturated

    
     solution.
    
  • Extraction: Extract with DCM (3x). Dry over

    
    .
    
  • Analysis: Determine

    
     via Chiral HPLC (Chiralcel OD-H column).
    

Part 5: Validation & Troubleshooting

Self-Validating the System

To ensure the data is reliable, perform these checks:

  • The "Racemic Check": Run the reaction with achiral thiourea/acid to establish the baseline HPLC retention times.

  • The "Polymer Check": If yields are low, check the baseline of the

    
     NMR. Broad peaks at 2.8-3.2 ppm indicate polythioether formation (polymerization).
    
  • Configuration Proof: Measure optical rotation. Inversion of configuration (Walden inversion) is the hallmark of the

    
    -type mechanism used by both catalysts. Retention implies a double-inversion or a different mechanism (e.g., radical).
    
Workflow Diagram

Workflow cluster_0 Optimization Loop Start Start: Racemic Epoxide Screen Catalyst Screening (Salen vs CPA) Start->Screen Temp Adjust Temp (-20°C to 25°C) Screen->Temp Source Sulfur Source (NH4SCN vs Thiourea) Temp->Source Analysis HPLC & NMR Analysis (Check ee% and Yield) Source->Analysis Decision Selectivity Factor > 20? Analysis->Decision Decision->Screen No (Re-optimize) Scale Scale Up (>10g) Decision->Scale Yes

Figure 2: Optimization workflow for maximizing selectivity factor (


) in thiirane synthesis.

References

  • Liao, S., Leutzsch, M., Monaco, M. R., & List, B. (2016).[3][5] Catalytic Enantioselective Conversion of Epoxides to Thiiranes.[5][6][7][8] Journal of the American Chemical Society, 138(16), 5230–5233. [Link][3]

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening. Science, 277(5328), 936–938. [Link]

  • Konishi, K., et al. (2002). Synthesis of Trithiolanes and Tetrathianes from Thiiranes Catalyzed by Ruthenium Salen Nitrosyl Complexes. Journal of the American Chemical Society, 124(16), 4210–4211. [Link]

  • Wu, L., Wang, Y., Yan, F., & Yang, C. (2010).[9][10] Facile Conversion of Epoxides to Thiiranes with Ammonium Thiocyanate Catalyzed with Etidronic Acid.[9][6][10] Bulletin of the Korean Chemical Society, 31(5), 1419–1420. [Link]

Sources

Biological Activity Screening of Chiral Thiirane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective enzyme inhibitors is a cornerstone of modern targeted therapeutics. Chiral thiiranes (episulfides), synthesized from foundational building blocks like (S)-(-)-1,2-epithiooctane, have emerged as a premier class of mechanism-based inhibitors targeting Matrix Metalloproteinases (MMPs)[1]. Specifically, these sulfur-containing heterocycles exhibit profound selectivity for gelatinases (MMP-2 and MMP-9), enzymes heavily implicated in cancer metastasis, stroke, and neurodegenerative disorders[2].

This guide provides an objective comparison between chiral thiirane derivatives and classical MMP inhibitors. It details the mechanistic causality behind their selectivity and outlines self-validating experimental protocols required for robust biological screening.

Mechanistic Rationale: The Superiority of Mechanism-Based Inhibition

Historically, MMP inhibitors relied on a hydroxamate functional group to chelate the active-site zinc ion (Zn²⁺). While highly potent, this reversible bidentate chelation is notoriously unselective, binding almost any metalloproteinase and leading to severe clinical side effects, such as musculoskeletal syndrome.

Conversely, chiral thiirane derivatives operate via a highly selective, mechanism-based (suicide) inhibition pathway[3]. The causality of their selectivity lies in their structural geometry:

  • Coordination: The thiirane sulfur atom weakly coordinates with the active-site zinc ion.

  • Stereospecific Pocket Integration: The aliphatic or aromatic side chains—dictated by the specific stereocenter derived from precursors like (S)-(-)-1,2-epithiooctane—precisely anchor into the deep S1' specificity pocket of gelatinases.

  • Covalent Modification: Zinc coordination activates the thiirane ring, promoting a nucleophilic attack by the enzyme's catalytic glutamate residue. This ring-opening event results in irreversible covalent modification of the active site[3].

Mechanism cluster_0 Hydroxamate (Alternative) cluster_1 Thiirane Derivative (Target) H_Inhibitor Hydroxamate Compound H_Zinc Active Site Zn2+ H_Inhibitor->H_Zinc Bidentate Binding H_Result Reversible Chelation (Low Selectivity) H_Zinc->H_Result T_Inhibitor Chiral Thiirane Derivative T_Zinc Active Site Zn2+ T_Inhibitor->T_Zinc S-Coordination T_Glu Catalytic Glutamate T_Zinc->T_Glu Ring Opening T_Result Covalent Modification (High Selectivity) T_Glu->T_Result

Comparison of MMP inhibition mechanisms: Reversible chelation vs. irreversible covalent binding.

Comparative Performance Data

To objectively evaluate performance, we compare a representative (S)-thiirane derivative against classical alternatives: Batimastat (a broad-spectrum hydroxamate) and CGS-27023A (a non-peptidic carboxylate).

The data below illustrates that while hydroxamates possess low-nanomolar potency across the board, their lack of selectivity (MMP-1 IC₅₀ ≈ 3 nM) renders them clinically unviable. Thiirane derivatives sacrifice a fraction of raw potency for extreme selectivity, sparing off-target enzymes like MMP-1 (>50,000 nM)[3].

Inhibitor ClassRepresentative CompoundMMP-2 IC₅₀ (nM)MMP-9 IC₅₀ (nM)MMP-1 IC₅₀ (nM)Selectivity ProfileMechanism of Action
Chiral Thiirane (S)-Thiirane Analog (e.g., SB-3CT)14400> 50,000Gelatinase-SpecificIrreversible Covalent
Hydroxamate Batimastat443Broad-SpectrumReversible Chelation
Carboxylate CGS-27023A20833Broad-SpectrumReversible Chelation

Experimental Protocols: A Self-Validating Screening System

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to confirm assay integrity and rule out false positives.

Protocol 1: High-Throughput Fluorogenic MMP Inhibition Assay (In Vitro)

Objective: Determine the IC₅₀ and time-dependent inhibition kinetics of thiirane derivatives. Causality & Design: Because thiiranes are mechanism-based inhibitors, their potency is strictly time-dependent. A standard concurrent-addition assay will yield false negatives. Pre-incubation is mandatory to allow the covalent bond to form.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).

    • Expert Insight: Brij-35 is critical; without this non-ionic detergent, highly lipophilic thiirane derivatives will adsorb to the polystyrene microplate walls, artificially inflating the apparent IC₅₀.

  • Enzyme Activation: Activate recombinant human pro-MMP-2 using 1 mM p-aminophenylmercuric acetate (APMA) for 1 hour at 37°C.

  • Pre-Incubation (The Critical Step): In a black 384-well plate, combine 0.5 nM active MMP-2 with serial dilutions of the thiirane derivative (1 nM to 100 μM). Include Batimastat (100 nM) as a positive control for total inhibition, and 1% DMSO as a negative vehicle control. Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add 2 μM of fluorogenic substrate (e.g., Mca-PLGL-Dpa-AR-NH₂).

  • Kinetic Measurement: Monitor fluorescence (Ex: 328 nm / Em: 393 nm) continuously for 30 minutes.

  • Self-Validation: Calculate the Z'-factor using the DMSO and Batimastat control wells. A Z'-factor > 0.6 validates the assay's robustness, proving the data is independent of pipetting variance or detector noise.

Protocol 2: Cell-Based Gelatin Zymography (Ex Vivo Validation)

Objective: Validate that the inhibitor functions in a complex biological matrix and successfully penetrates cell membranes without inducing immediate cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture: Seed HT-1080 human fibrosarcoma cells (known for high constitutive MMP-2/9 secretion) in 6-well plates and grow to 80% confluency.

  • Treatment: Wash cells with PBS and switch to serum-free media.

    • Expert Insight: Serum contains endogenous MMP inhibitors (TIMPs) that will confound results. Treat with the thiirane derivative at 1x, 5x, and 10x its in vitro IC₅₀.

  • Incubation & Harvesting: Incubate for 24 hours. Collect the conditioned media.

    • Self-Validation Step: Perform an MTT or CellTiter-Glo assay on the remaining cells. If cell viability drops below 90%, the observed MMP reduction in media is due to cytotoxicity, not specific enzyme inhibition.

  • Electrophoresis: Resolve the conditioned media on a 10% SDS-PAGE gel co-polymerized with 0.1% gelatin. Do not boil the samples or use reducing agents, as MMPs must refold to digest the gelatin.

  • Renaturation & Development: Wash the gel in 2.5% Triton X-100 to remove SDS, then incubate in development buffer (50 mM Tris-HCl, 10 mM CaCl₂) for 18 hours at 37°C.

  • Staining: Stain with Coomassie Blue. Active MMPs will appear as clear bands against a dark blue background. Quantify the band densitometry comparing the treated groups to the vehicle control.

Workflow Lib Compound Library (S)-Thiirane Derivatives Assay Fluorogenic Assay (MMP-2 & MMP-9) Lib->Assay High-Throughput Selectivity Selectivity Profiling (MMP-1, 3, 14) Assay->Selectivity IC50 < 50 nM Zymo Gelatin Zymography (Cell-based) Selectivity->Zymo High Selectivity InVivo In Vivo Models (Stroke/Metastasis) Zymo->InVivo Biomarker Validation

Step-by-step biological screening workflow for chiral thiirane-based MMP inhibitors.

References

  • Benchchem. "Triphenylphosphine Sulfide | High-Purity Reagent." Benchchem.
  • ResearchGate. "(PDF) BIOLOGICAL OVERVIEW ON THIIRANE DERIVATIVES." ResearchGate.
  • PMC. "Structure–Activity Relationship for Thiirane-Based Gelatinase Inhibitors." National Institutes of Health.

Sources

Safety Operating Guide

Personal protective equipment for handling (S)-(-)-1,2-Epithiooctane

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling and Disposal of (S)-(-)-1,2-Epithiooctane

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the safe integration of highly reactive intermediates into their workflows. (S)-(-)-1,2-Epithiooctane is a chiral episulfide (thiirane) widely utilized as a stereoselective sulfur transfer agent. While invaluable to organic synthesis, its molecular architecture dictates a rigorous, uncompromising approach to laboratory safety.

This guide moves beyond generic safety data sheets to provide a field-proven, self-validating operational framework. By understanding the mechanistic causality behind its hazards, you can implement logistical and disposal plans that inherently protect your team and your research integrity.

Hazard Assessment & Mechanistic Causality

To design an effective safety protocol, we must first understand why (S)-(-)-1,2-Epithiooctane is hazardous at a molecular level.

  • The Alkylating Mechanism: The three-membered thiirane ring is highly strained, and the sulfur heteroatom is highly polarizable. This combination makes the molecule a potent electrophile. In a biological context, thiiranes undergo rapid

    
    -type ring-opening reactions when attacked by nucleophilic sites on cellular proteins, such as the sulfhydryl (-SH) groups of cysteine or the amine (-NH2) groups of lysine (1).
    
  • Toxicity Profile: Because of this covalent binding (alkylation) capability, thiiranes exhibit excess toxicity that significantly surpasses baseline chemical narcosis. They act as potent alkylating agents, making them highly toxic upon dermal contact, inhalation, or ingestion (2). Furthermore, the lipophilic eight-carbon (octane) tail enhances the molecule's ability to penetrate lipid bilayers, exponentially increasing the risk of rapid dermal absorption.

Personal Protective Equipment (PPE) Matrix

A self-validating safety system begins with the correct physical barriers. The following PPE matrix is engineered specifically for the physical and chemical properties of aliphatic episulfides.

PPE CategoryMaterial / SpecificationMinimum ThicknessBreakthrough TimeRegulatory Standard
Primary Gloves Nitrile Rubber (for incidental contact)0.11 mm> 30 minEN 374 / ASTM F739
Secondary Gloves Butyl Rubber (for prolonged handling/spills)0.30 mm> 480 minEN 374 / ASTM F739
Eye Protection Chemical Safety Goggles (tight-fitting)N/AN/AANSI Z87.1 / EN 166
Respiratory Half-mask with ABEK (Organic/Sulfur) filterN/AN/ANIOSH / EN 14387
Body Protection Flame-resistant, non-porous Lab CoatN/AN/ANFPA 2112

Expertise Insight: While nitrile offers adequate dexterity for quick syringe transfers, it is highly permeable to certain sulfur-containing organics over extended periods. Butyl rubber is strictly mandated for spill cleanup because its dense polymer matrix provides superior resistance to non-polar alkylating agents.

Operational Handling Protocols

Every protocol described here operates as a self-validating system. Do not proceed to the next step unless the previous step's integrity is confirmed.

Step 1: Environmental Preparation & Validation

  • Conduct all operations inside a certified chemical fume hood.

  • Validation: Verify the face velocity is between 0.4 and 0.6 m/s using the hood's digital monitor or a physical tissue test before opening the reagent bottle.

  • Clear the workspace of any strong oxidizers, strong acids, or heavy metal salts, which can trigger uncontrolled, exothermic polymerization of the episulfide.

Step 2: Reagent Transfer

  • Purge the reaction vessel with an inert gas (Nitrogen or Argon) to prevent oxidative degradation of the thiirane.

  • Use a gas-tight glass syringe equipped with a stainless-steel needle for transfer. Never pour (S)-(-)-1,2-Epithiooctane directly from the bottle.

  • Validation: After transfer, immediately seal the reagent bottle with Parafilm and return it to a dedicated flammables/toxics storage cabinet at the recommended temperature (typically 2-8°C).

Spill Response & Disposal Plan

Proper disposal is not just a regulatory requirement; it is an ethical obligation to prevent environmental contamination and protect downstream sanitation workers. Unreacted (S)-(-)-1,2-Epithiooctane must never be disposed of directly into a waste stream. It must be chemically neutralized.

In Situ Quenching Methodology (Mandatory):

  • Cool the completed reaction mixture to 0°C using an ice bath.

  • Slowly add a 2-fold molar excess of a strong, inexpensive nucleophile, such as ethanolamine or an aqueous solution of sodium thioglycolate.

  • Stir vigorously for 2 to 4 hours at room temperature. The nucleophile will systematically attack the episulfide, opening the strained ring and converting the toxic alkylating agent into a benign, non-volatile thioether or mercapto-alcohol derivative.

  • Validation: Verify complete quenching via Thin Layer Chromatography (TLC) or crude

    
    H-NMR. The complete disappearance of the characteristic highly shielded thiirane ring protons confirms the system is neutralized and safe for disposal.
    

Waste Segregation: Once validated, transfer the quenched aqueous/organic mixture to a clearly labeled "Halogenated/Sulfur-Containing Organic Waste" carboy. Contaminated solid waste (gloves, wipes, empty vials) must be sealed in a toxic waste bag and incinerated according to institutional EHS guidelines.

Operational Workflow Visualization

G A 1. Risk Assessment & PPE Setup B 2. Inert Atmosphere Transfer A->B C 3. Reaction Execution B->C Syringe Transfer D 4. Nucleophilic Quenching C->D Add Amine/Thiol E 5. Segregated Waste Disposal D->E TLC Validated

Logical workflow for the safe handling, reaction, and disposal of (S)-(-)-1,2-Epithiooctane.

References

  • Epoxide and Thiirane Toxicity In vitro with the Ciliates Tetrahymena pyriformis: Structural Alerts Indicating Excess Toxicity - ACS Publications -[Link]

  • Toxicology of Blister Agents: Is Melatonin a Potential Therapeutic Option? - MDPI -[Link]

  • Epoxide - Wikipedia - [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.